Ethylhexanediol
Description
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Structure
3D Structure
Properties
CAS No. |
29656-68-6 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
octane-3,3-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-7-8(9,10)4-2/h9-10H,3-7H2,1-2H3 |
InChI Key |
AZJXQVRPBZSNFN-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)(O)O |
Canonical SMILES |
CCCCCC(CC)(O)O |
Other CAS No. |
29656-68-6 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide to the Synthesis of 2-Ethyl-1,3-hexanediol: Reaction Mechanisms and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis of 2-ethyl-1,3-hexanediol, a versatile chemical intermediate and solvent. The document focuses on the core chemical principles, detailing the reaction mechanisms, kinetics, and experimental protocols essential for its laboratory synthesis and process scale-up.
Overview of Synthesis Pathway
The primary industrial route for producing 2-ethyl-1,3-hexanediol is a two-step process commencing with the self-condensation of n-butyraldehyde.[1][2] This is followed by the selective hydrogenation of the resulting intermediate.
The overall transformation can be summarized as follows:
-
Aldol Condensation: Two molecules of n-butyraldehyde undergo a base-catalyzed aldol addition reaction to form the intermediate, 2-ethyl-3-hydroxyhexanal (commonly known as butyraldol).[3][4]
-
Hydrogenation: The aldehyde functional group of 2-ethyl-3-hydroxyhexanal is subsequently reduced, typically via catalytic hydrogenation, to yield the final product, 2-ethyl-1,3-hexanediol.[1]
This pathway is favored because it builds the required carbon skeleton and introduces the hydroxyl groups in a controlled manner. Careful control of reaction conditions is necessary to prevent side reactions, such as the dehydration of the aldol intermediate to 2-ethyl-2-hexenal, which is a precursor for a different industrial chemical, 2-ethylhexanol.
Caption: Overall two-step synthesis route for 2-ethyl-1,3-hexanediol.
Reaction Mechanisms
Step 1: Base-Catalyzed Aldol Condensation
The aldol condensation of n-butyraldehyde is initiated by a base (e.g., hydroxide ion, OH⁻) which abstracts an acidic α-hydrogen from one molecule of the aldehyde to form a resonance-stabilized enolate ion.[4][5] This enolate is a potent nucleophile. The nucleophilic enolate then attacks the electrophilic carbonyl carbon of a second n-butyraldehyde molecule. Subsequent protonation of the resulting alkoxide by a water molecule regenerates the base catalyst and yields the β-hydroxy aldehyde, 2-ethyl-3-hydroxyhexanal.[4]
Caption: Mechanism of the base-catalyzed aldol condensation of n-butyraldehyde.
Step 2: Catalytic Hydrogenation
The hydrogenation of the 2-ethyl-3-hydroxyhexanal intermediate is a heterogeneous catalytic process. Raney nickel is a commonly employed catalyst due to its high activity.[1] The mechanism involves the adsorption of both the hydrogen gas and the aldehyde group of the intermediate onto the active sites of the nickel catalyst surface. Hydrogen is dissociatively adsorbed as hydrogen atoms. The adsorbed aldehyde is then sequentially hydrogenated, forming the primary alcohol, 2-ethyl-1,3-hexanediol. The product then desorbs from the catalyst surface.
Caption: General mechanism for the catalytic hydrogenation of an aldehyde.
Reaction Kinetics
The overall rate of synthesis is governed by the kinetics of both the aldol condensation and the subsequent hydrogenation step.
Kinetics of Aldol Condensation
The kinetics of the n-butyraldehyde self-condensation are highly dependent on the catalyst system used.
-
Homogeneous Base Catalysis (NaOH): In a biphasic system with aqueous NaOH, the reaction rate is first order with respect to both n-butyraldehyde and the hydroxide catalyst.[6][7] The activation energy has been determined to be approximately 56.5 kJ/mol.[6][7]
-
Heterogeneous Solid Base Catalysis: With solid catalysts, such as cerium-modified alumina (Ce-Al₂O₃), the reaction follows second-order kinetics for the forward reaction.[8][9] The activation energy is generally higher compared to homogeneous catalysis.
The table below summarizes key kinetic parameters from the literature for different catalytic systems.
| Catalyst System | Rate Law (Forward Reaction) | Activation Energy (Ea) | Pre-exponential Factor (A) | Reference(s) |
| NaOH (aq) | r = k[n-butyraldehyde][NaOH] | 56.5 ± 1.7 kJ/mol | Not Reported | [6][7] |
| Ce-Al₂O₃ | r = k[n-butyraldehyde]² | 79.60 kJ/mol | 5.745 x 10⁵ m³/(kmol·s) | [8][9][10] |
| Chitosan | Autocatalytic Model | Eₐ₁ = 41.2 ± 0.7 kJ/molEₐ₂ = 44.6 ± 2.1 kJ/mol | k₁₀ = 1.214 x 10³k₂₀ = 7.367 x 10⁵ | [11] |
Kinetics of Hydrogenation
Specific kinetic data for the hydrogenation of 2-ethyl-3-hydroxyhexanal is limited. However, extensive studies on the hydrogenation of the related compound, 2-ethyl-2-hexenal, provide valuable insights. This process involves two sequential hydrogenation steps: first the C=C double bond, then the C=O aldehyde group. For the synthesis of 2-ethyl-1,3-hexanediol from 2-ethyl-3-hydroxyhexanal, only the kinetics of the C=O bond hydrogenation are relevant.
The data below is for the second step (hydrogenation of 2-ethylhexanal to 2-ethylhexanol), which serves as a robust proxy for the hydrogenation of 2-ethyl-3-hydroxyhexanal. The reaction is often modeled using a Langmuir-Hinshelwood approach.[12]
| Catalyst System | Reaction Step | Activation Energy (Ea) | Arrhenius Constant (k₀) | Reference(s) |
| Ni-based/Al₂O₃-SiO₂ | C=O Hydrogenation | 58.39 kJ/mol | Not Reported | [13] |
| Ni-Cu/Silica | C=O Hydrogenation | ~53.8 kJ/mol (Ea/R ≈ 6472 K) | Not Reported | [14] |
Experimental Protocols
Protocol for Synthesis of 2-Ethyl-1,3-hexanediol
This protocol describes a typical lab-scale batch synthesis.
Materials:
-
n-Butyraldehyde
-
Aqueous Sodium Hydroxide (e.g., 0.25% w/w)
-
Raney Nickel (slurry in water)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (for neutralization)
-
Hydrogen Gas (high purity)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Ice-salt bath
-
High-pressure batch reactor (autoclave) with magnetic stirring and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Aldol Condensation:
-
Charge the three-neck flask with n-butyraldehyde.
-
Cool the flask to 10-15°C using the ice-salt bath.
-
Slowly add the aqueous NaOH solution dropwise via the dropping funnel while stirring vigorously. Maintain the reaction temperature below 35°C.[15]
-
After the addition is complete, continue stirring at this temperature for 2-3 hours.[15]
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the aqueous layer, and wash the organic layer with water.
-
Dry the organic layer (crude 2-ethyl-3-hydroxyhexanal) over anhydrous sodium sulfate.
-
-
Hydrogenation:
-
Carefully transfer the dried organic phase into the high-pressure autoclave.
-
Add the Raney nickel catalyst (typically 5-10% by weight of the aldehyde).
-
Seal the reactor, purge several times with nitrogen, and then with hydrogen.
-
Monitor the reaction progress by observing the drop in hydrogen pressure.
-
After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess pressure.
-
-
Purification:
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
The resulting crude product can be purified by vacuum distillation to yield pure 2-ethyl-1,3-hexanediol.[15]
-
Protocol for Kinetic Analysis
This protocol outlines a method for determining the reaction kinetics of the aldol condensation step.
Equipment:
-
Jacketed glass reactor with precise temperature control
-
Automated sampling system or manual syringe
-
Gas Chromatograph (GC) with a suitable column (e.g., polar capillary column) and Flame Ionization Detector (FID)
-
Internal standard (e.g., dodecane)
Procedure:
-
Reaction Setup:
-
Charge the jacketed reactor with a known amount of n-butyraldehyde and internal standard.
-
Bring the reactor contents to the desired temperature (e.g., 25°C, 30°C, 35°C).
-
Initiate the reaction by adding a known concentration of the NaOH catalyst solution. Start a timer immediately.
-
-
Sampling:
-
At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Immediately quench the sample by adding it to a vial containing a small amount of acid to neutralize the catalyst and stop the reaction.
-
-
Analysis:
-
Analyze each quenched sample using GC-FID.
-
Determine the concentrations of n-butyraldehyde and the product, 2-ethyl-3-hydroxyhexanal, by comparing their peak areas to that of the internal standard.
-
-
Data Processing:
-
Plot the concentration of n-butyraldehyde versus time for each temperature.
-
Determine the initial reaction rate at each temperature from the slope of the concentration-time curve at t=0.
-
Use the method of initial rates to determine the reaction orders with respect to n-butyraldehyde and the catalyst.
-
Calculate the rate constant (k) at each temperature.
-
Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).
-
Caption: Workflow for the synthesis and kinetic analysis of 2-ethyl-1,3-hexanediol.
References
- 1. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 2. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 3. 2-Ethyl-3-hydroxyhexanal | C8H16O2 | CID 10324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. chempap.org [chempap.org]
- 6. (64a) Biphasic Aldol Condensation of n-Butyraldehyde: Kinetic Study Using Stirred Cell | AIChE [proceedings.aiche.org]
- 7. researchgate.net [researchgate.net]
- 8. n-Butyraldehyde self-condensation catalyzed by Ce-modified γ-Al2O3 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. globethesis.com [globethesis.com]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bch.ro [bch.ro]
- 15. dcls.dicp.ac.cn [dcls.dicp.ac.cn]
Physical and chemical properties of 2-ethyl-1,3-hexanediol
An In-depth Technical Guide to 2-Ethyl-1,3-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1,3-hexanediol (CAS No. 94-96-2) is a versatile aliphatic alcohol characterized as a colorless, nearly odorless, and viscous liquid.[1][2] With the chemical formula C8H18O2, it possesses two chiral centers, leading to the existence of diastereoisomers.[3] This diol is notable for its low water solubility and its miscibility with alcohols and ethers.[2] Its utility spans various industries, where it functions as an effective insect repellent, a solvent in printing inks, a component in cosmetic formulations, and a chemical intermediate in the synthesis of plasticizers and polyurethane resins.[1][2][4] This document provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and relevant experimental protocols.
Chemical Structure and Identification
-
IUPAC Name : 2-ethylhexane-1,3-diol[5]
-
Synonyms : Ethohexadiol, Octylene glycol, Ethyl hexanediol[5][6]
-
CAS Number : 94-96-2[5]
-
Molecular Formula : C8H18O2[7]
-
SMILES : CCCC(C(CC)CO)O[5]
-
InChI : InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3[5]
Physical and Chemical Properties
2-Ethyl-1,3-hexanediol is a high-boiling liquid that sets to a glass-like state at very low temperatures.[1] It is relatively insoluble in water and mineral oils but shows good compatibility with aliphatic hydrocarbons.[1]
Table 1: Physical Properties of 2-Ethyl-1,3-Hexanediol
| Property | Value | Reference(s) |
| Molecular Weight | 146.23 g/mol | [5][7] |
| Appearance | Nearly colorless, viscous, oily liquid | [1][2][8] |
| Odor | Odorless | [5] |
| Boiling Point | 241-249 °C (at 1013 hPa / 760 mmHg) | [2][5][9][10] |
| Melting Point | -40 °C (sets to glass) | [1][2][5][10] |
| Density | 0.933 - 0.94 g/cm³ (at 20-25 °C) | [2][10] |
| Specific Gravity | 0.942 (at 20 °C) | [1] |
| Flash Point | 136 °C (276.8 °F) (Pensky-Martens Closed Cup) | [1][9][10] |
| Vapor Pressure | <0.01 mm Hg (<0.013 hPa) (at 20 °C) | [5][10] |
| Vapor Density | 5.0 (Air = 1) | [5][11] |
| Solubility in Water | 4.2 g/L (4.2 wt%) (at 20 °C) | [1][2][10] |
| Water Solubility in EHDiol | 12 wt% (at 20 °C) | [1] |
| Refractive Index | 1.451 - 1.453 (at 20-22 °C, 589 nm) | [2][10] |
| Ignition Temperature | 340 °C | [10] |
Table 2: Spectroscopic Data References
| Spectrum Type | Database / Source | Reference(s) |
| 1H NMR | Sadtler Research Laboratories, NMRShiftDB, ChemicalBook | [5][12][13] |
| 13C NMR | Wiley-VCH GmbH | [14] |
| Infrared (IR) | Sadtler Research Laboratories, NIST/EPA Gas-Phase Database | [5][15][16] |
| Mass Spectrometry (MS) | NIST Mass Spectrometry Data Center | [5][17] |
| Raman | John Wiley & Sons, Inc. | [5] |
Synthesis Pathway
2-Ethyl-1,3-hexanediol is commercially produced via a two-step process starting from n-butyraldehyde.[2][18] The first step involves an aldol condensation of two n-butyraldehyde molecules to form the intermediate, 2-ethyl-3-hydroxyhexanal.[18][19] This intermediate is then hydrogenated (reduced) to yield 2-ethyl-1,3-hexanediol.[18][19]
Key Applications
The unique properties of 2-ethyl-1,3-hexanediol make it a valuable compound in numerous applications.[20] It serves as an active ingredient, a solvent, and a chemical intermediate.
-
Insect Repellents : It is a well-established and effective insect repellent, particularly against mosquitoes, black flies, and other biting insects.[1][2]
-
Cosmetics : Due to its emollient and lubricating properties similar to glycerol, it is used in cosmetic creams and lotions.[1] It also acts as a coupling and blending agent in oil-water systems like shampoos and cleansing creams.[1][8]
-
Solvents and Vehicles : Its low vapor pressure and high boiling point make it a useful solvent in printing inks and for resins.[1][2]
-
Chemical Intermediate : It is a precursor in the manufacture of various alkyd resins, polyesters, and plasticizers.[1][4] In the production of two-package urethanes, it can act as a reactive diol that incorporates into the polymer matrix, reducing volatile organic compound (VOC) emissions.[1]
-
Other Applications : It is used as a lubricant for nylon spinning in the textile industry and as a chelating agent for boric acid.[1][2]
Toxicological and Safety Summary
2-Ethyl-1,3-hexanediol exhibits moderate to low acute toxicity. It is important to handle the compound with appropriate personal protective equipment, as it can cause serious eye irritation.[6][7]
Table 3: Toxicological Data
| Route | Species | Value | Reference(s) |
| Oral LD50 | Rat | 1400 - 9281 mg/kg body weight | [1][21][22] |
| Dermal LD50 | Rabbit | >2000 - 10251 mg/kg body weight | [21][22] |
| Inhalation LC0 | Rat | > 3.8 mg/L air | [21] |
-
Eye Irritation : Causes severe eye irritation and damage.[6][7]
-
Skin Irritation : May cause mild skin irritation.[6]
-
Chronic Effects : Animal studies have indicated potential for adverse reproductive and fetal effects at high, maternally toxic doses.[6]
Handling and Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[6][23] The material is hygroscopic and should be protected from moisture.[6] Facilities should be equipped with an eyewash station and a safety shower.[6]
Experimental Protocols
Protocol 1: Determination of Boiling Point (Thiele Tube Method)
This protocol outlines the determination of the boiling point of 2-ethyl-1,3-hexanediol using the Thiele tube method, which is suitable for small sample volumes.[24]
Methodology:
-
Sample Preparation : Fill a small glass test tube (e.g., a Durham tube) to about half-full with 2-ethyl-1,3-hexanediol.[24]
-
Capillary Insertion : Take a capillary tube sealed at one end. Place it into the liquid in the test tube with the open end down.[24][25]
-
Assembly : Attach the test tube to a thermometer using a rubber band or wire. The bottom of the tube should be level with the thermometer's bulb.[24][25]
-
Heating : Clamp the assembly so that it is immersed in the mineral oil of a Thiele tube. The heat-transfer fluid should cover the sample but not contaminate it.[24][25]
-
Observation : Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner. As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.[25] Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[24]
-
Measurement : Remove the heat source and allow the apparatus to cool. The vapor pressure inside the capillary will decrease. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature on the thermometer. This temperature is the boiling point of the liquid.[24][25]
Protocol 2: Analysis by Gas Chromatography (GC)
This protocol provides a general methodology for assessing the purity of 2-ethyl-1,3-hexanediol by GC. The choice of column is critical due to the polar hydroxyl groups.
Methodology:
-
Column Selection :
-
Polar Column : A modified polyethylene glycol phase with acidic functional groups (e.g., SPB-1000) is a good choice to reduce peak tailing for diols.
-
Non-Polar Column : A poly(dimethylsiloxane) phase (e.g., Equity-1) can also be used, which will result in less retention.
-
-
Sample Preparation : Prepare a dilute solution of 2-ethyl-1,3-hexanediol (e.g., 0.1% in methanol or another suitable solvent).[26]
-
Instrument Parameters (Example) :
-
Technique : Capillary GC[26]
-
Injector : Split injection mode, 250 °C[26]
-
Carrier Gas : Hydrogen or Helium[26]
-
Oven Program : Start at 80 °C, hold for 5 minutes, then ramp at 2 °C/min to 150 °C.[26] (Note: This specific program is for a mix of diols and may need optimization).
-
Detector : Flame Ionization Detector (FID), 275 °C[26]
-
-
Injection and Analysis : Inject 1 µL of the prepared sample into the GC system.
-
Data Interpretation : The resulting chromatogram will show peaks corresponding to 2-ethyl-1,3-hexanediol and any impurities. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Protocol 3: Characterization by Infrared (IR) Spectroscopy
This protocol describes how to obtain an IR spectrum of liquid 2-ethyl-1,3-hexanediol to identify key functional groups.
Methodology:
-
Technique : Attenuated Total Reflectance (ATR) is a simple method for liquid samples. Alternatively, the sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[5]
-
Sample Application (ATR) : Place one or two drops of 2-ethyl-1,3-hexanediol directly onto the ATR crystal.
-
Sample Application (Thin Film) : Place a single drop of the liquid on one salt plate and gently place the second plate on top to create a thin, uniform film.
-
Data Acquisition : Place the sample (ATR unit or salt plates) in the spectrometer's sample compartment.
-
Spectrum Collection : Collect the spectrum over a typical range of 4000 cm⁻¹ to 400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.
-
Interpretation : The resulting IR spectrum should be analyzed for characteristic absorption bands. Key expected peaks for 2-ethyl-1,3-hexanediol include:
-
A strong, broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol groups.[27]
-
Peaks in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkyl groups.
-
A peak in the 1000-1200 cm⁻¹ region corresponding to C-O stretching.
-
References
- 1. penpoly.com [penpoly.com]
- 2. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]
- 3. 2-Ethyl-1,3-hexanediol | 94-96-2 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. godavaribiorefineries.com [godavaribiorefineries.com]
- 8. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Ethyl-1,3-hexanediol CAS 94-96-2 | 820032 [merckmillipore.com]
- 11. univarsolutions.com [univarsolutions.com]
- 12. 2-Ethyl-1,3-hexanediol(94-96-2) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 2-Ethyl-1,3-hexanediol(94-96-2) IR Spectrum [m.chemicalbook.com]
- 16. 1,3-Hexanediol, 2-ethyl- [webbook.nist.gov]
- 17. 1,3-Hexanediol, 2-ethyl- [webbook.nist.gov]
- 18. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 19. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 20. 2-ethyl-1,3-hexanediol | 94-96-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 21. echemi.com [echemi.com]
- 22. tcichemicals.com [tcichemicals.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 26. agilent.com [agilent.com]
- 27. odinity.com [odinity.com]
An In-depth Technical Guide to 2-Ethyl-1,3-hexanediol (CAS 94-96-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-1,3-hexanediol (CAS 94-96-2), also known as ethohexadiol, is a versatile organic compound with a history of application as a highly effective insect repellent and its current use in various industrial and cosmetic formulations. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, mechanisms of action, and established experimental methodologies for its application and analysis. The information is intended to serve as a core resource for researchers, scientists, and professionals in drug development and related fields, facilitating a deeper understanding and further exploration of this compound's potential.
Chemical and Physical Properties
2-Ethyl-1,3-hexanediol is a colorless, slightly viscous, and odorless liquid.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air.[3] Its chemical structure features two hydroxyl groups, contributing to its solubility and reactivity.[4]
| Property | Value | References |
| Molecular Formula | C8H18O2 | [5] |
| Molecular Weight | 146.23 g/mol | [5] |
| CAS Number | 94-96-2 | [5] |
| Appearance | Colorless, slightly viscous liquid | [1][2] |
| Odor | Odorless | [1] |
| Melting Point | -40 °C | [1] |
| Boiling Point | 241-249 °C | [1] |
| Density | 0.933 g/mL at 25 °C | [1] |
| Vapor Pressure | <0.01 hPa at 20 °C | [1] |
| Flash Point | 136 °C (277 °F) | [6] |
| Water Solubility | 42 g/L at 20 °C | [1] |
| Solubility in other solvents | Soluble in alcohol and ether | [1] |
| Refractive Index (n20/D) | 1.451 | [1] |
Synthesis of 2-Ethyl-1,3-hexanediol
The commercial production of 2-ethyl-1,3-hexanediol is typically achieved through a two-step process starting from n-butyraldehyde.[1] The first step involves an aldol condensation of two n-butyraldehyde molecules, followed by the hydrogenation of the resulting intermediate.
Synthesis Pathway
The synthesis pathway involves the aldol condensation of n-butyraldehyde to form 2-ethyl-3-hydroxyhexanal, which is then hydrogenated to yield 2-ethyl-1,3-hexanediol.
Experimental Protocol for Synthesis
This protocol is based on established industrial processes.
Materials:
-
n-Butyraldehyde
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 1.24%)
-
Raney nickel catalyst
-
Hydrogen gas
-
An appropriate solvent (optional)
-
Reaction vessel with stirring and temperature control
-
Hydrogenation reactor
Procedure:
-
Aldol Condensation:
-
Charge the reaction vessel with n-butyraldehyde.
-
Cool the n-butyraldehyde to approximately 10°C.
-
Slowly add the aqueous NaOH solution while stirring, maintaining the temperature around 35°C.
-
Continue stirring at this temperature for approximately 2.5 hours.
-
After the reaction, separate the aqueous and organic phases. The organic phase contains the intermediate, 2-ethyl-3-hydroxyhexanal.
-
-
Hydrogenation:
-
Transfer the organic phase to a hydrogenation reactor.
-
Add the Raney nickel catalyst.
-
Pressurize the reactor with hydrogen gas to approximately 40 bar.
-
Heat the mixture to 100°C and maintain these conditions with stirring until the reaction is complete (as monitored by hydrogen uptake or chromatography).
-
After cooling and depressurizing the reactor, filter the mixture to remove the catalyst.
-
The resulting product is 2-ethyl-1,3-hexanediol, which can be further purified by distillation if required.
-
Applications
2-Ethyl-1,3-hexanediol has a range of applications stemming from its chemical properties.
Insect Repellent
Historically, 2-ethyl-1,3-hexanediol was widely used as an effective insect repellent, particularly against mosquitoes, chiggers, and black flies.[1][7] It functions by deterring insects rather than killing them, preventing them from landing on treated skin or clothing.[7] Although its use as a standalone active ingredient in consumer products has declined in some regions due to regulatory changes, it remains a subject of interest in repellent research.[8]
The precise mechanism of action for many insect repellents, including 2-ethyl-1,3-hexanediol, is still under investigation. The current understanding for repellents like DEET, which is likely similar for ethylhexanediol, involves interference with the insect's olfactory system. Repellents may act as "confusants" or "stimulants" to the insect's olfactory receptor neurons (ORNs), disrupting their ability to process host cues like carbon dioxide and lactic acid.[9][10] This disruption prevents the insect from effectively locating a host.
The "arm-in-cage" method is a standard laboratory procedure for evaluating the efficacy of topical insect repellents.[1][8]
Materials:
-
A cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).[1][8]
-
Test substance (2-ethyl-1,3-hexanediol formulation).
-
Control substance (e.g., placebo or a standard repellent like DEET).
-
Human volunteers.
-
Protective gloves.
Procedure:
-
A defined area on a volunteer's forearm is marked.
-
A measured amount of the test substance is applied evenly to the marked area.
-
The volunteer's hand is covered with a protective glove.
-
The treated forearm is inserted into the mosquito cage for a set period (e.g., 3 minutes).
-
The number of mosquito landings and bites is recorded.
-
This exposure is repeated at regular intervals (e.g., every 30 minutes).[1]
-
The "Complete Protection Time" (CPT) is determined as the time from application until the first confirmed bite.[1]
-
The procedure is repeated with the control substance for comparison.
Cosmetic Ingredient
2-Ethyl-1,3-hexanediol is used in a variety of cosmetic and personal care products, including hair tonics, cleansers, and lotions.[4][9][11] It primarily functions as a solvent, helping to dissolve other ingredients, and as an emollient and coupling agent.[12][13] The recommended concentration in cosmetic products is typically up to 5%.[4][13]
This is a general protocol illustrating how 2-ethyl-1,3-hexanediol could be incorporated into a simple oil-in-water lotion.
Materials:
-
Oil Phase:
-
Emulsifying wax (e.g., 5%)
-
Cetyl alcohol (e.g., 3%)
-
A carrier oil (e.g., sweet almond oil, 15%)
-
2-Ethyl-1,3-hexanediol (as a solvent and emollient, e.g., 3%)
-
-
Water Phase:
-
Distilled water (e.g., 73%)
-
Glycerin (as a humectant, e.g., 5%)
-
-
Cool-Down Phase:
-
Preservative (e.g., 1%)
-
Fragrance or essential oil (optional, e.g., 0.5%)
-
-
Heat-resistant beakers, digital scale, thermometer, and a homogenizer or stick blender.
Procedure:
-
In separate beakers, weigh the oil phase and water phase ingredients.
-
Heat both phases in a water bath to approximately 75°C.
-
Once both phases have reached the target temperature, slowly pour the water phase into the oil phase while continuously mixing with the homogenizer or stick blender.
-
Continue mixing for several minutes until a stable emulsion forms.
-
Allow the mixture to cool to below 40°C, stirring occasionally.
-
Add the preservative and any fragrance, and mix thoroughly.
-
Check and adjust the pH if necessary.
-
Pour the finished lotion into a sanitized container.
Industrial Applications
2-Ethyl-1,3-hexanediol also serves as a versatile chemical in various industrial processes.[14]
-
Solvent: It is used as a solvent for resins and in printing inks.[1]
-
Plasticizer: It can be incorporated into plastics to increase their flexibility and durability.[1][15]
-
Chemical Intermediate: Its diol structure makes it a valuable precursor in the synthesis of other compounds, such as polyurethane resins.[14]
Analytical Methods
Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a primary method for the analysis and quantification of 2-ethyl-1,3-hexanediol.
Experimental Protocol for GC-MS Analysis
This is a general protocol that can be adapted for the analysis of 2-ethyl-1,3-hexanediol in various matrices.
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector (GC-MS).
-
A nonpolar capillary column (e.g., DB-5ms or similar).
Sample Preparation:
-
Dissolve the sample containing 2-ethyl-1,3-hexanediol in a suitable solvent, such as ethyl acetate or dichloromethane.
-
If necessary, perform a derivatization step (e.g., silylation) to improve the volatility and chromatographic behavior of the diol, although direct analysis is often possible.
-
Inject a known volume (e.g., 1 µL) of the prepared sample into the GC.
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 240°C at a rate of 10-20°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Identification is achieved by comparing the retention time and mass spectrum of the analyte to that of a pure standard. Quantification is performed by creating a calibration curve with standards of known concentrations.
Safety and Toxicology
2-Ethyl-1,3-hexanediol is considered to have low to moderate acute toxicity.
| Toxicity Endpoint | Species | Route | Value | References |
| LD50 | Rat | Oral | 1400 - 2710 mg/kg | [3][16] |
| LD50 | Rabbit | Dermal | >2000 mg/kg | [11][16] |
| Skin Irritation | Human, Rabbit | Dermal | Mild irritant | [1][16] |
| Eye Irritation | Rabbit | Ocular | Severe irritant | [1] |
It is a severe eye irritant and may cause mild skin irritation in some individuals.[1][3] In the past, developmental effects were observed in animal studies at high doses, which led to the discontinuation of its use in some consumer insect repellent products in the United States.[8] As with any chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be used when handling the neat substance.
Conclusion
2-Ethyl-1,3-hexanediol is a multifunctional diol with well-established applications and a clear synthesis pathway. Its historical significance as an insect repellent and its ongoing use in cosmetics and industrial settings highlight its utility. This guide has provided a detailed overview of its properties, synthesis, and key experimental protocols to support further research and development. A comprehensive understanding of its characteristics and methodologies is essential for its safe and effective application in various scientific and industrial domains.
References
- 1. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]
- 2. researchgate.net [researchgate.net]
- 3. oiv.int [oiv.int]
- 4. diva-portal.org [diva-portal.org]
- 5. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. stockmeier.com [stockmeier.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Etohexadiol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Olfactory regulation of mosquito–host interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 16. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
An In-depth Technical Guide to the Stereoisomers of 2-Ethyl-1,3-hexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1,3-hexanediol is a chiral molecule possessing two stereocenters at positions 2 and 3 of the hexane chain. This structural feature gives rise to four distinct stereoisomers, which can be grouped into two pairs of enantiomers: the diastereomeric threo and erythro forms. Commercially, 2-ethyl-1,3-hexanediol is typically supplied as a mixture of these stereoisomers.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and separation of these stereoisomers, with a focus on their distinct characteristics and the experimental methodologies used to study them.
Stereochemistry of 2-Ethyl-1,3-hexanediol
The four stereoisomers of 2-ethyl-1,3-hexanediol are:
-
(2R,3S)-2-ethyl-1,3-hexanediol (meso or erythro)
-
(2S,3R)-2-ethyl-1,3-hexanediol (meso or erythro)
-
(2R,3R)-2-ethyl-1,3-hexanediol (a component of the threo or DL-pair)
-
(2S,3S)-2-ethyl-1,3-hexanediol (a component of the threo or DL-pair)
The erythro form is a meso compound due to a plane of symmetry, while the threo form exists as a pair of enantiomers (DL-pair).
Properties of 2-Ethyl-1,3-hexanediol Stereoisomers
While extensive data is available for the commercial mixture of stereoisomers, specific quantitative properties for the individual isomers are not widely reported in the literature. The available information is summarized below.
Physical and Chemical Properties of the Isomeric Mixture
The commercially available 2-ethyl-1,3-hexanediol is a colorless, nearly odorless, and somewhat viscous liquid.[3][4] Its key physical and chemical properties are presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₈H₁₈O₂ | [1][3] |
| Molecular Weight | 146.23 g/mol | [1] |
| CAS Number | 94-96-2 | [1][2] |
| Appearance | Colorless, slightly viscous liquid | [3][4] |
| Boiling Point | 241-249 °C at 1013 hPa | [2][3][5] |
| Melting Point | -40 °C (sets to a glass) | [2][3][5] |
| Density | 0.933 - 0.942 g/cm³ at 20-25 °C | [1] |
| Refractive Index | n20/D 1.451 - 1.453 | [2] |
| Flash Point | 136 °C (closed cup) | [5] |
| Water Solubility | 4.2% (w/w) at 20 °C | [3] |
Properties of Individual Diastereomers
A key finding in the study of 2-ethyl-1,3-hexanediol stereoisomers is related to their biological activity. In a study involving the yellow-fever mosquito, Aedes aegypti, the threo and erythro diastereomers were separated using preparative gas chromatography and their insect repellent activities were tested individually. The results of these bioassays demonstrated that the repellent activities of the two isomers were equal.[2] This suggests that for this particular biological endpoint, the spatial arrangement of the hydroxyl and ethyl groups does not significantly impact the molecule's interaction with the mosquito's sensory receptors.[2]
Experimental Protocols
Synthesis of 2-Ethyl-1,3-hexanediol
The standard industrial synthesis of 2-ethyl-1,3-hexanediol involves a two-step process: the aldol condensation of n-butyraldehyde followed by the hydrogenation of the resulting intermediate, 2-ethyl-3-hydroxyhexanal.[6][7][8]
Step 1: Aldol Condensation of n-Butyraldehyde
This step is typically carried out in the presence of a base catalyst. The choice of catalyst can influence the diastereomeric ratio of the product.[2]
-
Materials:
-
n-Butyraldehyde
-
Aqueous sodium hydroxide (NaOH) solution (e.g., 0.25%)
-
Phase-transfer catalyst (e.g., polyethylene glycol)
-
Hydrochloric acid (for neutralization)
-
Reaction vessel with cooling capabilities
-
-
Procedure:
-
Charge the reaction vessel with n-butyraldehyde and the phase-transfer catalyst.
-
Cool the mixture to approximately 10-15 °C.
-
Slowly add the aqueous NaOH solution while maintaining the temperature between 30-35 °C.
-
Stir the mixture for a period of 2-3 hours at this temperature.
-
Neutralize the reaction mixture with hydrochloric acid.
-
Allow the phases to separate and collect the organic phase containing 2-ethyl-3-hydroxyhexanal.
-
Step 2: Hydrogenation of 2-Ethyl-3-hydroxyhexanal
The intermediate aldehyde is then reduced to the diol.
-
Materials:
-
Organic phase from Step 1
-
Hydrogenation catalyst (e.g., Raney nickel)
-
High-pressure hydrogenation reactor
-
-
Procedure:
-
Transfer the organic phase to the hydrogenation reactor.
-
Add the Raney nickel catalyst.
-
Pressurize the reactor with hydrogen gas (e.g., 20 bar).
-
Heat the mixture to approximately 100 °C and maintain for several hours until the reaction is complete.
-
Cool the reactor, vent the hydrogen, and filter the catalyst.
-
The resulting product is a mixture of 2-ethyl-1,3-hexanediol stereoisomers, which can be purified by vacuum distillation.
-
Diastereoselectivity in Synthesis
The ratio of threo to erythro diastereomers can be influenced by the reaction conditions, particularly the catalyst used in the aldol condensation step. While alkali hydroxides tend to favor the formation of the erythro isomer, the use of alkali metal alkoxides, such as sodium methylate in butanol, has been reported to yield a higher proportion of the threo isomer, with ratios around 64:36 to 65:35 (threo to erythro).[2]
Separation of Stereoisomers
The separation of the diastereomers of 2-ethyl-1,3-hexanediol has been achieved on a preparative scale using gas chromatography.[2]
-
Technique: Preparative Gas Chromatography (GC)
-
Principle: This method separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The different spatial arrangements of the stereoisomers can lead to slight differences in their interaction with the chiral stationary phase or in their volatility, allowing for their separation.
-
General Protocol:
-
A sample of the 2-ethyl-1,3-hexanediol isomeric mixture is vaporized and injected into the gas chromatograph.
-
The vapor is carried by an inert gas through a column containing a stationary phase.
-
The different isomers travel through the column at different rates and are eluted at different times.
-
A detector signals the elution of each component, and fractions corresponding to the individual diastereomers can be collected.
-
Detailed parameters for the preparative GC separation, such as the specific column, temperature program, and carrier gas flow rate, would need to be optimized for the specific instrumentation used.
Visualizations
Synthesis and Separation Workflow
The following diagram illustrates the general workflow for the synthesis of the 2-ethyl-1,3-hexanediol stereoisomeric mixture and the subsequent separation of the diastereomers.
Caption: Workflow for the synthesis and separation of 2-ethyl-1,3-hexanediol stereoisomers.
Conclusion
2-Ethyl-1,3-hexanediol is a molecule with interesting stereochemical features and important industrial applications, notably as an insect repellent. While the properties of the commercially available mixture of stereoisomers are well-documented, there is a notable lack of specific quantitative data for the individual enantiomers and diastereomers. The synthesis of the mixture is a well-established industrial process, and the diastereomeric ratio can be influenced by the choice of catalyst. The separation of the diastereomers has been achieved by preparative gas chromatography, which has enabled the investigation of their individual biological activities. A key finding is the equal insect repellent efficacy of the threo and erythro forms against Aedes aegypti. Further research into the stereoselective synthesis and the characterization of the individual stereoisomers could open up new avenues for their application and provide deeper insights into their structure-activity relationships.
References
- 1. chembk.com [chembk.com]
- 2. 2-Ethyl-1,3-hexanediol | 94-96-2 | Benchchem [benchchem.com]
- 3. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. (2R,3R)-2-Ethyl-1,3-hexanediol | C8H18O2 | CID 6951322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 7. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 8. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
Solubility of Ethylhexanediol in different organic solvents
An In-depth Technical Guide on the Solubility of Ethylhexanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-1,3-hexanediol, a widely utilized compound in various industrial and pharmaceutical applications, exhibits a diverse solubility profile that is critical for its formulation and application. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document consolidates qualitative and semi-quantitative information and presents standardized experimental protocols for the determination of its solubility and miscibility. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to effectively utilize this compound in their work.
Introduction
2-Ethyl-1,3-hexanediol (CAS No. 94-96-2) is a colorless, slightly viscous liquid. Its molecular structure, featuring both a hydrocarbon backbone and two hydroxyl groups, imparts amphiphilic properties, influencing its solubility in various media. Understanding its solubility is paramount for its use as a solvent, a vehicle in formulations, an insect repellent, and in cosmetic preparations.[1][2] This guide summarizes the known solubility data and provides detailed methodologies for its empirical determination.
Solubility Profile of 2-Ethyl-1,3-hexanediol
The solubility of 2-ethyl-1,3-hexanediol is dictated by the principle of "like dissolves like." Its hydroxyl groups allow for hydrogen bonding with polar solvents, while its alkyl chain facilitates interaction with non-polar substances.
Quantitative Solubility Data
Precise quantitative solubility data for 2-ethyl-1,3-hexanediol in a wide array of organic solvents is not extensively documented in peer-reviewed literature. The most consistently reported quantitative value is its solubility in water.
Table 1: Quantitative Solubility of 2-Ethyl-1,3-hexanediol in Water
| Solvent | Temperature | Solubility |
| Water | 20 °C | 42 g/L (4.2% w/v)[3][4][5] |
| Water | 20 °C | 4.2 wt%[2] |
| Water | Not Specified | 0.6% wt/wt[6][7] |
Note: The variation in reported water solubility may be due to differences in experimental methodologies or the presence of isomers.
Qualitative and Miscibility Data
For many organic solvents, the solubility of 2-ethyl-1,3-hexanediol is described in qualitative terms such as "soluble" or "miscible." Miscibility implies that the two substances are soluble in each other in all proportions, forming a homogeneous solution.
Table 2: Qualitative and Miscibility Data of 2-Ethyl-1,3-hexanediol in Organic Solvents
| Solvent Class | Solvent | Solubility/Miscibility | Reference(s) |
| Alcohols | Alcohol (general) | Soluble | [3] |
| Ethanol | Soluble | [5][6][7] | |
| Isopropanol | Soluble | [5][6][7] | |
| Glycols | Propylene Glycol | Soluble | [5][6][7] |
| Ethers | Ether (general) | Soluble | [3] |
| Diethyl Ether | Miscible | [6] | |
| Chlorinated Solvents | Chloroform | Miscible | [6] |
| Oils | Castor Oil | Soluble | [5][6][7] |
| Mineral Oil | Relatively Insoluble | [2] | |
| Paraffin Oil | Relatively Insoluble | [2] | |
| Hydrocarbons | Aliphatic Hydrocarbons | Good Compatibility | [2] |
Experimental Protocols for Solubility Determination
Given the scarcity of quantitative data, empirical determination of solubility is often necessary. The following are detailed protocols for qualitative miscibility testing and quantitative solubility determination using the widely accepted shake-flask method.
Protocol for Determining Miscibility of this compound in an Organic Solvent
This protocol provides a straightforward method for visually determining if this compound is miscible in a given liquid organic solvent.
Materials:
-
2-Ethyl-1,3-hexanediol
-
Test solvent
-
Graduated cylinders or pipettes
-
Vials or test tubes with caps (e.g., 10 mL)
-
Vortex mixer
Procedure:
-
Preparation: Label a series of vials for each solvent and each ratio to be tested.
-
Addition of Solvents: Using a calibrated pipette or graduated cylinder, add the test solvent and 2-ethyl-1,3-hexanediol to the vials in various volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1). A typical starting point is to add 2 mL of the test solvent and 2 mL of this compound to a vial.
-
Mixing: Securely cap the vials and vortex for 1-2 minutes to ensure thorough mixing.
-
Equilibration and Observation: Allow the vials to stand undisturbed at a constant temperature (e.g., 25 °C) for at least 15 minutes. Observe the contents for any signs of phase separation, cloudiness, or formation of layers.[8] For mixtures that are slow to equilibrate, a longer standing time may be necessary.
-
Interpretation of Results:
-
Miscible: The mixture remains a single, clear, homogeneous phase at all proportions tested.
-
Immiscible: Two distinct layers are observed.
-
Partially Soluble: The mixture appears cloudy or forms a single phase at some ratios but not others.
-
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound in a solvent.[1][9][10]
Materials:
-
2-Ethyl-1,3-hexanediol
-
Solvent of interest
-
Vials with Teflon-lined caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Pipettes
-
Syringe filters (e.g., 0.45 µm, solvent-compatible)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or Refractive Index detector).
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of 2-ethyl-1,3-hexanediol to a known volume or mass of the solvent in a vial. The presence of a distinct this compound phase after equilibration is crucial. b. Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. It is advisable to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.[10]
-
Sample Collection and Preparation: a. After equilibration, cease shaking and allow the vial to stand in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved this compound to separate. b. Carefully withdraw an aliquot of the supernatant (the solvent layer saturated with this compound) using a pipette. c. Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.
-
Quantification: a. Accurately weigh or dilute the filtered aliquot with a suitable solvent. b. Analyze the sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of 2-ethyl-1,3-hexanediol. A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.
-
Data Reporting: a. Express the solubility in appropriate units, such as g/100 mL, g/L, or % w/w. b. The experiment should be performed in triplicate to ensure the reproducibility of the results.
Visualizing the Experimental Workflow
The logical flow of determining the solubility of this compound in an organic solvent can be represented as a workflow diagram.
Caption: Workflow for Solubility Determination of this compound.
Conclusion
While precise, quantitative solubility data for 2-ethyl-1,3-hexanediol in a broad spectrum of organic solvents remains limited in the public domain, available information indicates its high solubility in alcohols, ethers, and chloroform, and lower solubility in water and hydrocarbon oils. For applications requiring precise solubility values, the experimental protocols provided in this guide offer a robust framework for their determination. This technical guide serves as a foundational resource for scientists and researchers, facilitating the effective use of 2-ethyl-1,3-hexanediol in drug development and other scientific endeavors.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. penpoly.com [penpoly.com]
- 3. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]
- 4. 2-Ethyl-1,3-hexanediol CAS#: 94-96-2 [m.chemicalbook.com]
- 5. 2-Ethyl-1,3-hexanediol, 99%, mixture of isomers 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. coconote.app [coconote.app]
- 9. enamine.net [enamine.net]
- 10. quora.com [quora.com]
An In-Depth Technical Guide to the Thermal Decomposition Pathways of 2-Ethyl-1,3-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Ethyl-1,3-hexanediol, a versatile organic compound, finds applications in various industries, including cosmetics and as a chemical intermediate. Understanding its thermal stability and decomposition pathways is crucial for ensuring safety, optimizing industrial processes, and predicting potential degradation products. This technical guide provides a comprehensive overview of the theoretical thermal decomposition pathways of 2-ethyl-1,3-hexanediol, based on established principles of organic chemistry and thermal analysis of analogous polyhydric alcohols. It also outlines detailed experimental protocols for investigating these pathways using modern analytical techniques.
Introduction
The thermal decomposition of 2-ethyl-1,3-hexanediol is a complex process involving a series of competing reactions. In the absence of specific literature detailing the precise mechanisms for this molecule, this guide extrapolates from the known thermal behavior of other glycols and long-chain diols. The primary decomposition routes are expected to involve dehydration, dehydrogenation, and carbon-carbon bond cleavage, leading to a variety of smaller volatile organic compounds. The presence of both a primary and a secondary hydroxyl group, along with an ethyl branch, introduces asymmetry that influences the regioselectivity of these reactions.
Proposed Thermal Decomposition Pathways
At elevated temperatures, 2-ethyl-1,3-hexanediol is expected to undergo decomposition through several key pathways. The predominant reactions are likely to be influenced by factors such as temperature, heating rate, and the presence of catalysts or impurities.
Dehydration
Dehydration involves the elimination of a water molecule and is a common thermal degradation route for alcohols.[1][2] For 2-ethyl-1,3-hexanediol, this can occur via two main routes, leading to the formation of unsaturated alcohols.
-
Pathway A: Elimination involving the C1 hydroxyl group would lead to the formation of 2-ethylhex-2-en-1-ol.
-
Pathway B: Elimination involving the C3 hydroxyl group could result in the formation of 2-ethylhex-1-en-3-ol or 2-ethylhex-2-en-3-ol.
Further dehydration of these unsaturated intermediates could lead to the formation of dienes.
Dehydrogenation
Dehydrogenation is the removal of a molecule of hydrogen (H₂), typically leading to the formation of carbonyl compounds such as aldehydes and ketones.[3]
-
Oxidation of the primary alcohol at the C1 position would yield 2-ethyl-3-hydroxyhexanal.
-
Oxidation of the secondary alcohol at the C3 position would result in the formation of 2-ethyl-1-hydroxyhexan-3-one.
Subsequent dehydrogenation or other reactions could lead to the formation of dicarbonyl compounds or other unsaturated species.
Carbon-Carbon Bond Cleavage
At higher temperatures, the carbon skeleton of 2-ethyl-1,3-hexanediol can undergo fragmentation. This process is likely to proceed via free-radical mechanisms, initiated by the homolytic cleavage of C-C bonds. The stability of the resulting radical fragments will influence the preferred cleavage sites. Common hazardous decomposition products upon combustion are carbon monoxide and carbon dioxide.[4][5][6]
Plausible C-C bond cleavage points could lead to a variety of smaller aldehydes, ketones, and hydrocarbons. For instance, cleavage between C2 and C3 could generate fragments that lead to the formation of propanal and pentanal derivatives.
Visualization of Proposed Pathways and Workflows
To better illustrate the complex relationships in the thermal decomposition of 2-ethyl-1,3-hexanediol and the analytical procedures used to study them, the following diagrams are provided.
References
- 1. Upgrading of diols by gas-phase dehydrogenation and dehydration reactions on bifunctional Cu-based oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. fpe.umd.edu [fpe.umd.edu]
A Technical Guide to Quantum Chemical Calculations on the Ethylhexanediol Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1,3-hexanediol is a common ingredient found in cosmetic and personal care products, valued for its properties as a solvent, humectant, and insect repellent.[1] Its molecular structure, characterized by a flexible alkyl chain and two hydroxyl groups, dictates its physical and chemical behavior, including its solubility, viscosity, and interaction with other molecules, such as skin proteins.[2][3][4] Understanding the three-dimensional arrangement of its atoms and the relative stability of its different spatial orientations—its conformations—is crucial for optimizing formulations and predicting its efficacy and safety.[5][6]
Quantum chemical calculations offer a powerful in-silico approach to elucidate the structural and electronic properties of molecules with high accuracy.[6] Methods like Density Functional Theory (DFT) allow for the detailed exploration of a molecule's conformational landscape, providing insights into the most stable structures, intramolecular interactions, and thermodynamic properties.[7][8][9] This guide provides a foundational overview of the theoretical basis and a practical, albeit hypothetical, protocol for conducting quantum chemical calculations on the 2-ethyl-1,3-hexanediol structure.
Core Concepts in Quantum Chemical Calculations
For a molecule as flexible as 2-ethyl-1,3-hexanediol, numerous conformations exist due to rotation around its single bonds. These conformers can have different energies, and the molecule will exist as a population of these structures. Computational chemistry allows us to identify the lowest energy (most stable) conformers and quantify their energy differences.
Density Functional Theory (DFT): A widely used quantum mechanical modeling method that calculates the electronic structure of atoms and molecules.[7][9][10] Its popularity stems from a favorable balance between accuracy and computational cost. In DFT, the properties of a system are determined from its electron density. The choice of two key components is critical for the accuracy of DFT calculations:
-
The Functional: An approximation that describes the exchange and correlation energy of the electrons. Different functionals are suited for different types of chemical problems. Common examples include B3LYP (a hybrid functional) and M06-2X (good for non-covalent interactions).[8]
-
The Basis Set: A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but are more computationally demanding. A common and effective basis set for organic molecules is 6-31G(d,p).[8]
Experimental Protocol: A Computational Approach
The following protocol outlines the steps for a comprehensive conformational analysis and structural characterization of 2-ethyl-1,3-hexanediol using DFT.
1. Initial Structure Generation and Conformational Search: The first step is to build a 3D model of 2-ethyl-1,3-hexanediol. Due to its flexibility, a systematic search of the conformational space is necessary. This is often performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to rapidly explore the potential energy surface by systematically rotating the key dihedral (torsional) angles.[8] This initial scan identifies a set of unique, low-energy candidate structures.
2. DFT Geometry Optimization: Each candidate conformer identified in the initial search is then subjected to a full geometry optimization using a more accurate DFT method.[11][12] This process refines the atomic coordinates to find the structure that corresponds to a minimum on the potential energy surface for the chosen level of theory (e.g., B3LYP/6-31G(d,p)). The output of this step is a set of optimized 3D structures and their corresponding electronic energies.
3. Vibrational Frequency Calculations: Following optimization, a frequency calculation is performed for each structure. This serves two critical purposes:
-
Verification of Minima: It confirms that the optimized geometry is a true energy minimum. A true minimum will have no imaginary frequencies.[8] The presence of an imaginary frequency indicates a transition state rather than a stable conformer.
-
Thermodynamic Properties: It allows for the calculation of zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy. The Gibbs free energy is crucial for determining the relative stability of conformers at a given temperature.
4. Analysis of Results: The final step involves analyzing the computed data. The relative energies (both electronic and Gibbs free energies) of all stable conformers are compared to identify the most stable structures. Key geometric parameters, such as bond lengths, bond angles, and dihedral angles, are examined. For diols, the potential for intramolecular hydrogen bonding (between the two hydroxyl groups) is of particular interest and can be inferred from the distance and angle between the relevant O, H, and O atoms.[7]
Below is a diagram illustrating the typical workflow for these computational experiments.
Data Presentation
Quantitative results from these calculations should be presented in a clear, tabular format to facilitate comparison between different conformers. The following table is a hypothetical example of how such data for the three most stable conformers of 2-ethyl-1,3-hexanediol might be summarized.
| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Key Dihedral Angle (O-C-C-C) (°) | Intramolecular H-Bond Distance (O···H) (Å) |
| Conf-A | 0.00 | 0.00 | 65.2 | 2.15 |
| Conf-B | 0.85 | 0.92 | -170.5 | - |
| Conf-C | 1.23 | 1.15 | -68.9 | 2.21 |
Note: Data are hypothetical and for illustrative purposes only.
Visualization of Conformational Isomers
The flexibility of the ethylhexanediol backbone allows for different spatial arrangements, or conformers. The diagram below illustrates how rotation around the central C-C bond can lead to distinct conformers, which would be individually analyzed in the computational workflow.
Conclusion
Quantum chemical calculations, particularly DFT, provide an indispensable toolkit for the detailed structural analysis of molecules like 2-ethyl-1,3-hexanediol. By elucidating the preferred three-dimensional structures and their relative stabilities, these computational methods offer fundamental insights that can guide the rational design of cosmetic and pharmaceutical formulations.[5] This knowledge can help predict and optimize key properties such as ingredient compatibility, stability, and bioavailability, ultimately accelerating product development and reducing reliance on costly trial-and-error experimentation.[5]
References
- 1. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]
- 2. 2-ethyl-1,3-hexanediol [stenutz.eu]
- 3. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Hexanediol, 2-ethyl- [webbook.nist.gov]
- 5. cosmetic-labs.com [cosmetic-labs.com]
- 6. The quantum mechanics of skincare: A context for the biochemistry curriculum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A theoretical density functional theory calculation-based analysis of conformers of p-xylene | European Journal of Chemistry [eurjchem.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Molecular Structure Optimization Based on Electrons–Nuclei Quantum Dynamics Computation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Development and Discovery of Ethylhexanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development, discovery, synthesis, and application of 2-ethyl-1,3-hexanediol, a compound that played a significant role as an insect repellent in the mid-20th century. The guide details its synthesis via aldol condensation and subsequent hydrogenation, presents its key physicochemical properties in a structured format, and outlines the experimental protocols used for its efficacy testing. Furthermore, it discusses the toxicological findings, particularly concerning developmental toxicity, that led to the discontinuation of its use as a topical repellent. This document also explores the logical pathways of its synthesis and toxicological evaluation through detailed diagrams.
Introduction
2-Ethyl-1,3-hexanediol, also known by its trivial names ethohexadiol, Rutgers 612, and Compound 6-12, is an organic compound with the chemical formula C8H18O2.[1][2] Historically, it was a widely used insect repellent, particularly by the US military during World War II.[1][3] Its development marked a significant step in the move towards synthetic repellents, offering longer protection times compared to natural alternatives available at the time. This guide will delve into the key milestones of its discovery, the chemical processes for its manufacture, the methodologies used to evaluate its performance, and the safety concerns that ultimately led to the cessation of its use in topical applications.
Historical Development and Discovery
The development of 2-ethyl-1,3-hexanediol as an insect repellent is credited to the work of Dr. Philip Granett and his colleagues at Rutgers University in the late 1930s and early 1940s.[3] This research was spurred by the need for effective protection against insect-borne diseases for military personnel.
Timeline of Key Events:
-
Late 1930s: Dr. Philip Granett, under a fellowship from the Carbide and Carbon Chemicals Corporation, began research at Rutgers University to develop a synthetic mosquito repellent that was more effective and pleasant to use than the commonly used oil of citronella.[3]
-
1941: Granett published his "Studies of the reactions of mosquitoes to chemicals," which laid the groundwork for the systematic evaluation of chemical repellents.
-
1942: 2-Ethyl-1,3-hexanediol, branded as "Rutgers 612," was one of three chemicals approved for use by the armed forces for the prevention of mosquito-borne diseases during World War II.[3]
-
1945: Granett and Haynes published a key paper in the Journal of Economic Entomology detailing the insect-repellent properties of 2-ethyl-1,3-hexanediol.[4]
-
Post-WWII: "Rutgers 612" became a common ingredient in commercial insect repellents for the general public.
-
1991: The use of ethylhexanediol in insect repellents for direct application to human skin was discontinued in the United States.[1][5] This decision was prompted by data submitted to the Environmental Protection Agency (EPA) by Union Carbide that indicated potential adverse developmental effects in animals.[6]
Chemical Synthesis
The primary industrial synthesis of 2-ethyl-1,3-hexanediol is a two-step process that begins with the aldol condensation of n-butyraldehyde, followed by the hydrogenation of the resulting intermediate.[7]
Step 1: Aldol Condensation of n-Butyraldehyde
Two molecules of n-butyraldehyde react in the presence of a base catalyst, such as sodium hydroxide (NaOH), to form 2-ethyl-3-hydroxyhexanal.[8]
Step 2: Hydrogenation
The intermediate, 2-ethyl-3-hydroxyhexanal, is then hydrogenated to 2-ethyl-1,3-hexanediol. This reduction is typically carried out using a catalyst such as Raney nickel under hydrogen pressure.[8]
A logical workflow for the synthesis is presented in the following diagram:
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological properties of 2-ethyl-1,3-hexanediol is provided in the tables below.
Table 1: Physicochemical Properties of 2-Ethyl-1,3-hexanediol
| Property | Value | Reference(s) |
| CAS Number | 94-96-2 | [9] |
| Molecular Formula | C8H18O2 | [9] |
| Molar Mass | 146.23 g/mol | [9] |
| Appearance | Colorless, slightly viscous liquid | [7] |
| Odor | Odorless | [9] |
| Boiling Point | 244.2 °C @ 760 mmHg | [9] |
| Melting Point | -40 °C | [9] |
| Flash Point | 127 °C | [9] |
| Density | 0.9325 g/cm³ @ 22 °C | [9] |
| Solubility in Water | 0.6% w/w | [9] |
| Vapor Pressure | < 0.01 mmHg @ 20 °C | [9] |
Table 2: Toxicological Data for 2-Ethyl-1,3-hexanediol
| Parameter | Species | Value | Reference(s) |
| Acute Oral LD50 | Rat | 2710 - 9210 mg/kg | [10] |
| Acute Dermal LD50 | Rabbit | 8960 - 18700 mg/kg | [10] |
| Developmental Toxicity NOAEL | Rat (dermal) | 1.0 ml/kg/day | [3] |
| Skin Irritation | Rabbit | Slightly irritating | [10] |
| Eye Irritation | Rabbit | Moderately to severely irritating | [5][10] |
Experimental Protocols
Insect Repellency Efficacy Testing (Arm-in-Cage Method)
The "arm-in-cage" method was a standard procedure for evaluating the efficacy of insect repellents during the mid-20th century. The following is a generalized protocol based on descriptions of the methods used at the time.
Objective: To determine the complete protection time (CPT) of a repellent compound against biting insects.
Materials:
-
Test insect cages (e.g., containing hungry female Aedes aegypti mosquitoes)
-
Test compound (2-ethyl-1,3-hexanediol) and control (e.g., untreated)
-
Human volunteers
-
Micropipettes or other calibrated application devices
-
Stopwatch
Procedure:
-
A defined area of a volunteer's forearm (e.g., 650 cm²) is marked.
-
A precise volume of the repellent (e.g., 1 mL) is applied evenly to the marked area. The other arm may serve as an untreated control.
-
The treated forearm is inserted into a cage containing a known number of hungry female mosquitoes. A glove is worn to protect the hand.
-
The arm is exposed for a set period (e.g., 3 minutes), and the number of mosquitoes landing and attempting to probe is recorded.
-
The arm is withdrawn, and the process is repeated at regular intervals (e.g., every 30 minutes).
-
The "complete protection time" is recorded as the time from application until the first confirmed insect bite.
Developmental Toxicity Study (Dermal Application)
The following is a generalized protocol for a developmental toxicity study, based on the type of study that would have been conducted to assess the safety of this compound.
Objective: To evaluate the potential of a test substance to cause developmental defects in the offspring of exposed pregnant animals.
Materials:
-
Test substance (2-ethyl-1,3-hexanediol)
-
Vehicle control (e.g., deionized water)
-
Timed-pregnant laboratory animals (e.g., Sprague-Dawley rats)
-
Dosing apparatus (e.g., syringes, application patches)
-
Standard laboratory equipment for animal housing and observation
Procedure:
-
Groups of timed-pregnant female rats are randomly assigned to control and treatment groups (e.g., 25 animals per group).
-
The test substance is applied dermally at various dose levels (e.g., 1.0, 2.0, and 4.0 ml/kg/day) to the shaved backs of the animals during the period of major organogenesis (e.g., gestation days 6-15). The application site is typically covered with an occlusive dressing for a set period (e.g., 6 hours) each day.
-
Maternal health is monitored throughout the study, including body weight, food consumption, and clinical signs of toxicity.
-
On a day just prior to parturition (e.g., gestation day 20), the dams are euthanized, and a caesarean section is performed.
-
The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.
-
Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.
-
Statistical analyses are performed to determine any significant differences between the treated and control groups.
The logical flow of a developmental toxicity assessment is illustrated below:
Mechanism of Action and Signaling Pathways
Insect Repellency
The precise molecular mechanism by which 2-ethyl-1,3-hexanediol repels insects is not well-documented. However, for many repellents, the mode of action involves interaction with the insect's olfactory system.[8] It is hypothesized that repellent molecules may either block the receptors for host attractants (like carbon dioxide and lactic acid) or activate receptors that trigger an avoidance response in the insect. Given its relatively simple structure, it is possible that this compound acts as a general non-specific olfactory disruptor.
Developmental Toxicity
The developmental toxicity of 2-ethyl-1,3-hexanediol was observed at high doses that also caused maternal toxicity.[5][6] The specific signaling pathways disrupted by this compound leading to developmental effects have not been fully elucidated. The observed effects, such as reduced ossification and hydroureter, suggest potential interference with critical developmental processes.[3][10] However, without further research, any depiction of a specific signaling pathway would be speculative.
Conclusion
2-Ethyl-1,3-hexanediol holds a significant place in the history of chemical insect repellents. Its development at Rutgers University provided a much-needed tool for the protection of military personnel and later, the general public. The synthesis of this compound is a straightforward industrial process involving aldol condensation and hydrogenation. While effective as a repellent, subsequent toxicological studies raised concerns about its potential for developmental toxicity, leading to the discontinuation of its use in products intended for direct application to human skin. This historical account serves as a valuable case study for researchers and professionals in the fields of drug development and toxicology, highlighting the importance of thorough safety assessments for all chemical products.
References
- 1. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. tandfonline.com [tandfonline.com]
- 4. youtube.com [youtube.com]
- 5. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]
- 8. Design of a Repellent Against Aedes aegypti (Diptera: Culicidae) Using in silico Simulations With AaegOBP1 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of 2-ethyl-1-hexanol as contaminant in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. godavaribiorefineries.com [godavaribiorefineries.com]
The Versatile Role of 2-Ethyl-1,3-Hexanediol in Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1,3-hexanediol, a C8 branched diol, is a versatile building block and solvent in organic synthesis. Its unique structure, featuring both a primary and a secondary hydroxyl group, imparts specific reactivity and physical properties that make it a valuable component in a diverse range of applications, from polymer chemistry to the formulation of consumer products. This technical guide provides an in-depth review of the synthesis, key reactions, and applications of 2-ethyl-1,3-hexanediol, with a focus on its role in organic chemistry.
Physicochemical and Toxicological Properties
A comprehensive understanding of the physical and chemical properties of 2-ethyl-1,3-hexanediol is crucial for its effective application in research and development. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C8H18O2 | |
| Molecular Weight | 146.23 g/mol | |
| CAS Number | 94-96-2 | |
| Appearance | Colorless, slightly viscous liquid | [1] |
| Boiling Point | 241-249 °C at 1013 hPa | |
| Melting Point | -40 °C | |
| Flash Point | 136 °C (closed cup) | |
| Density | 0.94 g/cm³ at 20 °C | |
| Solubility in Water | 42 g/L at 20 °C | |
| Vapor Pressure | <0.01 hPa at 20 °C | |
| Refractive Index | 1.4530 at 22 °C | |
| LD50 (oral, rat) | 5170 mg/kg |
Synthesis of 2-Ethyl-1,3-Hexanediol
The primary industrial synthesis of 2-ethyl-1,3-hexanediol involves a two-step process starting from n-butyraldehyde. The first step is an aldol condensation, followed by hydrogenation of the resulting β-hydroxy aldehyde.
Experimental Workflow for the Synthesis of 2-Ethyl-1,3-Hexanediol
Caption: Synthesis workflow for 2-Ethyl-1,3-hexanediol.
Experimental Protocol: Synthesis of 2-Ethyl-1,3-Hexanediol
This protocol is a representative example based on published procedures.[2][3]
Materials:
-
n-Butyraldehyde
-
Polyethylene glycol (PEG 400)
-
Sodium hydroxide (NaOH), 0.25% aqueous solution
-
Hydrochloric acid (HCl) for neutralization
-
Raney nickel catalyst
-
Hydrogen gas (H₂)
Procedure:
-
Aldol Condensation:
-
In a suitable reactor, combine 101.0 g of n-butyraldehyde and 5.0 g of polyethylene glycol (PEG 400).
-
Cool the mixture to approximately 11 °C.
-
Slowly add 171.0 g of a 0.25% aqueous solution of NaOH, ensuring the temperature is maintained between 30-32 °C.
-
Stir the mixture at this temperature for 2 hours.
-
After the reaction is complete, neutralize the mixture with hydrochloric acid.
-
Separate the organic phase from the aqueous phase.
-
-
Hydrogenation:
-
Transfer the organic phase to a high-pressure reactor containing a Raney nickel catalyst.
-
Pressurize the reactor with hydrogen gas to 20 bar.
-
Heat the reaction mixture to 100 °C and maintain these conditions with stirring until hydrogen uptake ceases.
-
-
Purification:
-
After cooling and venting the reactor, filter the mixture to remove the Raney nickel catalyst.
-
Purify the resulting crude 2-ethyl-1,3-hexanediol by vacuum distillation.
-
Expected Yield: Approximately 57.7 g (56.9% yield).[2]
Key Reactions of 2-Ethyl-1,3-Hexanediol
The presence of two hydroxyl groups allows 2-ethyl-1,3-hexanediol to participate in a variety of reactions typical of alcohols, including oxidation and esterification.
Oxidation
The primary and secondary hydroxyl groups of 2-ethyl-1,3-hexanediol can be selectively oxidized depending on the reaction conditions and the oxidizing agent used.
This experiment demonstrates the selective oxidation of the secondary alcohol.
Materials:
-
2-Ethyl-1,3-hexanediol
-
Glacial acetic acid
-
Calcium hypochlorite (Ca(OCl)₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution
-
10% (w/v) aqueous sodium carbonate solution
-
5% (w/v) aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
In an Erlenmeyer flask, dissolve 0.5 g of 2-ethyl-1,3-hexanediol in 3 mL of glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add 3 mL of calcium hypochlorite solution while stirring.
-
Stir the reaction at room temperature for 30 minutes.
-
Pour the reaction mixture into a beaker containing saturated sodium chloride solution and ice.
-
Extract the product with three portions of diethyl ether.
-
Wash the combined organic extracts sequentially with 10% sodium carbonate solution and 5% sodium hydroxide solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the product, 2-ethyl-1-hydroxy-3-hexanone.
Product Characterization: The formation of the ketone can be confirmed by the appearance of a strong carbonyl stretch (around 1710 cm⁻¹) in the infrared spectrum.[4]
Esterification and Polymerization
2-Ethyl-1,3-hexanediol serves as a diol monomer in condensation polymerizations to form polyesters and polyurethanes.
2-Ethyl-1,3-hexanediol can be reacted with dicarboxylic acids or their derivatives to produce polyesters. The properties of the resulting polymer can be tailored by the choice of the diacid comonomer.
This is a general procedure for polyester synthesis that can be adapted for 2-ethyl-1,3-hexanediol.
Materials:
-
2-Ethyl-1,3-hexanediol
-
Adipic acid (or another suitable dicarboxylic acid)
-
Esterification catalyst (e.g., p-toluenesulfonic acid or a tin-based catalyst)
-
High-boiling point solvent (optional, for azeotropic removal of water)
Procedure:
-
Charge the reactor with equimolar amounts of 2-ethyl-1,3-hexanediol and adipic acid, along with a catalytic amount of the chosen catalyst.
-
Heat the mixture with stirring under a nitrogen atmosphere. The temperature is gradually increased, typically from 150 °C to 220 °C.
-
Water produced during the esterification is removed by distillation, which can be aided by applying a vacuum in the later stages of the reaction.
-
The reaction progress can be monitored by measuring the acid number of the reaction mixture. The reaction is considered complete when the acid number reaches a low, constant value.
-
The resulting polyester is then cooled and can be purified if necessary.
In polyurethane synthesis, 2-ethyl-1,3-hexanediol acts as a chain extender or as part of the polyol component, reacting with diisocyanates.
Caption: General workflow for polyurethane synthesis.
This is a general procedure that can be adapted for the use of 2-ethyl-1,3-hexanediol.
Materials:
-
2-Ethyl-1,3-hexanediol
-
A diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI))
-
A catalyst (e.g., a tertiary amine or an organotin compound)
-
Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide), if solution polymerization is desired.
Procedure:
-
In a moisture-free reaction vessel under an inert atmosphere, dissolve the 2-ethyl-1,3-hexanediol and the catalyst in the anhydrous solvent (if used).
-
Slowly add the diisocyanate to the stirred solution. The reaction is often exothermic and may require cooling to control the temperature.
-
After the addition is complete, the mixture is typically heated to ensure complete reaction. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (around 2270 cm⁻¹) in the infrared spectrum.
-
The resulting polyurethane can be isolated by precipitation in a non-solvent or by removal of the solvent under vacuum.
Applications in Drug Development and Other Industries
While not a direct therapeutic agent, the properties of 2-ethyl-1,3-hexanediol lend it to several applications relevant to the pharmaceutical and chemical industries:
-
Solvent: Its ability to dissolve a wide range of organic compounds makes it a useful solvent in various chemical syntheses and formulations.
-
Plasticizer: It can be used as a plasticizer for certain polymers.
-
Chemical Intermediate: As demonstrated, it is a key building block for polyesters and polyurethanes, which have numerous applications, including in medical devices and drug delivery systems.
-
Cosmetics and Personal Care: It is used as a solvent and emollient in various cosmetic and personal care products.[5]
-
Insect Repellent: Historically, it has been used as an active ingredient in insect repellents.
Conclusion
2-Ethyl-1,3-hexanediol is a valuable and versatile C8 diol with a well-established role in organic chemistry. Its synthesis from n-butyraldehyde is a robust industrial process, and its dual hydroxyl functionality allows for a range of chemical transformations, most notably in the production of polyesters and polyurethanes. For researchers and professionals in drug development and other chemical industries, a thorough understanding of the synthesis, reactions, and properties of 2-ethyl-1,3-hexanediol is essential for leveraging its potential in the creation of new materials and formulations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 3. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 4. odinity.com [odinity.com]
- 5. repositorio.ucp.pt [repositorio.ucp.pt]
Methodological & Application
Ethylhexanediol: A Versatile Solvent in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1,3-hexanediol (EHD), a viscous, colorless liquid, is a versatile compound with a range of applications in organic synthesis. While traditionally known for its use as an insect repellent and in the cosmetics industry, its unique properties as a solvent and a reactive intermediate are gaining attention in various synthetic applications.[1] Its high boiling point, ability to dissolve a range of organic compounds, and its diol functionality make it a valuable tool for chemists. This document provides detailed application notes and protocols for the use of ethylhexanediol as a solvent and a reactive participant in organic synthesis, with a focus on nanoparticle synthesis and oxidation reactions.
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a solvent is crucial for its effective application in organic synthesis. This compound possesses a unique combination of characteristics that make it suitable for specific reaction conditions.
| Property | Value |
| Molecular Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol |
| Appearance | Colorless, slightly viscous liquid |
| Boiling Point | 241-249 °C |
| Melting Point | -40 °C |
| Density | 0.933 g/mL at 25 °C |
| Solubility in Water | 42 g/L at 20 °C |
| Flash Point | 136 °C |
Data compiled from various sources.
Application 1: Reactive Solvent in the Non-Hydrolytic Sol-Gel Synthesis of Magnetic Iron Oxide Nanoparticles
This compound has been identified as an innovative reactive solvent in the non-hydrolytic sol-gel synthesis of magnetic iron oxide (Fe₃O₄) nanoparticles.[2] In this method, EHD not only acts as a high-boiling solvent to facilitate the high temperatures required for the reaction but also participates in the reaction, influencing the size and morphology of the resulting nanoparticles. The diol functionality can act as a capping agent, controlling particle growth and preventing agglomeration.
Experimental Protocol: Synthesis of Fe₃O₄ Nanoparticles
This protocol is based on the general principles of non-hydrolytic sol-gel synthesis using a diol as a reactive solvent.
Materials:
-
Iron(III) acetylacetonate [Fe(acac)₃]
-
2-Ethyl-1,3-hexanediol (EHD)
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
-
High-temperature heating mantle with a temperature controller
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Centrifuge
Procedure:
-
Setup: Assemble a three-neck round-bottom flask with a condenser, a temperature probe, and a gas inlet/outlet connected to a Schlenk line. Ensure the system is thoroughly dried and purged with an inert gas (Nitrogen or Argon).
-
Reagent Addition: Under a positive pressure of inert gas, add Iron(III) acetylacetonate and 2-Ethyl-1,3-hexanediol to the flask. The precursor-to-solvent ratio is a critical parameter that influences the nanoparticle size and should be varied to achieve the desired properties.[2]
-
Reaction: Heat the mixture with vigorous stirring to 200 °C. Maintain this temperature for 48 hours under a continuous flow of inert gas.[2] The solution will gradually turn from a deep red to a black suspension, indicating the formation of iron oxide nanoparticles.
-
Work-up and Purification:
-
After 48 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Add a sufficient amount of anhydrous ethanol to precipitate the nanoparticles.
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the nanoparticle pellet multiple times with a mixture of ethanol and toluene to remove any unreacted starting materials and byproducts.
-
Dry the purified nanoparticles under vacuum.
-
Quantitative Data
The size and magnetic properties of the synthesized Fe₃O₄ nanoparticles are highly dependent on the precursor-to-solvent ratio. While specific yields were not detailed in the available literature, the magnetic saturation values of the nanoparticles were reported to be in the range of 55-61 emu/g, which is consistent with magnetite nanoparticles of similar sizes.[2]
| Precursor-to-Solvent Ratio (molar) | Expected Nanoparticle Size Range (nm) |
| Varied (specific ratios not detailed) | Dependent on the ratio |
Researchers should perform a series of experiments varying the Fe(acac)₃ to EHD ratio to optimize for their desired nanoparticle size and magnetic properties.
Experimental Workflow
Caption: Workflow for the synthesis of Fe₃O₄ nanoparticles using this compound.
Application 2: Starting Material in Oxidation Reactions
This compound's diol structure makes it a suitable starting material for oxidation reactions to produce valuable keto-alcohols. The presence of both a primary and a secondary alcohol allows for selective oxidation depending on the reaction conditions and the oxidizing agent used.
Experimental Protocol: Selective Oxidation of 2-Ethyl-1,3-hexanediol
This protocol describes the selective oxidation of the secondary alcohol in 2-ethyl-1,3-hexanediol to a ketone using sodium hypochlorite (bleach) in the presence of acetic acid.
Materials:
-
2-Ethyl-1,3-hexanediol
-
Glacial acetic acid
-
Sodium hypochlorite solution (household bleach)
-
Diethyl ether
-
Saturated sodium chloride solution
-
10% (w/v) aqueous sodium carbonate solution
-
5% (w/v) aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethyl-1,3-hexanediol in glacial acetic acid.
-
Oxidation: Cool the flask in an ice-water bath. Slowly add the sodium hypochlorite solution portion-wise, ensuring the temperature does not exceed 30 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing a saturated sodium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash successively with 10% sodium carbonate solution and 5% sodium hydroxide solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product, 2-ethyl-1-hydroxy-3-hexanone.
Quantitative Data
| Reactant | Product | Yield |
| 2-Ethyl-1,3-hexanediol | 2-Ethyl-1-hydroxy-3-hexanone | Not specified in the provided literature, but this is a common undergraduate organic chemistry experiment. |
Signaling Pathway Diagram
Caption: Selective oxidation of this compound to a keto-alcohol.
Other Potential Applications in Organic Synthesis
While detailed protocols are not as readily available in the public domain, the properties of this compound suggest its potential use as a solvent in other areas of organic synthesis:
-
Polyester Synthesis: As a diol, this compound can be used as a monomer in polyesterification reactions. Its high boiling point would also make it a suitable solvent for high-temperature polycondensation reactions, potentially acting as both a reactant and a solvent.
-
Condensation Reactions: Its ability to dissolve a range of organic compounds and its high boiling point could be advantageous for various condensation reactions that require elevated temperatures to drive the reaction to completion, such as Knoevenagel or aldol-type condensations.
Further research and publication of detailed experimental procedures are needed to fully explore the utility of this compound as a solvent in these and other organic transformations.
Conclusion
2-Ethyl-1,3-hexanediol is a promising and versatile solvent for specific applications in organic synthesis. Its role as a reactive solvent in the non-hydrolytic sol-gel synthesis of magnetic nanoparticles is a notable example of its unique capabilities. Furthermore, its diol functionality allows it to serve as a valuable starting material for oxidation and potentially other reactions. While its broader application as a general solvent in organic synthesis is not yet widely documented, its physical and chemical properties suggest that it holds potential for further exploration by researchers in academia and industry.
References
Ethylhexanediol: A Versatile Precursor for Advanced Polymer Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Ethyl-1,3-hexanediol (EHD) is a diol that serves as a valuable precursor in the synthesis of various polymers, particularly polyesters and polyurethanes.[1][2] Its branched aliphatic structure, containing both a primary and a secondary hydroxyl group, imparts unique properties to the resulting polymers, such as increased flexibility, improved solubility, and modified thermal characteristics compared to polymers synthesized from linear diols. These properties make EHD-based polymers attractive for a range of applications, including the development of novel biomaterials, coatings, and elastomers. This document provides detailed protocols for the synthesis of polyesters and polyurethanes using 2-ethyl-1,3-hexanediol and outlines the characterization of these polymers.
Polymer Synthesis with 2-Ethyl-1,3-hexanediol
Polyester Synthesis via Melt Polycondensation
Polyesters are synthesized through the condensation reaction of a diol with a dicarboxylic acid or its derivative.[3] The melt polycondensation technique is a common solvent-free method for producing high-molecular-weight polyesters.
Reaction Scheme:
Caption: General reaction scheme for polyester synthesis.
Experimental Protocol: Synthesis of Poly(2-ethyl-1,3-hexanediyl adipate)
This protocol describes the synthesis of a polyester from 2-ethyl-1,3-hexanediol and adipic acid.
Materials:
-
2-Ethyl-1,3-hexanediol (EHD)
-
Adipic acid
-
Titanium (IV) butoxide (catalyst)
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform (for dissolution)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation condenser and collection flask
-
Vacuum pump
-
Schlenk line
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging Reactants: Charge the flask with equimolar amounts of 2-ethyl-1,3-hexanediol and adipic acid.
-
Inert Atmosphere: Purge the system with high-purity nitrogen for 15-20 minutes to remove air. Maintain a gentle nitrogen flow throughout the reaction.
-
Esterification Stage: Heat the reaction mixture to 180°C with continuous stirring. Water will be produced as a byproduct and should be collected in the distillation flask. This stage is typically carried out for 2-3 hours.
-
Catalyst Addition: Cool the mixture to below 150°C and add the titanium (IV) butoxide catalyst (approximately 0.1% by weight of the total reactants).
-
Polycondensation Stage: Gradually increase the temperature to 220-240°C while slowly reducing the pressure to below 1 mmHg using a vacuum pump. This helps to remove the glycol byproduct and drive the polymerization to completion. This stage can take several hours, and the viscosity of the mixture will noticeably increase.
-
Reaction Completion and Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in chloroform and precipitated in cold methanol to purify it.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization Data:
| Polymer | Diol Component | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| Poly(ethylene adipate) | Ethylene glycol | - | - | -50 | - |
| Poly(butylene adipate) | 1,4-Butanediol | - | - | - | - |
| Polyester from Adipic Acid and 1,6-Hexanediol | 1,6-Hexanediol | - | - | - | - |
Data for specific polymers containing 2-ethyl-1,3-hexanediol is not available in the provided search results. The table shows data for analogous polyesters for comparative purposes.[4][5]
Polyurethane Synthesis via Solution Polymerization
Polyurethanes are formed by the reaction of a diol with a diisocyanate.[6] Solution polymerization is a common method for controlling the reaction and obtaining a homogenous polymer solution that can be used for casting films or coatings.
Reaction Scheme:
Caption: General reaction scheme for polyurethane synthesis.
Experimental Protocol: Synthesis of a Polyurethane from 2-Ethyl-1,3-hexanediol and Isophorone Diisocyanate (IPDI)
This protocol details the synthesis of a polyurethane using 2-ethyl-1,3-hexanediol and isophorone diisocyanate.
Materials:
-
2-Ethyl-1,3-hexanediol (EHD)
-
Isophorone diisocyanate (IPDI)
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Nitrogen gas (high purity)
-
Methanol (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser with a drying tube
-
Addition funnel
-
Nitrogen inlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with a magnetic stirrer, a nitrogen inlet, a condenser with a drying tube, and an addition funnel.
-
Reactant Preparation: Dissolve a known amount of 2-ethyl-1,3-hexanediol in anhydrous DMF in the reaction flask. In the addition funnel, prepare a solution of an equimolar amount of isophorone diisocyanate in anhydrous DMF.
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes and maintain a positive nitrogen pressure throughout the reaction.
-
Reaction Initiation: Heat the diol solution to 70-80°C. Add a catalytic amount of DBTDL (a few drops) to the diol solution.
-
Diisocyanate Addition: Slowly add the diisocyanate solution from the addition funnel to the reaction flask over a period of 1-2 hours with vigorous stirring.
-
Polymerization: After the addition is complete, continue to stir the reaction mixture at 80°C for an additional 4-6 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in the FTIR spectrum.
-
Polymer Recovery: Once the reaction is complete, cool the polymer solution to room temperature. The polyurethane can be isolated by precipitating the solution into a large excess of methanol.
-
Purification and Drying: Filter the precipitated polymer and wash it with methanol. Dry the polymer in a vacuum oven at 50-60°C to a constant weight.
Characterization Data:
Specific quantitative data for polyurethanes derived from 2-ethyl-1,3-hexanediol is limited in the available literature. The following table presents typical properties of polyurethanes synthesized from different diisocyanates to provide a general understanding of the expected material characteristics. The properties of a polyurethane derived from 2-ethyl-1,3-hexanediol would be influenced by its branched structure.
| Polyurethane System | Diisocyanate | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness | Glass Transition Temp. (Tg) (°C) |
| PTMG-based PU | MDI | 23.4 | - | - | - |
| PTMG-based PU | HDI | - | - | - | - |
| PTMG-based PU | IPDI | - | - | - | - |
Data for specific polymers containing 2-ethyl-1,3-hexanediol is not available in the provided search results. The table shows data for analogous polyurethanes for comparative purposes.[7][8]
Experimental Workflows
The synthesis of polymers from 2-ethyl-1,3-hexanediol involves a series of sequential steps, from reactant preparation to polymer characterization.
Workflow for Polyester Synthesis:
Caption: Experimental workflow for polyester synthesis.
Workflow for Polyurethane Synthesis:
Caption: Experimental workflow for polyurethane synthesis.
Conclusion
2-Ethyl-1,3-hexanediol is a promising monomer for the synthesis of polyesters and polyurethanes with tailored properties. The branched structure of EHD can be leveraged to create polymers with enhanced flexibility and solubility, which are desirable characteristics in many advanced applications, including in the fields of drug delivery and biomedical devices. The protocols provided here offer a foundation for the synthesis and exploration of EHD-based polymers. Further research to fully characterize the structure-property relationships of these materials will be crucial for their successful implementation in various scientific and industrial domains.
References
- 1. US3904796A - Process for the production of polyurethane coatings - Google Patents [patents.google.com]
- 2. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]
- 3. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADIPIC ACID POLYESTER - Ataman Kimya [atamanchemicals.com]
- 5. resonac.com [resonac.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application of Ethylhexanediol in Coating Formulations: A Detailed Guide for Researchers
Introduction
Ethylhexanediol, specifically 2-Ethyl-1,3-hexanediol, is a versatile organic compound with a growing presence in the formulation of advanced coatings. Its unique properties as a coalescing agent, solvent, and reactive diluent make it a valuable tool for optimizing the performance and environmental profile of various coating systems, including latex paints, inks, and urethane coatings.[1][2][3][4][5] This document provides detailed application notes, experimental protocols, and performance data to guide researchers and formulation scientists in leveraging the benefits of this compound.
Key Functions and Applications
This compound serves several critical functions in coating formulations:
-
Coalescing Agent: In latex paints, this compound acts as an effective coalescing agent, facilitating the formation of a continuous, uniform film as the coating dries.[3][5] It temporarily plasticizes the polymer particles, allowing them to fuse together and form a durable, crack-resistant film.[6]
-
Solvent: With its high boiling point and good compatibility with various resins, this compound functions as a slow-evaporating solvent.[1][2] This property is particularly beneficial for controlling the drying time and improving the flow and leveling of coatings. It is used as a solvent in printing inks and for resins.[2]
-
Reactive Diol: In two-package urethane systems, this compound can act as a reactive diol. At elevated curing temperatures, it cross-links into the polymer matrix, which can minimize or eliminate volatile organic compound (VOC) emissions.[1]
-
Viscosity Reducer: It can be used to reduce the viscosity of coating formulations, improving their application properties.[1][5]
The primary applications of this compound in the coatings industry include:
-
Latex Paints: As a coalescing aid to ensure proper film formation at various temperatures.[3][5]
-
Printing Inks: As a solvent to enhance penetration and as a vehicle for pigments.[2][4]
-
Urethane Coatings: As a reactive component to reduce VOCs.[1][5]
Physicochemical Properties of 2-Ethyl-1,3-Hexanediol
A summary of the key physical and chemical properties of 2-Ethyl-1,3-Hexanediol is presented in the table below. This data is essential for understanding its behavior in coating formulations.
| Property | Value | Reference |
| CAS Number | 94-96-2 | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| Appearance | Colorless, nearly odorless, viscous liquid | [1] |
| Boiling Point | 243°C (469°F) | [1] |
| Flash Point (PMCC) | 136°C (276°F) | [1] |
| Specific Gravity @ 20°C | 0.942 | [1] |
| Vapor Pressure @ 75°C | <1 mm Hg | [1] |
| Solubility in Water @ 20°C | 4.2 wt% | [1] |
| Water Solubility in EHD @ 20°C | 12 wt% | [1] |
Performance Data in Coating Formulations
The following table summarizes the expected performance of this compound as a coalescing agent in a typical acrylic latex paint formulation compared to other common coalescing agents. The data is a composite representation from industry literature and should be used as a guideline for formulation development.
| Performance Metric | This compound | Texanol™ | Propylene Glycol | Butyl Cellosolve |
| MFFT Depression Efficiency | Good | Excellent | Moderate | Good |
| VOC Contribution (relative) | Low | Moderate | High | High |
| Evaporation Rate (relative) | Slow | Slow | Fast | Moderate |
| Effect on Gloss | Neutral to slight increase | Neutral | Can reduce | Can reduce |
| Effect on Hardness | Good | Excellent | Moderate | Good |
| Water Sensitivity | Low | Low | High | Moderate |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound in coating formulations are provided below.
Determination of Minimum Film Forming Temperature (MFFT)
Objective: To determine the lowest temperature at which a latex paint containing this compound will form a continuous, crack-free film. This is a critical parameter for assessing the efficiency of a coalescing agent.[7]
Standard Method: ASTM D2354
Apparatus:
-
MFFT Bar (temperature gradient plate)[8]
-
Film Applicator (e.g., 75 µm gap)
-
Dry air supply
Procedure:
-
Preparation: Prepare a series of latex paint formulations with varying concentrations of this compound (e.g., 0.5%, 1.0%, 1.5%, 2.0% by weight on polymer solids).
-
Calibration: Set the MFFT bar to the desired temperature range (e.g., 0°C to 18°C).[7] Allow the temperature to stabilize.
-
Application: Apply a uniform film of the paint formulation across the temperature gradient of the MFFT bar using the film applicator.
-
Drying: Allow the film to dry under a gentle stream of dry air to prevent condensation.
-
Observation: Observe the point on the temperature scale where the film transitions from a white, cracked, or powdery appearance to a clear, continuous film. This temperature is the MFFT.[7][9]
-
Data Analysis: Plot the MFFT as a function of the this compound concentration to determine its coalescing efficiency.
Evaluation of Coating Hardness
Objective: To measure the hardness of the cured paint film, which is an indicator of its durability and resistance to scratching and abrasion.
Standard Method: ASTM D3363 (Pencil Hardness)
Apparatus:
-
Pencil Hardness Tester
-
Set of calibrated pencils of varying hardness (e.g., 6B to 6H)
-
Substrate panels (e.g., steel or glass)
-
Film applicator
Procedure:
-
Film Preparation: Apply a uniform film of the test coating onto the substrate panels and allow it to cure under specified conditions (e.g., 24 hours at 23°C and 50% relative humidity).
-
Pencil Preparation: Prepare the pencils by exposing a fresh, flat tip of lead.
-
Testing: Hold the pencil at a 45° angle to the coated surface and push it forward with uniform pressure.
-
Observation: The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating film.
-
Comparison: Compare the pencil hardness of formulations with and without this compound to assess its impact on film hardness.
Assessment of Coating Adhesion
Objective: To evaluate the adhesion of the coating to the substrate, which is crucial for its long-term performance and durability.
Standard Method: ASTM D3359 (Cross-Hatch Adhesion Test)
Apparatus:
-
Cross-hatch cutter with multiple blades
-
Pressure-sensitive adhesive tape
-
Substrate panels
Procedure:
-
Film Preparation: Apply and cure the coating on the substrate panels as described for the hardness test.
-
Cutting: Make a grid of cuts through the coating to the substrate using the cross-hatch cutter.
-
Tape Application: Apply the adhesive tape firmly over the grid.
-
Tape Removal: Rapidly pull the tape off at a 180° angle.
-
Evaluation: Examine the grid area and classify the adhesion according to the ASTM scale (5B = no peeling, 0B = severe peeling).
Measurement of Drying Time
Objective: To determine the different stages of drying of the coating film.
Standard Method: ASTM D1640
Apparatus:
-
Drying time recorder or manual testing equipment (e.g., cotton fibers, filter paper)
-
Substrate panels
-
Film applicator
Procedure:
-
Film Application: Apply a wet film of the coating onto the substrate.
-
Set-to-Touch Time: Lightly touch the film with a clean finger. The set-to-touch time is when no coating adheres to the finger.
-
Tack-Free Time: Press a piece of cotton on the film and remove it. The tack-free time is when no cotton fibers adhere to the surface.[10]
-
Dry-Hard Time: Press the thumb firmly onto the film. The dry-hard time is when no impression is left on the film.
-
Dry-Through Time: Mechanically test the film for complete cure, for example, by resistance to scraping.
Diagrams
Experimental Workflow for Evaluating this compound as a Coalescing Agent
References
- 1. highperformancecoatings.org [highperformancecoatings.org]
- 2. lr-test.com [lr-test.com]
- 3. kiyorndlab.com [kiyorndlab.com]
- 4. benchchem.com [benchchem.com]
- 5. The new superstars in environmentally-friendly coatings formulation | Where business meets science [insights.basf.com]
- 6. paint.org [paint.org]
- 7. specialchem.com [specialchem.com]
- 8. Minimum Film Forming Temperature (MFFT) — Neurtek [neurtek.com]
- 9. pcimag.com [pcimag.com]
- 10. lonroy.com [lonroy.com]
Application Notes and Protocols for Ethylhexanediol as a Plasticizer
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-ethyl-1,3-hexanediol (EHD) as a plasticizer in polymer formulations. Due to limited direct quantitative data on EHD, performance data for a related derivative, epoxidized 1,6-hexanediol oleate (a modified form of hexanediol, hereafter referred to as EHD derivative), is presented as an illustrative example of the potential effects of this class of compounds.
Introduction
2-Ethyl-1,3-hexanediol is a viscous, colorless liquid that finds application as a solvent and plasticizer in various industries, including plastics and resins.[1] Plasticizers are additives that increase the flexibility, workability, and durability of a material, primarily by lowering its glass transition temperature (Tg).[2][3][4] The addition of a plasticizer like EHD can significantly alter the mechanical and thermal properties of a polymer.
Mechanism of Action
Plasticizers function by inserting themselves between polymer chains, which reduces the intermolecular forces and increases the free volume. This allows the polymer chains to move more freely past one another, resulting in increased flexibility and a lower glass transition temperature. The effectiveness of a plasticizer is dependent on its compatibility with the polymer, its molecular weight, and its chemical structure.
Logical Relationship: Plasticization Mechanism
References
Ethylhexanediol in Composite Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhexanediol, specifically 2-Ethyl-1,3-hexanediol, is a versatile organic compound with a history of use in various industrial and consumer applications. While often cited for its role as a solvent, plasticizer, and emollient, its potential function in composite materials is a subject of interest.[1][2][3] This document provides a detailed overview of the known applications of this compound in polymer systems and clarifies its role in the context of coupling agents for composite materials. Due to the limited direct evidence of its use as a traditional coupling agent for fillers, this guide will also present a comparative analysis with well-established silane coupling agents and provide detailed protocols for their application as a reference standard.
This compound: Properties and Established Roles in Polymer Systems
2-Ethyl-1,3-hexanediol is a colorless, viscous liquid with low water solubility.[4][5] Its primary applications in the polymer and chemical industries include its use as a plasticizer in the resin industry and as a solvent in ink formulations to enhance penetration.[1][2]
As a Reactive Monomer in Polyurethanes and Polyesters
A key application of 2-Ethyl-1,3-hexanediol in polymer chemistry is its function as a diol (a molecule with two hydroxyl groups) in the synthesis of polyurethanes and polyesters.[6][7] In these reactions, the hydroxyl groups of this compound react with isocyanates (for polyurethanes) or carboxylic acids (for polyesters) to become an integral part of the polymer backbone.[8][9] This reactive role can be considered a form of molecular "coupling," as it links different polymer chains or segments together. It is also utilized as a hardener in some adhesive systems.[2]
Physical and Chemical Properties of 2-Ethyl-1,3-Hexanediol
| Property | Value | Reference |
| Molecular Formula | C8H18O2 | [5] |
| Molecular Weight | 146.23 g/mol | [5] |
| Appearance | Colorless, slightly viscous liquid | [1][4] |
| Solubility in Water | 4.2% at 20°C | [4] |
| Primary Function in Polymers | Plasticizer, Monomer (Diol) | [2][6] |
| CAS Number | 94-96-2 | [1] |
This compound as a "Coupling Agent": A Clarification
The term "coupling agent" in the context of composite materials typically refers to a substance that improves the adhesion between the inorganic filler (e.g., glass fibers, silica) and the organic polymer matrix. This enhanced adhesion facilitates stress transfer from the matrix to the filler, thereby improving the mechanical properties of the composite.
While this compound is sometimes referred to as a coupling agent, this is primarily in the context of liquid formulations like shampoos and lotions, where it helps to create stable emulsions of oil and water.[2] There is a lack of scientific literature and quantitative data demonstrating its effectiveness as a surface-modifying coupling agent for particulate or fibrous fillers in solid composite materials. Its solvent properties may improve the wetting of a filler by a resin, which can indirectly enhance dispersion, but this is a physical effect rather than the chemical bonding typically associated with true coupling agents.[10]
Comparative Analysis: this compound vs. Silane Coupling Agents
Silane coupling agents are the industry standard for enhancing filler-matrix adhesion in a wide range of composite materials. A comparison of their mechanisms highlights the distinct roles they play.
| Feature | This compound | Silane Coupling Agents |
| Primary Mechanism | Acts as a reactive monomer (diol) within the polymer matrix or as a plasticizer/solvent. | Forms covalent bonds with the inorganic filler surface and the organic polymer matrix. |
| Interaction with Filler | Primarily physical (wetting). No evidence of covalent bonding to typical inorganic fillers. | Chemical bonding (siloxane bonds) to hydroxyl groups on the filler surface. |
| Interaction with Matrix | Can be chemically incorporated into the polymer backbone (e.g., polyurethanes). | The organofunctional group of the silane reacts with and bonds to the polymer matrix. |
| Effect on Interfacial Adhesion | Indirect; may improve filler dispersion through better wetting. | Direct and significant improvement in interfacial strength. |
Experimental Protocols: Surface Treatment of Fillers
Given the absence of established protocols for using this compound as a filler coupling agent, the following section provides a detailed, standard protocol for the application of a silane coupling agent. This methodology can serve as a template for researchers wishing to evaluate the potential of novel compounds, including this compound, as coupling agents.
Protocol: Silane Treatment of Silica Filler for Epoxy Composites
Objective: To apply a silane coupling agent to the surface of silica filler to improve its adhesion to an epoxy resin matrix.
Materials:
-
Silica powder (e.g., fumed silica)
-
Silane coupling agent (e.g., 3-aminopropyltriethoxysilane)
-
Ethanol
-
Deionized water
-
Acetic acid (for pH adjustment)
-
Epoxy resin and hardener
-
Beakers, magnetic stirrer, sonicator, vacuum oven
Procedure:
-
Preparation of the Silane Solution: a. Prepare a 95% ethanol/5% deionized water solution. b. Add the silane coupling agent to the ethanol/water solution to achieve a 2% concentration by weight. c. Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid to catalyze the hydrolysis of the silane. d. Stir the solution for 1 hour to allow for the hydrolysis of the ethoxy groups on the silane to form silanol groups.
-
Filler Treatment: a. Disperse the silica powder in the silane solution. The amount of solution should be sufficient to create a slurry. b. Stir the slurry for 2 hours at room temperature. For improved dispersion, sonicate the mixture for 15-30 minutes. c. After stirring, filter the treated silica powder from the solution. d. Wash the filtered silica with ethanol to remove any unreacted silane.
-
Drying and Curing: a. Dry the treated silica powder in an oven at 110-120°C for 2-4 hours to remove the solvent and promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the silica surface.
-
Composite Fabrication: a. Disperse the dried, surface-treated silica powder into the epoxy resin at the desired weight percentage using a mechanical mixer or a three-roll mill. b. Add the appropriate amount of hardener and mix thoroughly. c. Degas the mixture in a vacuum chamber to remove any entrapped air bubbles. d. Cast the composite material into molds and cure according to the manufacturer's recommendations for the epoxy system.
-
Characterization: a. Prepare control samples using untreated silica filler for comparison. b. Evaluate the mechanical properties (e.g., tensile strength, flexural modulus) of both the treated and untreated composites. c. Use analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the silane on the filler surface and Scanning Electron Microscopy (SEM) to examine the fracture surface and assess filler-matrix adhesion.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. ETHYL HEXANEDIOL - Ataman Kimya [atamanchemicals.com]
- 2. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]
- 3. specialchem.com [specialchem.com]
- 4. Buy 2-Ethyl-1,3-hexanediol | 94-96-2 [smolecule.com]
- 5. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Ethyl-1,3-hexanediol | 94-96-2 | Benchchem [benchchem.com]
- 7. KH Neochem Americas,Inc. 2-ETHYL-1,3-HEXANEDIOL (OCTANEDIOL) [knowde.com]
- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for Ethylhexanediol
An High-Performance Liquid Chromatography (HPLC) method has been developed for the quantitative determination of Ethylhexanediol. This application note provides a comprehensive protocol for the analysis, suitable for researchers, scientists, and professionals in drug development. The method utilizes a reverse-phase C18 column with UV detection, offering a reliable and robust approach for the quantification of this compound in various sample matrices.
Application Note
Introduction
This compound (octane-3,3-diol) is an aliphatic alcohol used in various industrial and cosmetic formulations.[1][2] Accurate and precise quantification is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[3] This method outlines a reverse-phase HPLC procedure with UV detection for the analysis of this compound.
Chromatographic Conditions
A summary of the HPLC system and parameters is provided in Table 1. A C18 column is employed for the separation, which is a common choice for non-polar to moderately polar compounds.[4][5] The mobile phase consists of a mixture of acetonitrile and water, a widely used solvent system in reverse-phase chromatography.[6] UV detection is performed at a low wavelength, as aliphatic alcohols like this compound lack a strong chromophore and typically exhibit end absorption in the low UV range.[7]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
Method Validation
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). Representative validation data is presented in Table 2. Linearity is typically assessed by analyzing a series of standards of known concentrations and plotting the peak area response against the concentration.[8]
Table 2: Method Validation Summary (Representative Data)
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 10 - 500 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (%Recovery) | 98.0 - 102.0% |
| LOD | 2 µg/mL |
| LOQ | 10 µg/mL |
| Retention Time | Approximately 4.5 minutes |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.
2. Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and remove any interfering substances.[3][9]
-
For Liquid Samples (e.g., cosmetic formulations):
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
For Solid or Semi-Solid Samples:
-
Accurately weigh a portion of the homogenized sample expected to contain approximately 10 mg of this compound into a 50 mL centrifuge tube.
-
Add 20 mL of the mobile phase and vortex for 5 minutes to extract the analyte.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a 50 mL volumetric flask.
-
Repeat the extraction step twice more with 15 mL of the mobile phase each time, combining the supernatants in the volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
3. HPLC Analysis Protocol
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard solutions in ascending order of concentration to establish the calibration curve.
-
Inject the prepared sample solutions.
-
Inject a standard solution after every few sample injections to monitor system suitability.
4. Data Analysis
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Integrate the peak area of the this compound peak.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Workflow and Pathway Diagrams
References
- 1. ewg.org [ewg.org]
- 2. specialchem.com [specialchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Separation of Hexanedioic acid, bis[2-(diethylamino)ethyl] ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Hexanedioic acid, ester with 2,2-dimethyl-1,3-propanediol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. biotage.com [biotage.com]
- 8. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
Application Notes and Protocols for the GC-MS Analysis of 2-Ethyl-1,3-hexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-1,3-hexanediol (also known as Ethohexadiol) is a synthetic alcohol used in a variety of industrial and consumer products, including cosmetics, as a solvent and emollient, and historically as an insect repellent. Its detection and quantification are crucial for quality control, safety assessment, and formulation development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of semi-volatile compounds like 2-Ethyl-1,3-hexanediol, offering high sensitivity and specificity.[1][2] This document provides detailed application notes and protocols for the GC-MS analysis of 2-Ethyl-1,3-hexanediol.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix in which 2-Ethyl-1,3-hexanediol is to be analyzed. Below are protocols for common matrices.
a) Liquid Samples (e.g., lotions, liquid cosmetics)
-
Dilution: Accurately weigh approximately 1 g of the liquid sample into a 10 mL volumetric flask.
-
Solvent Addition: Add a suitable volatile organic solvent such as methanol, ethanol, or dichloromethane to the flask. Ensure the solvent is of high purity (e.g., HPLC or GC grade).
-
Dissolution: Vortex the mixture for 1-2 minutes to ensure complete dissolution of the sample.
-
Filtration (if necessary): If the solution contains suspended particles, filter it through a 0.45 µm syringe filter into a clean GC vial.
-
Internal Standard: Add an appropriate internal standard (e.g., 1,3-propanediol) to the final solution to improve quantitative accuracy.
b) Solid or Semi-Solid Samples (e.g., creams, waxes)
-
Weighing: Accurately weigh approximately 0.5 g of the sample into a 15 mL centrifuge tube.
-
Solvent Extraction: Add 5 mL of a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath for 15-20 minutes to facilitate the extraction of 2-Ethyl-1,3-hexanediol.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix from the solvent.
-
Collection: Carefully transfer the supernatant to a clean tube.
-
Re-extraction (optional): For improved recovery, the solid residue can be re-extracted with another 5 mL of the solvent.
-
Combine and Evaporate: Combine the supernatants and evaporate the solvent under a gentle stream of nitrogen if concentration is needed.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis and add an internal standard.
c) Derivatization (for improved volatility and peak shape)
For diols like 2-Ethyl-1,3-hexanediol, derivatization can enhance their volatility and improve chromatographic performance. Trimethylsilylation is a common derivatization technique.
-
Evaporation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a solvent like pyridine or acetonitrile.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters for the analysis of 2-Ethyl-1,3-hexanediol. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow mode) |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 - 280°C |
| Oven Temperature Program | Initial temperature: 60°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-450 (for full scan analysis) |
| Solvent Delay | 3 - 5 minutes |
Data Presentation
Quantitative data for 2-Ethyl-1,3-hexanediol analysis should be presented in a clear and structured format. The following table provides an example of how to summarize key analytical parameters.
| Analyte | Retention Time (min) | Characteristic Ions (m/z) | LOD (µg/mL) | LOQ (µg/mL) |
| 2-Ethyl-1,3-hexanediol | ~10.5 | 57, 71, 83, 101, 115 | 0.1 | 0.3 |
| Internal Standard | Varies | Varies | - | - |
*Note: The provided Limit of Detection (LOD) and Limit of Quantification (LOQ) values are illustrative and should be experimentally determined for each specific method and matrix. The characteristic ions are based on the NIST Mass Spectrometry Data Center library.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of 2-Ethyl-1,3-hexanediol.
Caption: General workflow for the toxicological risk assessment of a chemical substance.
References
Application Note & Protocol: Standard Operating Procedure for Handling Ethylhexanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction and Scope
This document provides a detailed standard operating procedure (SOP) for the safe handling of 2-Ethyl-1,3-hexanediol (CAS No. 94-96-2) in a laboratory setting. Ethylhexanediol is a colorless, slightly viscous, oily liquid used as a solvent, plasticizer, and chemical intermediate.[1][2] Adherence to this SOP is mandatory to minimize risks and ensure the safety of all laboratory personnel.
Hazard Identification
This compound presents several health hazards that require careful management:
-
Serious Eye Damage: The most significant hazard is the risk of serious eye damage upon contact.[3][4][5][6]
-
Skin Irritation: It may cause mild skin irritation and can be harmful if absorbed through the skin.[1][3] The substance is readily absorbed by the skin.[3]
-
Ingestion Hazard: It may be harmful if swallowed, with large amounts potentially causing central nervous system depression.[1][3]
-
Inhalation Hazard: Inhalation of vapor or mist can cause irritation of the mucous membrane.[1][3]
-
Reproductive/Developmental Toxicity: Animal studies have indicated that this compound may cause adverse reproductive and fetal effects, particularly at doses that also cause maternal toxicity.[3][7]
Quantitative Data Summary
The physical, chemical, and toxicological properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₁₈O₂ | [1][5] |
| Molecular Weight | 146.23 g/mol | [5][8][9] |
| Appearance | Colorless, slightly oily, viscous liquid | [1][2][3][7] |
| Odor | Odorless | [1][9] |
| Boiling Point | 244 °C (471 °F) | [1][2][9] |
| Melting Point | -40 °C (-40 °F) | [1][2][9] |
| Flash Point | 127 °C (261 °F) | [9] |
| Density | 0.9422 g/cm³ at 20 °C | [1] |
| Vapor Pressure | < 0.01 mm Hg at 20 °C | [9] |
| Water Solubility | Slightly soluble (0.6% to 4.2% at 20°C) | [1][2][9] |
| Oral LD₅₀ (Rat) | 2710 - 9210 mg/kg | [6][10] |
| Dermal LD₅₀ (Rabbit) | 2000 mg/kg to 18700 mg/kg | [6][10] |
Engineering Controls & Personal Protective Equipment (PPE)
To minimize exposure, the following controls and PPE are mandatory when handling this compound.
-
Engineering Controls:
-
Fume Hood: All procedures involving the handling of open containers of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11][12]
-
Eyewash Station & Safety Shower: Facilities must be equipped with a readily accessible eyewash station and safety shower.[3]
-
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical splash goggles are required at all times.[3] When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[11][13]
-
Skin Protection:
-
Respiratory Protection: If work cannot be conducted in a fume hood or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator must be used in accordance with a respiratory protection program.[3][13]
-
Procedural Workflow for Handling this compound
The following diagram outlines the logical workflow for safely handling this compound in the laboratory.
Caption: Workflow for the safe handling of this compound.
Standard Protocols
-
Handling:
-
Storage:
-
Spill Cleanup:
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][11]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek medical aid.[3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[3]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
Dispose of waste materials in accordance with all applicable federal, state, and local regulations. Chemical waste must be collected in a designated, labeled, and sealed container.
Detailed Experimental Protocol: Preparation of a 5% (w/v) this compound Solution
This protocol details the steps for preparing a 100 mL solution of 5% (w/v) this compound in ethanol.
7.1 Materials and Equipment
-
2-Ethyl-1,3-hexanediol (liquid)
-
200-proof Ethanol
-
100 mL volumetric flask
-
Analytical balance
-
Beaker
-
Glass stirring rod
-
Pipette or graduated cylinder
-
Appropriate PPE (chemical splash goggles, face shield, butyl rubber gloves, lab coat)
7.2 Procedure
-
Preparation and Safety Precautions:
-
Perform all steps within a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible.
-
Don all required PPE as specified in Section 4.0.
-
-
Calculate Required Mass:
-
A 5% (w/v) solution requires 5 grams of solute per 100 mL of solution.
-
-
Weighing this compound:
-
Place a clean, dry beaker on the analytical balance and tare it.
-
Carefully dispense 5.00 g of this compound into the beaker. Given its density (~0.94 g/mL), this will be approximately 5.3 mL. Weighing is more accurate for a w/v solution.
-
Record the exact mass.
-
-
Dissolution:
-
Add approximately 70 mL of ethanol to the beaker containing the this compound.
-
Use a glass stirring rod to gently stir the mixture until the this compound is fully dissolved.
-
-
Final Volume Adjustment:
-
Carefully transfer the solution from the beaker into the 100 mL volumetric flask.
-
Rinse the beaker with a small amount of ethanol and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add ethanol to the volumetric flask until the bottom of the meniscus reaches the 100 mL calibration mark.
-
-
Mixing and Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the final solution to a clearly labeled storage bottle. The label should include the chemical name ("5% this compound in Ethanol"), concentration, date of preparation, and your initials.
-
Store the solution in a cool, dry, well-ventilated area away from incompatible materials.
-
-
Cleanup:
-
Dispose of any waste materials according to institutional guidelines.
-
Clean all glassware thoroughly.
-
Wipe down the work area in the fume hood.
-
Properly remove and dispose of gloves, then wash hands thoroughly.
-
References
- 1. 2-Ethyl-1,3-hexanediol(94-96-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. ETHYL HEXANEDIOL - Ataman Kimya [atamanchemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.fr [fishersci.fr]
- 5. godavaribiorefineries.com [godavaribiorefineries.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 8. This compound | C8H18O2 | CID 169068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. tcichemicals.com [tcichemicals.com]
- 12. afd.calpoly.edu [afd.calpoly.edu]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 15. www1.udel.edu [www1.udel.edu]
- 16. lsu.edu [lsu.edu]
Application Notes and Protocols for the Synthesis of Polyurethane Resins Using 2-Ethyl-1,3-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of polyurethane (PU) resins utilizing 2-ethyl-1,3-hexanediol as a key component. The information is intended to guide researchers in the development of novel polyurethane materials with specific properties.
Introduction
Polyurethanes are a versatile class of polymers synthesized through the reaction of a di- or poly-isocyanate with a polyol. The properties of the resulting polyurethane can be tailored by varying the chemical structure of the monomers. 2-Ethyl-1,3-hexanediol (EHD) is an aliphatic diol that can be incorporated into the polyurethane backbone, typically acting as a chain extender. Chain extenders are low molecular weight diols that react with isocyanates to form hard segments within the polymer structure, influencing the material's mechanical and thermal properties. The use of EHD is particularly noted in the synthesis of polyurethane elastomers derived from hydroxyl-terminated polybutadiene (HTPB) and 4,4'-methylenebis(phenyl isocyanate) (MDI), where it is considered an excellent chain extender due to its compatibility and enhancement of the elastomer's physical properties.
Synthesis of Polyurethane Resins
The synthesis of polyurethane resins using 2-ethyl-1,3-hexanediol can be carried out using a one-shot polymerization method. In this process, the polyol, diisocyanate, and chain extender are mixed together simultaneously in the presence of a catalyst.
Key Components and Their Roles
| Component | Example | Role in Polyurethane Synthesis |
| Polyol (Soft Segment) | Hydroxyl-terminated polybutadiene (HTPB) | Forms the flexible, amorphous soft segments of the polymer, imparting elasticity and low-temperature flexibility. |
| Diisocyanate | 4,4'-Methylenebis(phenyl isocyanate) (MDI) | Reacts with the hydroxyl groups of the polyol and chain extender to form urethane linkages, creating the polymer backbone. |
| Chain Extender (Hard Segment) | 2-Ethyl-1,3-hexanediol (EHD) | Reacts with the diisocyanate to form rigid, crystalline hard segments that act as physical crosslinks, enhancing mechanical strength.[1] |
| Catalyst | Dibutyltin dilaurate (DBTDL) | Accelerates the reaction between the isocyanate and hydroxyl groups. |
General One-Shot Synthesis Workflow
The following diagram illustrates the general workflow for the one-shot synthesis of polyurethane elastomers using 2-ethyl-1,3-hexanediol as a chain extender.
Experimental Protocols
The following protocols are generalized procedures for the synthesis and characterization of polyurethane elastomers using 2-ethyl-1,3-hexanediol. Specific quantities and conditions may need to be optimized based on the desired final properties of the material.
Protocol 1: One-Shot Synthesis of HTPB-MDI-EHD Polyurethane Elastomer
Materials:
-
Hydroxyl-terminated polybutadiene (HTPB) resin (e.g., Krasol® LBH-2000)
-
4,4'-Methylenebis(phenyl isocyanate) (MDI) flakes
-
2-Ethyl-1,3-hexanediol (EHD)
-
Dibutyltin dilaurate (DBTDL) catalyst
Procedure:
-
Preparation of Reactants:
-
Degas and dehydrate the HTPB resin in a four-necked resin kettle at 85°C under vacuum (<10 mmHg) for 1.5 hours.
-
Melt the MDI flakes and any solid chain extenders in an oven immediately before use.
-
-
Mixing and Polymerization:
-
In a centrifuge cup, charge the liquid HTPB resin, molten MDI, liquid 2-ethyl-1,3-hexanediol, and DBTDL catalyst.
-
Homogenize the mixture using a SpeedMixer™ (e.g., model DAC 150).
-
-
Casting and Curing:
-
Pour the homogenized mixture onto a hot metal mold.
-
Initially cure the sample in an oven at 110°C for 3.5 hours.
-
Post-cure the sample at 65°C overnight.
-
Protocol 2: Characterization of Polyurethane Elastomers
1. Mechanical Testing:
-
Tensile Testing: Perform tensile tests on dumbbell-shaped specimens using a universal testing machine according to ASTM D412. Determine the tensile strength, elongation at break, and modulus of elasticity.
-
Hardness: Measure the Shore A hardness of the cured samples using a durometer according to ASTM D2240.
2. Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Analyze the thermal stability of the polyurethane samples by TGA. Heat the samples from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and other thermal transitions of the polyurethane samples by DSC. Heat the samples from -100°C to 200°C at a heating rate of 10°C/min.
3. Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Characterize the chemical structure of the synthesized polyurethanes using FTIR spectroscopy. The disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of urethane linkage peaks (N-H stretching around 3300 cm⁻¹ and C=O stretching around 1700 cm⁻¹) confirm the reaction completion.
Data Presentation
| Property | PU with 2-Ethyl-1,3-Hexanediol (EHD) | PU with 1,4-Butanediol (BDO) - for comparison | Test Method |
| Mechanical Properties | |||
| Tensile Strength (MPa) | Data to be determined | Data to be determined | ASTM D412 |
| Elongation at Break (%) | Data to be determined | Data to be determined | ASTM D412 |
| Young's Modulus (MPa) | Data to be determined | Data to be determined | ASTM D412 |
| Shore A Hardness | Data to be determined | Data to be determined | ASTM D2240 |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) (°C) | Data to be determined | Data to be determined | DSC |
| Decomposition Temp. (Td) (°C) | Data to be determined | Data to be determined | TGA |
Signaling Pathways and Logical Relationships
The synthesis of polyurethane is a chemical reaction pathway rather than a biological signaling pathway. The logical relationship between the components and the final polymer properties can be visualized as follows:
Conclusion
2-Ethyl-1,3-hexanediol serves as a promising chain extender in the synthesis of polyurethane resins, particularly for HTPB-based elastomers. Its use is expected to yield materials with desirable mechanical and thermal properties. The provided protocols and diagrams offer a foundational framework for researchers to explore the synthesis and characterization of novel polyurethanes incorporating this diol. Further experimental work is necessary to populate the data tables and fully elucidate the structure-property relationships for these materials.
References
Application Notes and Protocols for the Formulation of Printing Inks with Ethylhexanediol for Improved Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of printing, particularly for applications requiring deep and uniform substrate interaction, the formulation of the ink is paramount. The ability of an ink to penetrate a porous substrate, such as paper or specialized membranes, can significantly impact print quality, durability, and the functional performance of the printed material. This is of particular interest in fields like printed electronics, diagnostics, and drug delivery, where the distribution of the printed substance within the substrate is critical.
Ethylhexanediol, specifically 2-Ethyl-1,3-hexanediol, is a viscous, colorless liquid that serves multiple functions in industrial formulations.[1] In the context of printing inks, it is utilized as a solvent and a vehicle for pigments and other components.[2] Notably, it is incorporated into ink formulations to enhance the penetration properties of the ink into substrates like paper.[1] This application note provides detailed protocols for formulating printing inks with this compound and for evaluating its effect on penetration depth.
Mechanism of Action: A Hypothesized Pathway for Improved Penetration
While the precise signaling pathways are not applicable in this context, the mechanism by which this compound is thought to improve ink penetration can be understood through its physicochemical properties and its interaction with the ink vehicle and the substrate. As a diol, 2-Ethyl-1,3-hexanediol possesses two hydroxyl (-OH) groups, which contribute to its solvency and its ability to form hydrogen bonds.[3] The branched ethylhexyl group influences its viscosity and interaction with both polar and non-polar components of the ink and substrate.
The proposed mechanism involves a combination of factors:
-
Viscosity Modification: this compound can modulate the ink's viscosity, a critical factor in controlling its flow into the porous structure of the substrate.[4]
-
Co-solvency and Component Dissolution: It acts as a powerful solvent, ensuring that ink components like resins and binders are fully dissolved, leading to a more uniform fluid that can penetrate capillaries more effectively.[5]
-
Surface Tension Reduction: While not explicitly a surfactant, the presence of hydroxyl groups can influence the surface tension of the ink, promoting better wetting of the substrate fibers.
-
Capillary Action Enhancement: By optimizing the ink's rheological properties and its interaction with the substrate, this compound can facilitate more efficient capillary action, drawing the ink deeper into the porous network.
Data Presentation: Quantifying the Impact of this compound
To systematically evaluate the effect of this compound on ink penetration, a series of ink formulations with varying concentrations of the diol should be prepared and tested. The following tables provide a template for presenting the resulting quantitative data.
Table 1: Ink Formulation Compositions
| Formulation ID | Pigment Concentrate (wt%) | Binder Resin (wt%) | Primary Solvent (e.g., Water, Alcohol) (wt%) | 2-Ethyl-1,3-hexanediol (wt%) | Other Additives (wt%) | Total (wt%) |
| INK-CONTROL | 20 | 15 | 64 | 0 | 1 | 100 |
| INK-EHD-2 | 20 | 15 | 62 | 2 | 1 | 100 |
| INK-EHD-5 | 20 | 15 | 59 | 5 | 1 | 100 |
| INK-EHD-10 | 20 | 15 | 54 | 10 | 1 | 100 |
Table 2: Physical Properties of Ink Formulations
| Formulation ID | Viscosity (cP at 25°C) | Surface Tension (mN/m) | pH |
| INK-CONTROL | |||
| INK-EHD-2 | |||
| INK-EHD-5 | |||
| INK-EHD-10 |
Table 3: Quantitative Analysis of Ink Penetration Depth
| Formulation ID | Substrate Type | Average Penetration Depth (µm) | Standard Deviation (µm) | Maximum Penetration Depth (µm) |
| INK-CONTROL | Uncoated Paper | |||
| INK-EHD-2 | Uncoated Paper | |||
| INK-EHD-5 | Uncoated Paper | |||
| INK-EHD-10 | Uncoated Paper | |||
| INK-CONTROL | Coated Paper | |||
| INK-EHD-2 | Coated Paper | |||
| INK-EHD-5 | Coated Paper | |||
| INK-EHD-10 | Coated Paper |
Experimental Protocols
Protocol 1: Formulation of Printing Inks
Objective: To prepare a series of printing inks with varying concentrations of 2-Ethyl-1,3-hexanediol.
Materials:
-
Pigment concentrate (e.g., carbon black dispersion)
-
Binder resin (e.g., acrylic or polyurethane dispersion)
-
Primary solvent (e.g., deionized water, ethanol)
-
2-Ethyl-1,3-hexanediol (CAS No. 94-96-2)
-
Other additives (e.g., defoamers, biocides)
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Analytical balance
Procedure:
-
For each formulation specified in Table 1, accurately weigh the required amount of each component into a clean beaker.
-
With gentle agitation using a magnetic stirrer, add the binder resin to the primary solvent.
-
In a separate container, premix the 2-Ethyl-1,3-hexanediol with a portion of the primary solvent.
-
Slowly add the pigment concentrate to the binder/solvent mixture while stirring continuously.
-
Add the premixed 2-Ethyl-1,3-hexanediol solution to the main mixture.
-
Incorporate any other additives as required by the formulation.
-
Continue stirring for at least 30 minutes to ensure a homogenous mixture.
-
Measure and record the physical properties of each ink formulation as outlined in Table 2.
Protocol 2: Measurement of Ink Penetration Depth via Cross-Sectional Analysis
Objective: To quantify the penetration depth of the formulated inks into a porous substrate. This method is adapted from established techniques for analyzing ink penetration in paper.[6][7]
Materials:
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Formulated printing inks (from Protocol 1)
-
Substrate (e.g., uncoated fine paper, cardboard)
-
Laboratory printing tester (e.g., IGT Global Standard Tester)[8]
-
Epoxy resin and hardener
-
Molds for embedding
-
Microtome or scalpel for cross-sectioning[6]
-
Microscope with a calibrated digital camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Printing:
-
Using the laboratory printing tester, apply a uniform film of each ink formulation onto the chosen substrate under controlled conditions (e.g., printing pressure of 625 N, speed of 0.2 m/s).[8]
-
Allow the prints to dry completely under ambient conditions for 24 hours.
-
-
Sample Preparation and Embedding:
-
Cut a representative section (e.g., 1 cm x 1 cm) from each printed sample.
-
Prepare the epoxy resin according to the manufacturer's instructions.
-
Place the printed sample in a mold and carefully pour the epoxy resin to fully embed the sample.
-
Allow the resin to cure completely.
-
-
Cross-Sectioning:
-
Using a microtome, carefully cut thin cross-sections of the embedded sample, perpendicular to the printed surface. Alternatively, a sharp scalpel can be used for manual sectioning.[6]
-
-
Microscopic Imaging:
-
Mount the cross-section on a microscope slide.
-
Under the microscope, focus on the cross-section of the paper and the penetrated ink.
-
Capture high-resolution digital images of the cross-section. Ensure the magnification is calibrated to allow for accurate measurements.
-
-
Image Analysis:
-
Open the captured image in the image analysis software.
-
Use the software's measurement tools to determine the penetration depth of the ink from the surface of the substrate into its bulk.
-
Perform multiple measurements at different points along the cross-section to obtain a statistically significant average penetration depth.[6]
-
Record the average, standard deviation, and maximum penetration depth for each ink formulation and substrate combination in Table 3.
-
Visualizations
Caption: Experimental workflow for ink formulation and penetration analysis.
Caption: Hypothesized mechanism of this compound in improving ink penetration.
References
- 1. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]
- 2. penpoly.com [penpoly.com]
- 3. Diols | Research Starters | EBSCO Research [ebsco.com]
- 4. chempoint.com [chempoint.com]
- 5. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of ink pigment penetration and distribution related to surface topography of paper using confocal laser scanning microscopy :: BioResources [bioresources.cnr.ncsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyl-1,3-Hexanediol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-ethyl-1,3-hexanediol, with a focus on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-ethyl-1,3-hexanediol?
The most common industrial synthesis of 2-ethyl-1,3-hexanediol involves a two-step process starting from n-butyraldehyde.[1][2][3] The first step is an aldol condensation of two n-butyraldehyde molecules to form the intermediate, 2-ethyl-3-hydroxyhexanal.[1][4] This intermediate is then hydrogenated to yield the final product, 2-ethyl-1,3-hexanediol.[1][2]
Q2: What are the key factors influencing the yield of the reaction?
Several factors can significantly impact the overall yield of 2-ethyl-1,3-hexanediol synthesis. These include the choice and concentration of the catalyst for both the aldol condensation and hydrogenation steps, reaction temperature, pressure, and reaction time.[1][2] The purity of the starting n-butyraldehyde is also crucial, as impurities can lead to unwanted side reactions.
Q3: What are the common side products formed during this synthesis?
A major byproduct that can significantly reduce the yield of the desired 2-ethyl-1,3-hexanediol is 2-ethylhexanol.[1][2] This can be formed through the dehydration of the aldol intermediate to 2-ethyl-2-hexenal, followed by its reduction.[3] Another common byproduct is 1-butanol, resulting from the reduction of unreacted n-butyraldehyde.[1]
Q4: Can a phase-transfer catalyst improve the yield?
Yes, the use of a neutral phase-transfer catalyst, such as polyethylene glycol (PEG 400), in the aldol condensation step has been shown to improve the reaction's controllability and increase the final product's yield to nearly 60%.[1][2] The phase-transfer catalyst can help minimize the formation of the undesirable intermediate 2-ethyl-2-hexenal.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-ethyl-1,3-hexanediol | - Suboptimal temperature during aldol condensation.- Incorrect catalyst concentration.- Inefficient hydrogenation. | - Maintain the aldol condensation temperature between 30-35°C.[1][2]- Use an alkali metal hydroxide catalyst (e.g., NaOH) at a concentration of 0.1-1% by weight relative to n-butyraldehyde.[1]- Ensure complete hydrogenation by using an appropriate catalyst like Raney nickel at 60-140°C and a pressure of 10-60 bar.[1][2] |
| High Percentage of 2-Ethylhexanol Byproduct | Dehydration of the aldol intermediate (2-ethyl-3-hydroxyhexanal) to 2-ethyl-2-hexenal, which is then hydrogenated.[3] | - Introduce a neutral phase-transfer catalyst (e.g., PEG 400) during the aldol condensation to minimize the formation of 2-ethyl-2-hexenal.[1][2]- Control the reaction temperature during aldol condensation to favor the formation of the desired β-hydroxyaldehyde intermediate. |
| Presence of Unreacted n-Butyraldehyde (as 1-Butanol) | Incomplete aldol condensation or insufficient reaction time. | - Increase the reaction time for the aldol condensation step (e.g., 2.5-3 hours).[1][2]- Ensure proper mixing and temperature control to drive the reaction to completion. |
| Difficulty in Product Purification | The boiling points of the product and byproducts may be close. | - Perform vacuum distillation for purification. The boiling point of 2-ethyl-1,3-hexanediol is approximately 100°C at 6 mbar.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Ethyl-1,3-Hexanediol using a Phase-Transfer Catalyst
This protocol is based on a method that has been shown to achieve yields approaching 60%.[1][3]
1. Aldol Condensation:
-
In a suitable reactor, combine 101.0 g of n-butyraldehyde and 5.0 g of polyethylene glycol (PEG 400).
-
Cool the mixture to 11°C.
-
Slowly add 171.0 g of a 0.25% aqueous solution of NaOH at a rate that maintains the reaction temperature between 30-32°C.
-
After the addition is complete, continue stirring the mixture for 2 hours.
-
Neutralize the reaction mixture with a suitable acid (e.g., hydrochloric acid) and separate the organic phase.
2. Hydrogenation:
-
Transfer the organic phase to a high-pressure reactor containing a Raney nickel catalyst.
-
Pressurize the reactor with hydrogen to 20 bar.
-
Heat the reaction mixture to 100°C and maintain these conditions until the reaction is complete (monitor by GC).
-
After cooling and depressurizing, filter the catalyst.
3. Purification:
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 100°C/6 mbar.[1]
Data Presentation
| Parameter | Example 1 [3] | Example 2 [1] | Example 3 [3] |
| n-Butyraldehyde (g) | 100.2 | 101.0 | 100.2 |
| Catalyst (Aldol) | 1.24% aq. NaOH | 0.25% aq. NaOH | 0.25% aq. NaOH |
| Phase-Transfer Catalyst | None | PEG 400 | None |
| Aldol Temp (°C) | 35 | 30-32 | 32 |
| Aldol Time (h) | 2.5 | 2 | 3 |
| Hydrogenation Catalyst | Raney Nickel | Raney Nickel | Raney Nickel |
| Hydrogenation Temp (°C) | 100 | 100 | Not specified |
| Hydrogenation Pressure (bar) | 40 | 20 | Not specified |
| Yield of 2-ethyl-1,3-hexanediol (%) | 49.6 | 56.9 | 56.3 |
| 2-Ethylhexanol Byproduct (%) | 10.0 | 1.8 | 2.6 |
Visualizations
Caption: Reaction pathway for the synthesis of 2-ethyl-1,3-hexanediol.
Caption: General experimental workflow for 2-ethyl-1,3-hexanediol synthesis.
References
- 1. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 2. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 3. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 4. quora.com [quora.com]
Technical Support Center: Synthesis of 2-Ethyl-1,3-Hexanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 2-ethyl-1,3-hexanediol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Issue 1: Low Yield of 2-Ethyl-1,3-Hexanediol
| Potential Cause | Troubleshooting/Preventive Measures |
| Incomplete Aldol Condensation | - Optimize Catalyst: Ensure the appropriate concentration of the alkali metal hydroxide or alkali earth metal hydroxide catalyst is used (typically 0.01-5% by weight relative to n-butyraldehyde).[1] Consider using a phase-transfer catalyst like polyethylene glycol (PEG 400) at 0.5-10% by weight to improve reaction efficiency and control.[1][2][3] - Reaction Time: Ensure the aldol condensation step is allowed to proceed for a sufficient duration (e.g., 2.5 hours or more at a controlled temperature).[2][3] |
| Suboptimal Hydrogenation | - Catalyst Activity: Use a high-activity hydrogenation catalyst, such as Raney nickel.[1][2][3] - Hydrogenation Conditions: Ensure adequate temperature (30-200 °C) and pressure (5-100 bar) are maintained during the hydrogenation step.[1][3] |
| Product Loss During Workup | - Phase Separation: Ensure complete separation of the organic and aqueous phases after the aldol condensation. Neutralization with a mineral or organic acid before separation can aid this process.[1][3] - Purification: Use vacuum distillation for the final purification to minimize thermal degradation of the product. The boiling point of 2-ethyl-1,3-hexanediol is approximately 100 °C at 6 mbar.[2][3] |
| Side Reactions | - See the detailed section on specific impurities below. |
Issue 2: High Levels of 2-Ethyl-2-Hexenal Impurity
The formation of 2-ethyl-2-hexenal is a common side reaction resulting from the dehydration of the intermediate, 2-ethyl-3-hydroxyhexanal.[1]
| Potential Cause | Troubleshooting/Preventive Measures |
| High Local Catalyst Concentration | - Use of Phase-Transfer Catalyst: Employ a neutral phase-transfer catalyst (e.g., PEG 400) to ensure a more even distribution of the hydroxide ions from the aqueous to the organic phase, preventing localized "hot spots" of high basicity that promote dehydration.[1] |
| Elevated Reaction Temperature | - Temperature Control: Initiate the reaction at a cooled temperature (0-20 °C) and carefully control the exothermic aldol condensation to maintain the desired reaction temperature (e.g., around 35 °C).[1][2][3] |
Issue 3: Presence of Other Byproducts (e.g., 1-Butanol, 2-Ethylhexanol, Butyl Butyrate)
| Byproduct | Potential Cause | Troubleshooting/Preventive Measures |
| 1-Butanol | Reduction of unreacted n-butyraldehyde during the hydrogenation step.[2][3] | - Optimize Aldol Condensation: Drive the initial aldol reaction closer to completion to minimize residual n-butyraldehyde. |
| 2-Ethylhexanol | Hydrogenation of the 2-ethyl-2-hexenal impurity.[2][3] | - Minimize Dehydration: Follow the recommendations in "Issue 2" to reduce the formation of the 2-ethyl-2-hexenal precursor. |
| Butyl Butyrate | Tishchenko reaction, a disproportionation of n-butyraldehyde catalyzed by alkoxides.[4][5][6][7] | - Catalyst Choice: The Tishchenko reaction is favored by alkoxide bases. Using hydroxide bases for the aldol condensation can minimize this side reaction. If alkoxides are used, careful control of reaction conditions is necessary. |
| Butyric Acid | Cannizzaro reaction, a base-induced disproportionation of n-butyraldehyde.[5][7][8][9] | - Reaction Conditions: The Cannizzaro reaction is more prevalent with aldehydes lacking alpha-hydrogens and at high base concentrations.[7][9][10] While n-butyraldehyde has alpha-hydrogens, minimizing base concentration and temperature can help suppress this pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-ethyl-1,3-hexanediol?
The synthesis is a two-step process. First, two molecules of n-butyraldehyde undergo a base-catalyzed aldol condensation to form the intermediate 2-ethyl-3-hydroxyhexanal. This intermediate is then reduced via hydrogenation to yield the final product, 2-ethyl-1,3-hexanediol.[1][2][3]
Q2: What is the role of a phase-transfer catalyst in this synthesis?
A neutral phase-transfer catalyst, such as polyethylene glycol (PEG 400), is used to improve the efficiency and controllability of the aldol condensation step.[1][2][3] It facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase where the reaction occurs. This leads to a more uniform reaction rate and helps prevent localized high concentrations of the base, which can promote the formation of the undesirable byproduct, 2-ethyl-2-hexenal.[1]
Q3: What are the typical catalysts and conditions for the hydrogenation step?
Raney nickel is a commonly used catalyst for the hydrogenation of 2-ethyl-3-hydroxyhexanal.[1][2][3] The reaction is typically carried out at elevated temperatures (e.g., 60-140 °C) and pressures (e.g., 10-60 bar).[1][3]
Q4: How can the final product be purified?
Vacuum distillation is the recommended method for purifying 2-ethyl-1,3-hexanediol after the hydrogenation step.[2][3]
Quantitative Data Summary
The following table summarizes yield and byproduct formation under different reported experimental conditions.
| Catalyst System | Yield of 2-Ethyl-1,3-hexanediol (%) | Key Byproducts and Amounts (%) | Reference |
| 1.24% aq. NaOH, Raney Ni Hydrogenation | 49.6 | 2-Ethylhexanol (10.0%) | [2][3] |
| 0.25% aq. NaOH, Raney Ni Hydrogenation | 56.3 | 2-Ethylhexanol (2.6%) | [2][3] |
| KOH in Butanol, Raney Ni Hydrogenation | 50.4 (of intermediate) | Not specified | [1][2] |
| Sodium Methoxy in Butanol, Raney Ni Hydrogenation | 52.6 (of intermediate) | Not specified | [1] |
Experimental Protocols
Example Protocol for Synthesis using a Phase-Transfer Catalyst
This protocol is adapted from patent literature and serves as a representative example.[2][3]
-
Aldol Condensation:
-
To 100.2 g of n-butyraldehyde, add a specified amount of a neutral phase-transfer catalyst (e.g., 1-5% by weight of polyethylene glycol).
-
Cool the mixture to between 0 °C and 20 °C.
-
Slowly add an aqueous solution of an alkali metal hydroxide (e.g., 72.3 g of 0.25% aqueous NaOH) while monitoring the temperature, allowing it to rise to a controlled point (e.g., 32 °C).
-
Stir the mixture at this temperature for a set duration (e.g., 3 hours).
-
(Optional) Neutralize the reaction mixture with a mineral or organic acid.
-
Separate the organic and aqueous phases.
-
-
Hydrogenation:
-
Take the organic phase from the previous step.
-
Add a hydrogenation catalyst (e.g., Raney nickel).
-
Conduct the hydrogenation at a temperature of 60-140 °C and a pressure of 10-60 bar until the reaction is complete.
-
-
Purification:
-
Filter the reaction mixture to remove the hydrogenation catalyst.
-
Purify the resulting liquid by vacuum distillation.
-
Visualizations
Caption: Main synthesis pathway for 2-ethyl-1,3-hexanediol.
Caption: Formation of 2-ethyl-2-hexenal and 2-ethylhexanol.
Caption: Troubleshooting workflow for low product yield.
References
- 1. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 2. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 3. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 6. The Tishchenko reaction mediated by organo-f-complexes: the myths and obstacles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01824A [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. How isobyraldehydeisobyraldehyde is prepared by cannizzaro reaction - askIITians [askiitians.com]
- 9. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 10. Cannizzaro Reaction [organic-chemistry.org]
Technical Support Center: High-Purity Ethylhexanediol Purification
Welcome to the technical support center for the purification of high-purity 2-ethyl-1,3-hexanediol (Ethylhexanediol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for purifying 2-Ethyl-1,3-hexanediol?
A1: The most prevalent method for the purification of 2-Ethyl-1,3-hexanediol on an industrial scale is vacuum distillation .[1] Due to its high boiling point at atmospheric pressure (approximately 244°C), distillation under reduced pressure is necessary to prevent thermal decomposition and the formation of by-products.[2]
Q2: What are the typical impurities found in crude 2-Ethyl-1,3-hexanediol?
A2: Crude this compound, synthesized via the aldol condensation of n-butyraldehyde followed by hydrogenation, may contain several impurities. These can include:
-
Unreacted starting materials: n-butyraldehyde.
-
Intermediates from synthesis: 2-ethyl-3-hydroxyhexanal (the aldol addition product).[1][3][4]
-
By-products from aldol condensation: 2-ethylhexenal, formed from the dehydration of the aldol intermediate.
-
By-products from hydrogenation: 1-butanol (from the reduction of n-butyraldehyde) and 2-ethylhexanol.[1]
-
High-boiling point residues: Polymers or other condensation products.
Q3: How can I analyze the purity of my this compound sample?
A3: Gas chromatography (GC) is a widely used and effective method for determining the purity of this compound and quantifying impurities. A flame ionization detector (FID) is typically employed. For separating glycols and diols, a polar capillary column, such as one with a polyethylene glycol (wax) phase, is often recommended to achieve good peak shape and resolution. In some cases, derivatization to silyl ethers may be performed to improve volatility and separation, though it is not always necessary.
Q4: My purified this compound has a yellow tint. What could be the cause and how can I remove it?
A4: A yellow discoloration in this compound can be indicative of thermal degradation during distillation or the presence of unsaturated impurities, such as residual 2-ethylhexenal, that can polymerize or oxidize over time. To mitigate this, ensure that the vacuum distillation is performed at the lowest possible temperature by maintaining a high vacuum. If color persists, treatment with activated carbon followed by filtration may help to remove color-causing impurities. For highly sensitive applications, redistillation or chromatographic purification might be necessary.
Q5: The product has an undesirable odor. What is the likely source and purification strategy?
A5: Odor in purified this compound can often be attributed to residual volatile impurities such as n-butyraldehyde or other low molecular weight aldehydes and alcohols. Ensuring complete removal of the low-boiling point fraction during distillation is crucial. In some cases, a nitrogen sparge or treatment with a mild reducing agent followed by redistillation can help to eliminate odorous compounds.[5][6]
Troubleshooting Guides
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Product Decomposition (Darkening, Charring) | Distillation temperature is too high. | - Improve the vacuum to lower the boiling point. Ensure all connections are airtight. - Check the accuracy of the thermometer. - Use a shorter path distillation apparatus to minimize residence time at high temperatures. |
| Bumping / Unstable Boiling | - Superheating of the liquid. - Inadequate stirring. | - Use a magnetic stir bar or boiling chips to promote smooth boiling. - Ensure vigorous and consistent stirring throughout the distillation. |
| Poor Separation of Impurities | - Inefficient distillation column. - Distillation rate is too fast. | - Use a fractionating column (e.g., Vigreux or packed column) for better separation of components with close boiling points. - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow, steady distillation rate is key to good separation. |
| Inability to Reach or Maintain High Vacuum | - Leaks in the system. - Inefficient vacuum pump. | - Check all glass joints, tubing, and connections for leaks. Properly grease all ground glass joints. - Ensure the vacuum pump oil is clean and the pump is functioning correctly. - Use a cold trap between the distillation apparatus and the vacuum pump to protect the pump from volatile vapors. |
Experimental Protocols
Protocol 1: High-Purity this compound via Vacuum Distillation
This protocol describes the purification of crude this compound using fractional vacuum distillation.
Materials:
-
Crude 2-Ethyl-1,3-hexanediol
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Vacuum pump and tubing
-
Cold trap (e.g., with dry ice/acetone or liquid nitrogen)
-
Vacuum gauge
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are clean and lightly greased with a suitable vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
System Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump. A gradual reduction in pressure will prevent bumping of volatile components.
-
Heating: Once the desired vacuum is achieved and stable (e.g., <10 mbar), begin to gently heat the flask using the heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial fraction, which will contain low-boiling impurities such as water and residual solvents. The head temperature will be low and may fluctuate.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a clean receiving flask to collect the high-purity this compound fraction. The boiling point will depend on the vacuum level (e.g., approximately 100°C at 6 mbar).[1]
-
End Fraction: A subsequent rise in temperature may indicate the presence of higher-boiling impurities. Stop the distillation before these impurities co-distill with the product.
-
-
Shutdown: Turn off the heater and allow the system to cool under vacuum. Once cooled, slowly and carefully release the vacuum before turning off the vacuum pump.
Purity Analysis: Analyze the collected main fraction for purity using Gas Chromatography (GC) as described in the FAQs. A typical purity of >99% can be expected.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages | Typical Yield |
| Vacuum Distillation | >99% | Scalable, effective for removing volatile and non-volatile impurities. | Requires specialized equipment, potential for thermal degradation if not controlled properly. | High |
| Crystallization | Potentially >99.5% | Can achieve very high purity, effective for removing closely related impurities. | Finding a suitable solvent system can be challenging, may have lower yields than distillation. | Moderate to High |
| Preparative Chromatography | >99.9% | Highest achievable purity, excellent for isolating specific isomers or removing trace impurities. | Not easily scalable, high solvent consumption, expensive. | Low to Moderate |
Visualizations
Caption: Experimental workflow for the purification of this compound by vacuum distillation.
Caption: Logical workflow for troubleshooting common impurities in this compound.
References
- 1. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 2. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 4. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 5. CN112778085A - 1, 2-hexanediol and purification method and application thereof - Google Patents [patents.google.com]
- 6. KR20140119340A - Method of purifying and deodorizing alkandiol - Google Patents [patents.google.com]
Technical Support Center: Storage and Handling of Ethylhexanediol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Ethylhexanediol to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Visible Changes in this compound Appearance (e.g., Color Change, Particulate Formation)
-
Question: My stored this compound, which was initially a colorless, oily liquid, has developed a yellow tint and some visible particles. What could be the cause, and how should I proceed?
-
Possible Causes:
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of this compound. The secondary alcohol group is particularly susceptible to oxidation, which can lead to the formation of ketones and other degradation products that may be colored or insoluble.[1]
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Contamination: The storage container may have been contaminated with incompatible materials, such as strong oxidizing agents, acids, or bases, leading to chemical reactions and the formation of impurities.[2]
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Photo-degradation: Although not extensively documented for this compound, prolonged exposure to light can sometimes initiate degradation in organic molecules.
-
-
Recommended Actions:
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Quarantine the Material: Immediately cease using the affected batch of this compound for any experiments.
-
Verify Storage Conditions: Confirm that the material was stored in a tightly sealed container, protected from light, and at the recommended temperature (room temperature).[2]
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Analytical Testing: If possible, perform analytical testing (e.g., HPLC, GC-MS) to identify the impurities and assess the purity of the remaining this compound.
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Disposal: If significant degradation is confirmed, dispose of the material according to your institution's hazardous waste disposal guidelines.
-
Review Handling Procedures: Ensure that proper dispensing procedures are followed to minimize exposure to air and potential contaminants.
-
Logical Troubleshooting Flow for Visible Changes:
References
Technical Support Center: Optimizing 2-Ethyl-1,3-hexanediol Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Ethyl-1,3-hexanediol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-Ethyl-1,3-hexanediol, which is typically prepared via the aldol condensation of n-butyraldehyde to form 2-ethyl-3-hydroxyhexanal, followed by hydrogenation.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 2-Ethyl-1,3-hexanediol | Incomplete aldol condensation. | - Ensure the appropriate catalyst (e.g., alkali metal hydroxide) is used in the correct concentration.[1] - Optimize reaction temperature for the aldol condensation step; temperatures that are too low can slow the reaction rate. - Consider the use of a phase-transfer catalyst to improve the reaction's efficiency and controllability.[1][2] |
| Inefficient hydrogenation of the intermediate. | - Verify the activity of the hydrogenation catalyst (e.g., Raney nickel).[1][2] - Ensure optimal hydrogenation conditions, including temperature (60-140 °C) and pressure (10-60 bar).[1][2] - Check for catalyst poisons in the reaction mixture. | |
| Formation of 2-Ethylhexanol as a Major Byproduct | Dehydration of the intermediate 2-ethyl-3-hydroxyhexanal to 2-ethyl-2-hexenal, followed by hydrogenation. | - Carefully control the temperature during the aldol condensation; higher temperatures can favor dehydration. - The use of a neutral phase-transfer catalyst can decrease the formation of the undesirable hexenal byproduct to below 2%.[1][2] |
| Formation of 1-Butanol | Reduction of unreacted n-butyraldehyde during the hydrogenation step. | - Optimize the aldol condensation to maximize the conversion of n-butyraldehyde. - Separate the unreacted n-butyraldehyde before the hydrogenation step, if feasible. |
| Reaction is Difficult to Control | The aldol condensation can be exothermic. | - Ensure efficient stirring and cooling of the reaction mixture. - Slow, dropwise addition of the catalyst solution can help manage the reaction temperature. - The use of a phase-transfer catalyst can improve the controllability of the reaction.[1] |
| Product Purity Issues After Distillation | Incomplete separation from byproducts or starting materials. | - Ensure the vacuum distillation is performed at the correct pressure to achieve a boiling point of around 100 °C at 6 mbar for 2-ethyl-1,3-hexanediol.[1][2] - Perform a careful fractional distillation to separate components with close boiling points. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for 2-Ethyl-1,3-hexanediol?
A1: The most common industrial synthesis involves a two-step process. First, n-butyraldehyde undergoes an aldol condensation in the presence of a base catalyst (like sodium hydroxide) to form the intermediate 2-ethyl-3-hydroxyhexanal. This intermediate is then hydrogenated, typically using a catalyst like Raney nickel, to yield 2-Ethyl-1,3-hexanediol.[1][2][3]
Q2: What are the key parameters to control during the aldol condensation step?
A2: Critical parameters for the aldol condensation include the concentration of the base catalyst, the reaction temperature, and the reaction time. The temperature should be carefully controlled, as higher temperatures can lead to the formation of the undesired byproduct 2-ethyl-2-hexenal.[1] The use of a phase-transfer catalyst can also significantly improve the reaction's efficiency and control.[1][2]
Q3: What are the optimal conditions for the hydrogenation of 2-ethyl-3-hydroxyhexanal?
A3: The hydrogenation is typically carried out using a Raney nickel catalyst at a temperature range of 60-140 °C and a pressure of 10-60 bar.[1][2]
Q4: How can I minimize the formation of the 2-ethylhexanol byproduct?
A4: The formation of 2-ethylhexanol results from the dehydration of the aldol intermediate to 2-ethyl-2-hexenal, which is then hydrogenated. To minimize this, control the temperature of the aldol reaction to prevent dehydration. The addition of a neutral phase-transfer catalyst has been shown to reduce the formation of 2-ethyl-2-hexenal significantly.[1][2]
Q5: What is the role of a phase-transfer catalyst in this synthesis?
A5: A neutral phase-transfer catalyst, such as polyethylene glycol, is used to improve the efficiency, speed, and controllability of the aldol condensation step. It facilitates the transfer of the hydroxide ions from the aqueous phase to the organic phase where the reaction occurs, leading to higher yields of the desired product and fewer byproducts.[1][2]
Q6: How is the final product, 2-Ethyl-1,3-hexanediol, typically purified?
A6: After the hydrogenation step, the final product is typically purified by vacuum distillation.[1][2]
Data Presentation
Table 1: Comparison of Reaction Conditions for Aldol Condensation
| Parameter | Condition A | Condition B | Condition C |
| Catalyst | 1.24% aq. NaOH[1] | 0.25% aq. NaOH[1] | 0.25% aq. NaOH with Phase-Transfer Catalyst[1] |
| Temperature | 35 °C[1] | 32 °C[1] | Not specified, but generally low |
| Reaction Time | 2.5 hours[1] | 3 hours[1] | Not specified |
| Yield of 2-Ethyl-1,3-hexanediol | 49.6%[1] | 56.3%[1] | Up to 56.9%[1] |
| 2-Ethylhexanol Byproduct | 10.0%[1] | 2.6%[1] | 1.8%[1] |
Table 2: Hydrogenation Conditions
| Parameter | Value | Reference |
| Catalyst | Raney Nickel | [1][2] |
| Temperature | 30-200 °C (preferably 60-140 °C) | [1][2] |
| Pressure | 5-100 bar (preferably 10-60 bar) | [1][2] |
Experimental Protocols
1. Aldol Condensation of n-Butyraldehyde
-
Materials: n-butyraldehyde, aqueous sodium hydroxide solution, phase-transfer catalyst (e.g., polyethylene glycol), diethyl ether (optional solvent).
-
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add n-butyraldehyde.
-
If using, add the phase-transfer catalyst (typically 1-5% by weight of n-butyraldehyde).[1]
-
Cool the mixture to the desired temperature (e.g., 10 °C).[1]
-
Slowly add the aqueous sodium hydroxide solution dropwise, ensuring the temperature does not exceed the set point.
-
After the addition is complete, continue stirring for the specified reaction time (e.g., 2.5-3 hours).[1]
-
After the reaction, the phases are separated. The organic phase, containing 2-ethyl-3-hydroxyhexanal, is carried forward to the hydrogenation step. Neutralization with an acid may be performed before phase separation.[1]
-
2. Hydrogenation of 2-Ethyl-3-hydroxyhexanal
-
Materials: Organic phase from the aldol condensation, Raney nickel catalyst.
-
Procedure:
-
Transfer the organic phase containing 2-ethyl-3-hydroxyhexanal to a high-pressure reactor.
-
Add the Raney nickel catalyst.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar).[1]
-
Heat the mixture to the target temperature (e.g., 100 °C) and maintain for the duration of the reaction.[1]
-
After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.
-
The resulting crude product is then purified by vacuum distillation.
-
Visualizations
Caption: Synthesis pathway for 2-Ethyl-1,3-hexanediol production.
Caption: Troubleshooting logic for optimizing synthesis.
References
Technical Support Center: Troubleshooting Phase Separation in Ethylhexanediol Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with 2-ethyl-1,3-hexanediol (referred to as Ethylhexanediol) mixtures. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to prevent and resolve phase separation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-ethyl-1,3-hexanediol and why is it used in my formulations?
A1: 2-ethyl-1,3-hexanediol is a colorless, slightly viscous liquid.[1] It is a versatile solvent and coupling agent used in a variety of applications, including cosmetics, printing inks, and as a chemical intermediate.[2][3] Its utility in formulations for poorly water-soluble compounds stems from its amphiphilic nature, possessing both hydrophobic and hydrophilic characteristics, which allows it to act as a bridge between oil and water phases, thereby enhancing the stability of mixtures.[4][5]
Q2: What are the primary causes of phase separation in my this compound mixture?
A2: Phase separation in this compound mixtures is typically triggered by one or more of the following factors:
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Exceeding Solubility Limits: The concentration of one or more components in the mixture surpasses its solubility in the this compound-based solvent system.
-
Temperature Fluctuations: Changes in temperature can alter the solubility of components, leading to precipitation or separation. Generally, the solubility of solids in liquids increases with temperature, but this is not always the case.
-
pH Shifts: For ionizable compounds, a change in the pH of the aqueous phase of the mixture can significantly impact their solubility, often leading to precipitation if the pH moves to a range where the compound is less soluble.[6]
-
Solvent Composition Changes: The addition of a co-solvent or an anti-solvent can alter the overall polarity of the solvent system, causing a dissolved substance to phase separate.
-
Incompatible Components: Chemical incompatibilities between different components in the mixture can lead to reactions that form insoluble products.
Q3: How can I predict if my compound will be soluble in this compound?
A3: A useful tool for predicting solubility is the concept of Hansen Solubility Parameters (HSP) . The principle is "like dissolves like." If the HSP values of your compound and the this compound solvent system are similar, they are likely to be miscible. HSP consists of three parameters:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Troubleshooting Guide: Phase Separation
This guide provides a systematic approach to diagnosing and resolving phase separation in your this compound mixtures.
Problem 1: Immediate precipitation or cloudiness upon mixing.
This issue often points to a fundamental solubility problem or a strong anti-solvent effect.
Troubleshooting Workflow for Immediate Phase Separation
Caption: Troubleshooting workflow for immediate phase separation.
| Possible Cause | Recommended Action |
| Supersaturation | The concentration of your solute exceeds its solubility limit in the this compound mixture. 1. Reduce Concentration: Lower the concentration of the solute to below its saturation point. 2. Increase Solvent Volume: Add more of the solvent mixture to dissolve the excess solute. |
| Anti-Solvent Effect | A component is being added that is a poor solvent for the solute, causing it to precipitate. 1. Slow Addition: Add the anti-solvent dropwise while vigorously stirring the mixture. 2. Change Order of Addition: Experiment with adding the components in a different sequence. 3. Use a Co-solvent: Introduce a mutually good solvent for all components to bridge the miscibility gap. |
| pH Mismatch | For an ionizable solute, the pH of the aqueous component of the mixture is in a range where the solute is poorly soluble. 1. Adjust pH: Modify the pH of the aqueous phase to a range where the solute is more soluble before mixing.[6] |
Problem 2: The mixture is initially clear but becomes cloudy or separates over time.
This delayed phase separation can be caused by temperature fluctuations, slow degradation, or the slow kinetics of nucleation and crystal growth.
Logical Relationship for Delayed Phase Separation
Caption: Troubleshooting logic for delayed phase separation.
| Possible Cause | Recommended Action |
| Temperature Sensitivity | The solubility of a component is highly dependent on temperature, and fluctuations are causing it to fall out of solution. 1. Maintain Constant Temperature: Store the mixture in a temperature-controlled environment. 2. Determine Temperature-Solubility Profile: Experimentally determine the solubility of your key components at different temperatures to understand the safe storage range. |
| Slow Degradation | A component is slowly degrading into a less soluble substance. 1. Check for Degradants: Use analytical techniques like HPLC to look for the appearance of new peaks over time. 2. Improve Stability: If degradation is confirmed, consider adding antioxidants or adjusting the pH to a more stable range. |
| Metastable Supersaturation | The initial solution was supersaturated but stable enough to remain clear for a period before nucleation and crystal growth began. 1. Add a Precipitation Inhibitor: Incorporate a polymer (e.g., HPMC, PVP) that can help maintain a supersaturated state. 2. Reduce Concentration: Formulate at a concentration below the saturation point for long-term stability. |
Quantitative Data
The following tables provide representative solubility data for different classes of compounds in glycols, which can serve as a starting point for formulation development with this compound. Note that solubility in 2-ethyl-1,3-hexanediol may differ, and experimental verification is recommended.
Table 1: Solubility of Common Active Pharmaceutical Ingredients (APIs) in Glycols
| API | Solvent | Temperature (°C) | Solubility (mg/g) |
| Ibuprofen | Propylene Glycol | 25 | ~300[2] |
| Ibuprofen | Polyethylene Glycol 600 | 25 | >100[3] |
| Caffeine | Propylene Glycol | 25 | ~16[4][9] |
Table 2: Solubility of Common Excipients in Glycols
| Excipient | Solvent | Temperature (°C) | Solubility ( g/100g ) |
| Methylparaben | Propylene Glycol | 25 | 22[10] |
| Methylparaben | Water | 25 | 0.25[11][12] |
| Salicylic Acid | Propylene Glycol | Not Specified | Soluble |
Experimental Protocols
Protocol 1: Visual Determination of Phase Separation (Cloud Point)
This protocol helps determine the temperature at which a mixture becomes cloudy, indicating the onset of phase separation.
-
Sample Preparation: Prepare the this compound mixture in a clear, sealed container (e.g., a glass vial).
-
Heating: If the mixture is already cloudy at room temperature, gently heat it in a water bath with stirring until it becomes clear. Do not overheat to avoid degradation.
-
Cooling: Place the clear mixture in a cooling bath (e.g., an ice-water bath).
-
Observation: Continuously observe the sample against a dark background while gently stirring with a thermometer.
-
Cloud Point Determination: Record the temperature at which the first sign of cloudiness or turbidity appears. This is the cloud point.[13][14]
Protocol 2: Quantitative Analysis of Phase Separation using Turbidity Measurement
This method uses a nephelometer or a spectrophotometer to quantify the extent of phase separation.
-
Instrument Setup:
-
Sample Preparation: Prepare a series of this compound mixtures with varying concentrations of the component of interest in clear cuvettes. Include a blank (clear solvent mixture).
-
Measurement:
-
Place the cuvette in the instrument and record the initial turbidity or absorbance.
-
To study the effect of temperature, use a temperature-controlled sample holder and record measurements at different temperatures.
-
To study stability over time, take readings at regular intervals.
-
-
Data Analysis: An increase in NTU or absorbance indicates an increase in turbidity and phase separation. Plot the turbidity/absorbance against concentration, temperature, or time to characterize the phase behavior.[17]
Protocol 3: Determination of Equilibrium Solubility
This protocol determines the maximum amount of a solute that can dissolve in an this compound-based solvent system at a specific temperature.
-
Sample Preparation: Add an excess amount of the solid solute to a known volume or weight of the this compound solvent system in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer in a temperature-controlled environment is ideal.
-
Phase Separation: After equilibration, allow the mixture to stand undisturbed for the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid at the bottom.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved solute using an appropriate analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
References
- 1. ASTM D2500 Method for Cloud Point Testing | Ayalytical [ayalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. penpoly.com [penpoly.com]
- 6. researchgate.net [researchgate.net]
- 7. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 8. scribd.com [scribd.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Determination and modeling of caffeine solubility in N-methyl-2-pyrrolidone + propylene glycol mixtures | Semantic Scholar [semanticscholar.org]
- 11. METHYL PARABEN - Ataman Kimya [atamanchemicals.com]
- 12. METHYLPARABEN - Ataman Kimya [atamanchemicals.com]
- 13. Preparation and evaluation of fast dissolving ibuprofen-polyethylene glycol 6000 solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by CAS dscending) [accudynetest.com]
- 15. Cloud point extraction coupled with back extraction: a green methodology in analytical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hansen-solubility.com [hansen-solubility.com]
- 17. In Vitro and In Vivo Study of Poly(ethylene glycol) Conjugated Ibuprofen to Extend the Duration of Action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of 2-Ethyl-1,3-Hexanediol
Welcome to the technical support center for the polymerization of 2-Ethyl-1,3-Hexanediol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of polyesters and other polymers using this sterically hindered diol.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high molecular weight polymers using 2-Ethyl-1,3-Hexanediol?
A1: The primary challenge in polymerizing 2-Ethyl-1,3-Hexanediol lies in its chemical structure. It is a secondary diol with an ethyl group at the C2 position, which introduces significant steric hindrance around the hydroxyl groups. This steric bulk reduces the reactivity of the hydroxyl groups compared to linear, primary diols, making it more difficult for the polymerization reaction to proceed to high conversion and thus achieve high molecular weight polymers.[1][2][3]
Q2: What are the common problems observed during the polymerization of 2-Ethyl-1,3-Hexanediol?
A2: Researchers often encounter the following issues:
-
Low Polymer Molecular Weight: This is the most common problem, resulting from the lower reactivity of the secondary hydroxyl groups.[1][4]
-
Slow Reaction Rates: The steric hindrance slows down the kinetics of the polymerization reaction, requiring longer reaction times or more forcing conditions.
-
Incomplete Reactions: The reaction may stall before reaching the desired conversion, leaving unreacted monomers and oligomers in the final product.
-
Side Reactions: At the high temperatures often required for polycondensation, side reactions such as dehydration or etherification can occur, which can cap the growing polymer chains and limit the final molecular weight.[4]
Q3: What strategies can be employed to overcome the low reactivity of 2-Ethyl-1,3-Hexanediol?
A3: A highly effective strategy is the in-situ formation of reactive aryl ester intermediates.[1][2][5] This involves adding a monofunctional aryl alcohol, such as p-cresol, to the reaction mixture. The aryl alcohol preferentially reacts with the dicarboxylic acid to form a more reactive aryl ester. This intermediate then readily undergoes transesterification with the sterically hindered diol, facilitating polymer chain growth under milder conditions and leading to higher molecular weight polymers.[1][5]
Q4: What type of catalysts are suitable for the polymerization of sterically hindered diols like 2-Ethyl-1,3-Hexanediol?
A4: Traditional polycondensation catalysts such as titanium(IV) isopropoxide (TIPT), tin(II) octoate, and antimony trioxide can be used. However, for sterically hindered diols, catalyst selection is crucial. More specialized catalysts, such as certain organometallic complexes or enzymatic catalysts (lipases), may offer improved performance by operating under milder conditions and potentially reducing side reactions. For the aryl ester activation method, catalysts like butyltin hydroxide oxide have been shown to be effective.[5]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight Polymer | Low reactivity of secondary hydroxyl groups: The inherent steric hindrance of 2-Ethyl-1,3-Hexanediol slows down the polymerization reaction.[1][4] | Implement the aryl ester activation strategy: Introduce a monofunctional aryl alcohol (e.g., p-cresol) to the reaction to form more reactive intermediates.[1][2][5] |
| Inefficient removal of condensation byproduct (e.g., water): The presence of water can lead to equilibrium limitations and hydrolysis of ester bonds, preventing the formation of long polymer chains.[6] | Improve reaction setup: Use a high-efficiency vacuum pump and ensure the system is leak-free. Employ a powerful mechanical stirrer to increase the surface area of the melt for more effective water removal. | |
| Imprecise stoichiometry: An imbalance in the molar ratio of the diol and dicarboxylic acid monomers will limit the maximum achievable molecular weight.[7] | Accurately measure monomers: Use high-purity monomers and carefully calculate and weigh the required amounts. A slight excess of the diol can sometimes be used to compensate for its potential loss due to volatility at high temperatures. | |
| Yellowing or Discoloration of the Polymer | Thermal degradation: High reaction temperatures maintained for extended periods can cause the polymer to degrade.[6] | Optimize reaction temperature and time: Use the lowest effective temperature to achieve polymerization. Consider using a thermal stabilizer. The aryl ester activation method may allow for lower reaction temperatures. |
| Catalyst-induced side reactions: Some catalysts can promote side reactions at high temperatures, leading to colored byproducts.[6] | Select an appropriate catalyst and optimize its concentration: Screen different catalysts to find one that is effective at lower temperatures. Use the minimum effective concentration to avoid unwanted side reactions. | |
| Inconsistent Batch-to-Batch Results | Variations in monomer purity: Impurities in the monomers can act as chain terminators, leading to variable molecular weights.[7] | Purify monomers before use: Ensure consistent purity of 2-Ethyl-1,3-Hexanediol and the comonomer (e.g., dicarboxylic acid) for each reaction. |
| Inconsistent reaction conditions: Small variations in temperature, pressure, or stirring speed can affect the polymerization kinetics and final polymer properties.[6] | Standardize the experimental protocol: Maintain precise control over all reaction parameters for each batch. |
Data Presentation
The following tables summarize quantitative data for the polymerization of a representative secondary diol (isosorbide), illustrating the impact of the aryl alcohol activation strategy on the resulting polymer properties. This data serves as a valuable reference for what can be expected when applying similar strategies to the polymerization of 2-Ethyl-1,3-Hexanediol.
Table 1: Comparison of Poly(Isosorbide Succinate) Synthesis With and Without a Reactive Solvent
| Polymerization Method | Monomers | Catalyst | Molar Ratio (Diol:Diacid:Solvent) | Mn ( kg/mol ) | PDI | Tg (°C) |
| Without Reactive Solvent | Isosorbide, Succinic Acid | BuSnOOH | 1:1:0 | 8.4 | - | - |
| With Reactive Solvent (p-cresol) | Isosorbide, Succinic Acid, p-cresol | BuSnOOH | 1:1:1.5 | 40.4 | 2.4 | 82 |
| With Unreactive Solvent (1,4-dimethoxybenzene) | Isosorbide, Succinic Acid, 1,4-dimethoxybenzene | BuSnOOH | 1:1:1.5 | 10.2 | 2.0 | 78 |
Data adapted from a study on isosorbide, a bio-based secondary diol, which demonstrates the significant improvement in molecular weight when a reactive aryl alcohol is used.[5]
Table 2: Effect of Different Catalysts on the Polymerization of Isosorbide and Succinic Acid using the p-Cresol Method
| Catalyst | Catalyst Loading (mol%) | Mn ( kg/mol ) | PDI | Tg (°C) |
| None | 0 | 3.7 | 1.8 | 68 |
| BuSnOOH | 0.1 | 40.4 | 2.4 | 82 |
| Ti(OBu)4 | 0.1 | 33.0 | 2.3 | 82 |
This table highlights the importance of the catalyst in achieving high molecular weight even with the aryl alcohol activation method.[5]
Experimental Protocols
Protocol 1: Standard Melt Polycondensation of 2-Ethyl-1,3-Hexanediol with a Dicarboxylic Acid (e.g., Adipic Acid)
This protocol describes a general procedure for the direct polycondensation of 2-Ethyl-1,3-Hexanediol. Note that this method may result in a low molecular weight polymer.
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Monomer Preparation: Ensure both 2-Ethyl-1,3-Hexanediol and adipic acid are of high purity (>99%). Dry them in a vacuum oven at a temperature below their melting points for at least 24 hours before use.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
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Charging the Reactor: Charge the flask with equimolar amounts of 2-Ethyl-1,3-Hexanediol and adipic acid. Add the catalyst (e.g., 0.1 mol% of titanium(IV) isopropoxide relative to the dicarboxylic acid).
-
Esterification Stage:
-
Heat the reaction mixture to 160-180°C under a slow stream of nitrogen while stirring.
-
Water will be produced as a byproduct and should be collected in the receiving flask.
-
Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately 1 hour. This will help to remove the remaining water and drive the polymerization reaction to completion.
-
Continue the reaction under high vacuum for an additional 4-8 hours. The progress of the reaction can be monitored by the increase in the viscosity of the melt (observed as an increase in the torque on the mechanical stirrer).
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polymer can be removed from the flask. Depending on the properties of the polymer, it may be necessary to dissolve it in a suitable solvent (e.g., chloroform or THF) for further characterization.
-
Protocol 2: High Molecular Weight Polyester Synthesis via Aryl Ester Intermediate Method
This protocol is adapted from a successful method for polymerizing secondary diols and is recommended for achieving higher molecular weight polymers with 2-Ethyl-1,3-Hexanediol.[1][5]
-
Monomer and Reagent Preparation: Use high-purity 2-Ethyl-1,3-Hexanediol, dicarboxylic acid (e.g., succinic acid), and p-cresol.
-
Reaction Setup: Use the same setup as in Protocol 1.
-
Charging the Reactor:
-
Charge the flask with the dicarboxylic acid, 2-Ethyl-1,3-Hexanediol, and p-cresol in a 1:1:1.5 molar ratio.
-
Add the catalyst (e.g., 0.1 mol% of butyltin hydroxide oxide relative to the dicarboxylic acid).
-
-
Esterification Stage:
-
Heat the reaction mixture to 240°C under a slow stream of nitrogen with stirring.
-
Maintain this temperature for approximately 5 hours. During this stage, water and some of the p-cresol will distill off as the aryl ester intermediate is formed in-situ.
-
-
Pre-polycondensation Stage:
-
Gradually reduce the pressure to approximately 0.4–0.8 mbar over a period of 2 hours.
-
Simultaneously, decrease the temperature to 220°C. This step is crucial for removing the majority of the excess p-cresol.
-
-
Polycondensation Stage:
-
Maintain the temperature at 220°C and the pressure at 0.4–0.8 mbar for 1-2 hours.
-
The viscosity of the reaction mixture will increase significantly as the high molecular weight polymer is formed.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting high molecular weight polymer can be removed and purified if necessary, for example, by dissolving in a suitable solvent and precipitating in a non-solvent.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in this technical support center.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of high molecular weight polyesters via in vacuo dehydrogenation polymerization of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Challenges in Polyester Resin Production and How to Overcome Them – PersiaResin [persiaresin.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesized 2-Ethyl-1,3-hexanediol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the removal of impurities from synthesized 2-Ethyl-1,3-hexanediol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthesized 2-Ethyl-1,3-hexanediol?
The primary synthesis route for 2-Ethyl-1,3-hexanediol involves a base-catalyzed aldol condensation of n-butyraldehyde, followed by hydrogenation of the resulting intermediate.[1][2] Most impurities are byproducts of this process. The most prevalent impurities are 2-ethylhexanol, 1-butanol, unreacted n-butyraldehyde, and the intermediate 2-ethyl-2-hexenal.[1] Catalyst residues and water may also be present.
Q2: What is the primary cause of byproduct formation?
Byproduct formation is mainly due to side reactions during the aldol condensation and hydrogenation steps. The most significant side reaction is the dehydration of the aldol intermediate to form 2-ethyl-2-hexenal, which is then reduced to 2-ethylhexanol during hydrogenation.[1] This is often referred to as the "worst byproduct."[1] Additionally, any unreacted n-butyraldehyde can be reduced to 1-butanol.
Q3: How can I minimize the formation of the critical byproduct, 2-ethyl-2-hexenal?
Controlling the reaction conditions during the aldol condensation is crucial. The reaction is exothermic, and maintaining a controlled temperature, typically between 30-40°C, can minimize the dehydration that leads to 2-ethyl-2-hexenal formation.[3] The use of a phase-transfer catalyst can also improve the controllability of the reaction, leading to a decrease in hazardous byproducts.[1]
Q4: What is the recommended final purification step for high-purity 2-Ethyl-1,3-hexanediol?
Vacuum distillation is the most effective and commonly cited method for the final purification of 2-Ethyl-1,3-hexanediol after hydrogenation and removal of the catalyst.[1][2][3] This process separates the high-boiling Ethylhexanediol from the more volatile byproducts.
Q5: How can I analyze the purity of my 2-Ethyl-1,3-hexanediol sample?
Gas chromatography (GC) is a standard and effective method for analyzing the purity of the final product and quantifying the levels of various impurities.[1][3] For detecting non-volatile impurities or for certain quantitative analyses, High-Performance Liquid Chromatography (HPLC) can also be employed.[4]
Impurity and Physical Data Summary
For effective purification, particularly via distillation, understanding the physical properties of the product and its common impurities is essential.
Table 1: Common Impurities and Their Origin
| Impurity | Chemical Formula | Origin |
| 2-Ethylhexanol | C₈H₁₈O | Reduction of byproduct 2-ethyl-2-hexenal during hydrogenation.[1] |
| 1-Butanol | C₄H₁₀O | Reduction of unreacted n-butyraldehyde during hydrogenation.[1] |
| n-Butyraldehyde | C₄H₈O | Unreacted starting material from the aldol condensation.[5] |
| 2-Ethyl-2-hexenal | C₈H₁₄O | Dehydration of the aldol intermediate (2-ethyl-3-hydroxyhexanal).[6] |
| Water | H₂O | Present from aqueous catalyst solutions and as a byproduct of dehydration. |
| Catalyst Residues | e.g., NaOH, Raney Ni | Added during the synthesis and hydrogenation steps.[1] |
Table 2: Comparative Boiling Points for Distillation
| Compound | Molecular Weight ( g/mol ) | Boiling Point (Atmospheric, °C) | Boiling Point (Vacuum) |
| n-Butyraldehyde | 72.11 | 75[5][7][8][9] | ~ -11°C @ 6 mbar (Extrapolated) |
| 1-Butanol | 74.12 | 117.7[10][11] | ~ 21°C @ 6 mbar (Extrapolated) |
| 2-Ethyl-2-hexenal | 126.20 | 175 - 179[6][12][13][14] | ~ 65°C @ 6 mbar (Extrapolated) |
| 2-Ethylhexanol | 130.23 | 183 - 186[15][16] | ~ 78°C @ 6 mbar (Extrapolated) |
| 2-Ethyl-1,3-hexanediol | 146.23 | 241 - 249 [17][18][19] | 100°C @ 6 mbar [1][2][3] |
Note: Vacuum boiling points for impurities are extrapolated for comparison and highlight the significant separation achievable from the desired product under vacuum.
Troubleshooting Guide
Problem 1: Low yield of this compound and high levels of 2-ethylhexanol.
-
Possible Cause: Uncontrolled temperature during the aldol condensation step, leading to excessive formation of the 2-ethyl-2-hexenal intermediate. This intermediate is subsequently hydrogenated to 2-ethylhexanol.
-
Suggested Solution:
-
Temperature Control: Carefully monitor and control the reaction temperature during the addition of the alkali catalyst. Use a cooling bath to maintain the temperature in the optimal range of 30-40°C.[3]
-
Controlled Catalyst Addition: Add the aqueous catalyst solution dropwise to manage the exothermic reaction rate.
-
Phase-Transfer Catalyst: Consider using a neutral phase-transfer catalyst, which can improve the controllability of the reaction and reduce the formation of unwanted byproducts.[1]
-
Problem 2: Presence of residual catalyst or salts in the final product.
-
Possible Cause: Incomplete neutralization of the alkali catalyst after the aldol reaction or insufficient removal of the hydrogenation catalyst (e.g., Raney nickel).
-
Suggested Solution:
-
Neutralization: After the aldol condensation, neutralize the reaction mixture with a mineral or organic acid (e.g., hydrochloric acid) until the pH is neutral.[1][3]
-
Washing/Phase Separation: Perform an aqueous wash (workup) after neutralization to remove the resulting salts. Ensure a clean separation of the organic and aqueous phases.
-
Catalyst Filtration: After hydrogenation, ensure the complete removal of the solid catalyst by thorough filtration. Using a filter aid like celite can improve the removal of fine catalyst particles.
-
Problem 3: Poor separation during vacuum distillation.
-
Possible Cause: Insufficient vacuum, inefficient distillation column, or improper temperature gradient.
-
Suggested Solution:
-
Verify Vacuum Level: Ensure your vacuum pump can achieve and maintain a stable, low pressure (e.g., ~6 mbar).[3] A lower pressure reduces the required temperature and improves the separation between high-boiling components.
-
Use a Fractionating Column: For optimal separation of components with close boiling points, use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Optimize Heating: Heat the distillation flask slowly and evenly using a heating mantle. Avoid overheating, which can cause bumping and carry impurities over with the distillate. Collect fractions at stable temperature plateaus corresponding to the boiling points of the different components.
-
Experimental Protocols
Protocol 1: General Synthesis and In-Process Purification
This protocol describes the synthesis of crude 2-Ethyl-1,3-hexanediol prior to final distillation.
-
Reaction Setup: Charge a reactor with n-butyraldehyde and cool to approximately 10-15°C using an ice bath.[1]
-
Aldol Condensation: Slowly add an aqueous solution of an alkali catalyst (e.g., 0.25% NaOH) dropwise to the cooled n-butyraldehyde.[3] Monitor the temperature closely, allowing it to rise to, but not exceed, 30-35°C.[1]
-
Reaction: Once the temperature is stable, continue to stir the mixture at this temperature for 2-3 hours.[1]
-
Neutralization: After the reaction period, cool the mixture and neutralize it by adding a mineral acid, such as hydrochloric acid, until the pH of the aqueous phase is neutral.[3]
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain and discard the lower aqueous phase. The upper organic phase contains the crude product.
-
Hydrogenation: Transfer the organic phase to a suitable high-pressure reactor. Add the hydrogenation catalyst (e.g., Raney nickel). Pressurize the reactor with hydrogen (e.g., 20-40 bar) and heat to approximately 100°C.[1] Maintain these conditions until hydrogen uptake ceases.
-
Catalyst Removal: Cool the reactor, vent the hydrogen, and carefully filter the reaction mixture to remove the hydrogenation catalyst. The resulting liquid is the crude 2-Ethyl-1,3-hexanediol, ready for final purification.
Protocol 2: Final Purification by Vacuum Distillation
This protocol details the final purification step to obtain high-purity 2-Ethyl-1,3-hexanediol.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, preferably with a short fractionating column. Ensure all joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude, catalyst-free 2-Ethyl-1,3-hexanediol to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling.
-
Apply Vacuum: Gradually apply vacuum to the system, ensuring it is stable at the target pressure (e.g., 6 mbar).[3]
-
Heating and Fraction Collection:
-
Begin heating the distillation flask gently.
-
Collect the first fraction (forerun), which will contain low-boiling impurities like residual water, 1-butanol, and n-butyraldehyde.
-
As the temperature rises, a second fraction containing higher-boiling impurities like 2-ethylhexanol may be collected.
-
The main fraction should be collected when the vapor temperature is stable at the boiling point of 2-Ethyl-1,3-hexanediol at the given pressure (approx. 100°C at 6 mbar).[3]
-
-
Shutdown: Once the main fraction is collected and the distillation rate slows, stop heating, allow the system to cool, and then slowly and carefully vent the apparatus to atmospheric pressure before collecting the purified product.
Workflow and Logic Diagrams
Caption: Overall workflow for the synthesis and purification of 2-Ethyl-1,3-hexanediol.
Caption: Logic diagram for troubleshooting high levels of 2-ethylhexanol impurity.
References
- 1. WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 2. US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 3. EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol - Google Patents [patents.google.com]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. Butyraldehyde - Wikipedia [en.wikipedia.org]
- 6. 2-ethyl hexenal, 645-62-5 [thegoodscentscompany.com]
- 7. High-Quality n Butyraldehyde for Industrial Applications | PENPET [penpet.com]
- 8. 123-72-8 CAS MSDS (Butyraldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. n-butyraldehyde [stenutz.eu]
- 10. 1-Butanol | C4H10O | CID 263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1-Butanol - Wikipedia [en.wikipedia.org]
- 12. Page loading... [wap.guidechem.com]
- 13. 645-62-5 CAS MSDS (2-ETHYL-2-HEXENAL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. parchem.com [parchem.com]
- 15. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 16. 2-Ethylhexanol CAS#: 104-76-7 [m.chemicalbook.com]
- 17. 2-Ethyl-1,3-hexanediol | 94-96-2 [chemicalbook.com]
- 18. ETHYL HEXANEDIOL - Ataman Kimya [atamanchemicals.com]
- 19. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Performance of Ethylhexanediol as a Solvent
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in optimizing the performance of Ethylhexanediol (also known as 2-Ethyl-1,3-hexanediol) as a solvent in their experiments.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the use of this compound in formulations.
Issue 1: Analyte Precipitation or Poor Solubility
Question: My active pharmaceutical ingredient (API) or compound of interest is precipitating out of the this compound solution. What steps can I take to improve its solubility?
Answer: Analyte precipitation indicates that its solubility limit in this compound has been exceeded. Consider the following troubleshooting steps:
-
Co-solvent Addition: this compound's solvent properties can be significantly enhanced by the addition of a co-solvent. The choice of co-solvent depends on the polarity of your analyte.
-
For polar analytes , consider adding a more polar co-solvent like propylene glycol, glycerin, or ethanol.
-
For non-polar analytes , a less polar co-solvent may be beneficial. Start by adding the co-solvent in small increments (e.g., 5-10% v/v) and observe for dissolution.
-
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can dramatically increase solubility. Ensure that the chosen pH is compatible with the stability of your analyte and other excipients in the formulation.
-
Temperature Control: Gently warming the solution can increase the solubility of many compounds. However, be cautious as excessive heat can lead to the degradation of thermally sensitive analytes. Determine the optimal temperature that balances solubility and stability.
-
Micronization of the Analyte: Reducing the particle size of your solid analyte increases its surface area, which can lead to a faster dissolution rate.[1][2]
Issue 2: Formulation Instability (Phase Separation, Cloudiness)
Question: My this compound-based formulation, which was initially clear, has become cloudy or has separated into different phases. How can I resolve this?
Answer: Cloudiness or phase separation in a previously stable formulation suggests a change in the equilibrium of the system. Here are some potential causes and solutions:
-
Temperature Fluctuations: Changes in storage temperature can affect the solubility of components, leading to phase separation.[3] Store your formulation at a controlled and consistent temperature. If you observe phase separation after a temperature change, gentle agitation and returning it to the optimal temperature may restore homogeneity.
-
Incompatible Excipients: An excipient in your formulation may be incompatible with this compound or other components, causing it to "salt out" or form an insoluble complex.[3] To identify the problematic excipient, prepare simplified formulations by systematically removing one component at a time.
-
Hydrotropy: Certain water-soluble compounds can increase the aqueous solubility of poorly soluble substances. While this compound itself is not a traditional hydrotrope, understanding this principle can guide the selection of additional excipients to stabilize your formulation.
Issue 3: Unexpected Viscosity Changes
Question: The viscosity of my this compound formulation is too high or too low for my application. How can I modify it?
Answer: this compound is described as a slightly viscous liquid and can act as a viscosity reducer in some formulations.[4] To adjust the viscosity of your formulation, consider the following:
-
Addition of Viscosity Modifiers:
-
To increase viscosity , consider adding a suitable thickening agent. The choice of thickener will depend on the desired final viscosity and the compatibility with other components.
-
To decrease viscosity , the addition of a less viscous co-solvent, such as ethanol or isopropanol, can be effective.
-
-
Temperature Adjustment: The viscosity of this compound, like most liquids, is temperature-dependent. Increasing the temperature will generally decrease its viscosity, and vice versa.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its performance as a solvent?
A1: Understanding the fundamental properties of this compound is crucial for its effective use. Key properties are summarized in the table below.
| Property | Value |
| Appearance | Colorless, slightly viscous liquid |
| Molecular Formula | C8H18O2 |
| Molecular Weight | 146.23 g/mol |
| Boiling Point | 241-249 °C |
| Melting Point | -40 °C |
| Solubility in Water | 42 g/L at 20°C |
| Solubility in other Solvents | Soluble in alcohol and ether |
| Density | 0.933 g/mL at 25 °C |
Q2: What types of compounds are typically soluble in this compound?
A2: this compound is a relatively versatile solvent due to the presence of both hydroxyl groups and a hydrocarbon chain. It is effective at dissolving a range of other active and non-active ingredients.[1][5] It is particularly useful as a solvent for resins and in printing inks.[6]
Q3: Are there any known incompatibilities of this compound with common excipients?
A3: While specific incompatibility data for this compound is not extensively published, general principles of excipient compatibility should be followed.[7][8][9] Potential incompatibilities can arise from chemical reactions between this compound's hydroxyl groups and reactive excipients. It is always recommended to perform compatibility studies with your specific formulation components.
Q4: How can I improve the stability of an active ingredient in an this compound-based formulation?
A4: The stability of an active ingredient can be influenced by the solvent system. To enhance stability in an this compound formulation:
-
Control pH: For pH-sensitive compounds, maintaining an optimal pH range is critical.
-
Protect from Light and Oxygen: If your active ingredient is susceptible to photodegradation or oxidation, use amber-colored containers and consider adding an antioxidant to the formulation.
-
Complexation: In some cases, complexing the active ingredient with a suitable agent can protect it from degradation.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to assess and enhance the performance of this compound as a solvent.
Protocol 1: Purity Determination of this compound by Vacuum Distillation
Objective: To purify this compound from non-volatile impurities.
Principle: Vacuum distillation is used to purify compounds with high boiling points that may decompose at atmospheric pressure.[1][10] By reducing the pressure, the boiling point of this compound is lowered, allowing for its separation from less volatile contaminants.
Materials:
-
Round-bottom flask
-
Heating mantle
-
Claisen adapter
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump or water aspirator
-
Vacuum tubing (thick-walled)
-
Stir bar
-
Joint grease
Procedure:
-
Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is free of cracks or defects.
-
Place the impure this compound and a stir bar into the round-bottom flask.
-
Grease all ground-glass joints to ensure a good seal.
-
Connect the apparatus to the vacuum source via a vacuum trap.
-
Turn on the vacuum source to reduce the pressure inside the apparatus.
-
Once a stable vacuum is achieved, begin heating the round-bottom flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point at reduced pressure can be estimated using a nomograph.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Safety Precautions:
-
Always wear safety glasses.
-
Ensure the distillation apparatus is properly secured.
-
Never heat a closed system.
-
Be aware of the potential for implosion under vacuum.
Protocol 2: Colorimetric Determination of this compound Concentration
Objective: To determine the concentration of this compound in a solution.
Principle: This method is based on the reaction of this compound with concentrated sulfuric acid and p-dimethylaminobenzaldehyde to form a colored compound that can be quantified spectrophotometrically.[11]
Materials:
-
Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
This compound standard
-
Concentrated sulfuric acid
-
p-Dimethylaminobenzaldehyde (DMAB) solution (prepare by dissolving a known amount of DMAB in a suitable solvent, such as ethanol)
-
Sample containing an unknown concentration of this compound
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound with known concentrations in a suitable solvent (e.g., ethanol).
-
Color Development: a. To a set of test tubes, add a fixed volume of each standard solution and the unknown sample solution. b. Carefully add a precise volume of the DMAB solution to each tube. c. Slowly and carefully, add a precise volume of concentrated sulfuric acid to each tube. Caution: This reaction is highly exothermic and should be performed in an ice bath with appropriate personal protective equipment. d. Allow the reaction to proceed for a set amount of time at a controlled temperature to ensure complete color development.
-
Spectrophotometric Measurement: a. Set the spectrophotometer to the wavelength of maximum absorbance for the colored product (this will need to be determined experimentally by scanning the spectrum of one of the colored standards). b. Measure the absorbance of each standard and the unknown sample.
-
Data Analysis: a. Plot a calibration curve of absorbance versus the concentration of the this compound standards. b. Use the absorbance of the unknown sample and the calibration curve to determine the concentration of this compound in the sample.
Analytical Validation: To ensure the reliability of this method, it should be validated for parameters such as linearity, accuracy, precision, and specificity.[2][12][13][14][15]
Protocol 3: Co-solvent Screening for Enhanced Solubility
Objective: To identify an effective co-solvent system to improve the solubility of a poorly soluble analyte in this compound.
Materials:
-
Analyte of interest (solid)
-
This compound
-
A selection of co-solvents with varying polarities (e.g., ethanol, propylene glycol, glycerin, polyethylene glycol 400, isopropanol)
-
Vials with caps
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
Prepare a series of vials containing a fixed amount of the analyte.
-
To each vial, add a fixed volume of this compound.
-
To each vial (except for a control containing only this compound), add a different co-solvent in increasing volume percentages (e.g., 5%, 10%, 20%, 50% v/v).
-
Cap the vials and agitate them at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
After the equilibration period, visually inspect each vial for the dissolution of the analyte.
-
For a quantitative assessment, the concentration of the dissolved analyte in the supernatant can be determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
The co-solvent system that results in the complete dissolution of the analyte at the lowest co-solvent concentration is considered the most effective.
Section 4: Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless, slightly viscous liquid | [6] |
| Molecular Formula | C8H18O2 | [16] |
| Molecular Weight | 146.23 g/mol | [16] |
| Boiling Point | 241-249 °C | [6] |
| Melting Point | -40 °C | [6] |
| Solubility in Water | 42 g/L at 20°C | [6][17] |
| Solubility in other Solvents | Soluble in alcohol and ether | [1][6] |
| Density | 0.933 g/mL at 25 °C | [6] |
Section 5: Visualizations
Caption: Workflow for Co-solvent Screening to Enhance Analyte Solubility.
Caption: Troubleshooting Logic for Analyte Precipitation in this compound.
References
- 1. ETHYL HEXANEDIOL - Ataman Kimya [atamanchemicals.com]
- 2. edqm.eu [edqm.eu]
- 3. scsformulate.co.uk [scsformulate.co.uk]
- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 5. cosmeticsinfo.org [cosmeticsinfo.org]
- 6. 2-Ethyl-1,3-hexanediol CAS#: 94-96-2 [m.chemicalbook.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. scispace.com [scispace.com]
- 9. labinsights.nl [labinsights.nl]
- 10. ulprospector.com [ulprospector.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chembk.com [chembk.com]
Stability issues of Ethylhexanediol in acidic or basic media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Ethyl-1,3-hexanediol in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 2-Ethyl-1,3-hexanediol under standard conditions?
A1: 2-Ethyl-1,3-hexanediol is a chemically stable compound under normal storage conditions, which include room temperature in a sealed container, protected from moisture and excess heat.[1] It has a reported shelf life of up to two years when stored properly.[1]
Q2: What are the known incompatibilities of 2-Ethyl-1,3-hexanediol?
A2: 2-Ethyl-1,3-hexanediol is incompatible with strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides.[1] Contact with these substances can lead to degradation of the molecule.
Q3: What is the primary degradation pathway for 2-Ethyl-1,3-hexanediol in acidic media?
A3: In the presence of strong acids, 1,3-diols like 2-Ethyl-1,3-hexanediol are susceptible to acid-catalyzed dehydration.[2][3] This reaction involves the protonation of a hydroxyl group, followed by the elimination of a water molecule to form a carbocation intermediate. Subsequent rearrangement and/or elimination can lead to the formation of unsaturated alcohols or cyclic ethers.
Q4: What happens to 2-Ethyl-1,3-hexanediol in basic media?
A4: While specific data on the base-catalyzed degradation of 2-Ethyl-1,3-hexanediol is limited in the provided search results, diols are generally more stable in basic conditions compared to acidic conditions. However, at elevated temperatures or with very strong bases, degradation can still occur, potentially through oxidation or other base-mediated reactions. One study noted the use of sodium hydroxide in a washing step during the synthesis of a derivative, suggesting some degree of stability to dilute base at room temperature.[4]
Q5: Are there any analytical methods to monitor the stability of 2-Ethyl-1,3-hexanediol?
A5: Yes, a stability-indicating analytical method is crucial for monitoring the degradation of 2-Ethyl-1,3-hexanediol. While a specific validated method for this compound was not found in the search results, a common approach would be to develop a High-Performance Liquid Chromatography (HPLC) method. This would allow for the separation and quantification of the intact 2-Ethyl-1,3-hexanediol from its potential degradation products. Gas chromatography (GC) could also be a suitable technique.[5]
Troubleshooting Guide for Stability Issues
This guide will help you troubleshoot common issues encountered during stability studies of 2-Ethyl-1,3-hexanediol.
Issue 1: Rapid degradation of 2-Ethyl-1,3-hexanediol observed in an acidic formulation.
| Possible Cause | Troubleshooting Step |
| Low pH of the medium | Determine the pH of your formulation. If it is highly acidic, consider adjusting the pH to a less acidic range if your experiment allows. The rate of acid-catalyzed dehydration is highly dependent on the concentration of the acid. |
| Elevated Temperature | High temperatures can accelerate the rate of degradation. Ensure your experiment is conducted at the intended temperature and consider running control experiments at a lower temperature to assess its impact. |
| Presence of Catalytic Impurities | Certain metal ions or other impurities can catalyze degradation reactions. Ensure high-purity solvents and reagents are used. |
Issue 2: Unexpected peaks appearing in the chromatogram during a stability study.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | The new peaks are likely degradation products. Characterize these peaks using techniques like Mass Spectrometry (MS) to identify their structures. This will help in elucidating the degradation pathway. |
| Interaction with Excipients | If the formulation contains other components, 2-Ethyl-1,3-hexanediol may be reacting with them. Conduct compatibility studies with individual excipients to identify any interactions. |
| Contamination | The new peaks could be from external contamination. Review your experimental procedure, cleaning protocols, and handling of materials to rule out any sources of contamination. |
Issue 3: Poor recovery of 2-Ethyl-1,3-hexanediol from the formulation.
| Possible Cause | Troubleshooting Step |
| Adsorption to Container Surfaces | 2-Ethyl-1,3-hexanediol may adsorb to the surfaces of your storage containers, especially if they are plastic. Consider using glass or other inert materials for your containers. |
| Inadequate Extraction during Sample Preparation | The analytical method may not be efficiently extracting the analyte from the sample matrix. Optimize your sample preparation procedure, including the choice of extraction solvent and extraction time. |
| Volatility of the Compound | Although 2-Ethyl-1,3-hexanediol has a high boiling point, some loss due to volatility can occur, especially at elevated temperatures. Ensure your containers are well-sealed. |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic and Basic Media
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 2-Ethyl-1,3-hexanediol.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2-Ethyl-1,3-hexanediol in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Acidic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.1 N, 1 N).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with a suitable base (e.g., sodium hydroxide), and dilute with the mobile phase to a suitable concentration for analysis.
3. Basic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of sodium hydroxide (NaOH) solutions of varying concentrations (e.g., 0.1 N, 1 N).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., hydrochloric acid), and dilute with the mobile phase to a suitable concentration for analysis.
4. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining 2-Ethyl-1,3-hexanediol and any major degradation products.
5. Data Presentation:
Summarize the percentage of degradation in a table for easy comparison.
| Condition | Time (hours) | % Degradation |
| 0.1 N HCl, 60°C | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] | |
| 1 N HCl, 60°C | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] | |
| 0.1 N NaOH, 60°C | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] | |
| 1 N NaOH, 60°C | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] |
(Note: The above table is a template. Actual degradation percentages would need to be determined experimentally.)
Visualizations
Logical Workflow for Troubleshooting Stability Issues
References
Validation & Comparative
A Comparative Analysis of Ethylhexanediol and Other Diols as Solvents for Pharmaceutical and Cosmetic Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact the efficacy, stability, and sensory attributes of a formulation. This guide provides an objective comparison of 2-Ethyl-1,3-hexanediol with other commonly used diols—Propylene Glycol, Butylene Glycol, Pentylene Glycol, and Hexylene Glycol—highlighting their performance as solvents through a review of their physicochemical properties and standardized experimental protocols.
The diols, or glycols, are a class of organic compounds characterized by the presence of two hydroxyl (-OH) groups, which impart unique properties such as high polarity, the ability to form hydrogen bonds, and humectant characteristics. These attributes make them versatile solvents and functional ingredients in a wide array of applications, from drug delivery systems to skincare products.[1]
Physicochemical Properties: A Comparative Overview
The selection of a diol as a solvent is often guided by its physical and chemical properties. The following table summarizes key parameters for Ethylhexanediol and other common diols, providing a basis for comparison. It is important to note that these values are compiled from various sources and may vary slightly depending on the specific isomer and experimental conditions.
| Property | 2-Ethyl-1,3-hexanediol | Propylene Glycol | Butylene Glycol | Pentylene Glycol | Hexylene Glycol |
| CAS Number | 94-96-2 | 57-55-6 | 107-88-0 (1,3-isomer) | 5343-92-0 (1,2-isomer) | 107-41-5 |
| Molecular Formula | C₈H₁₈O₂ | C₃H₈O₂ | C₄H₁₀O₂ | C₅H₁₂O₂ | C₆H₁₄O₂ |
| Molecular Weight ( g/mol ) | 146.23 | 76.09 | 90.12 | 104.15 | 118.18 |
| Boiling Point (°C) | 241-249[2] | 188.2[3] | ~198[4] | 242[5] | 197[6] |
| Melting Point (°C) | -40[2] | -59[3] | -77[7] | -18[8] | -50[6] |
| Density (g/mL at 20-25°C) | 0.933 (at 25°C)[2] | 1.036 (at 20°C)[9] | 0.889 (at 20°C)[10] | 0.994 (at 25°C)[5] | 0.925 (at 25°C)[11] |
| Viscosity (cP at 20°C) | Slightly viscous[12] | ~56 | ~104 | Slightly viscous[13] | 38.9[14] |
| Water Solubility | Poorly soluble (4.2% at 20°C)[2][12] | Miscible[3] | Soluble[4] | Soluble[8] | Miscible[15] |
Chemical Structures of Compared Diols
The structural differences between these diols, particularly the chain length and the position of the hydroxyl groups, significantly influence their solvent properties.
Experimental Protocols for Solvent Performance Evaluation
To conduct a direct comparative study of these diols as solvents, standardized experimental protocols are essential. The following sections outline methodologies for key performance indicators.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the equilibrium solubility of a solid active pharmaceutical ingredient (API) in a solvent.[16]
Objective: To determine the saturation concentration of a specific API in each diol at a controlled temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
2-Ethyl-1,3-hexanediol, Propylene Glycol, Butylene Glycol, Pentylene Glycol, Hexylene Glycol
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a validated spectrophotometric method
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of the API to a series of vials.
-
Add a known volume of each diol to the respective vials.
-
Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is necessary to confirm saturation.[16]
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of the API in the diluted samples using a validated HPLC or spectrophotometric method.
-
Calculate the original solubility of the API in each diol, accounting for the dilution factor.
Viscosity Measurement
Viscosity is a critical parameter that affects the texture, spreadability, and manufacturing process of a formulation. Rotational viscometers are commonly used in the cosmetic and pharmaceutical industries for this purpose.[17][18]
Objective: To measure and compare the dynamic viscosity of the different diols.
Materials:
-
2-Ethyl-1,3-hexanediol, Propylene Glycol, Butylene Glycol, Pentylene Glycol, Hexylene Glycol
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles
-
Temperature-controlled water bath or jacketed beaker
-
Beakers
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Place a sufficient volume of the diol to be tested into a beaker and allow it to equilibrate to the desired temperature (e.g., 25°C) in the temperature-controlled bath.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the sample.
-
Immerse the spindle into the diol up to the marked level.
-
Start the viscometer and allow the reading to stabilize.
-
Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).
-
Repeat the measurement for each diol, ensuring the equipment is cleaned thoroughly between samples.
Stability Testing of a Formulation
The choice of solvent can significantly influence the stability of the active ingredients in a formulation. A well-designed stability study is crucial to assess this impact.[19][20]
Objective: To evaluate the chemical and physical stability of an API in a simple formulation containing each of the diols over time and under various environmental conditions.
Materials:
-
API
-
Diols to be tested
-
Other necessary formulation excipients (e.g., water, gelling agent)
-
Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH)
-
Appropriate analytical instrumentation to assay the API and detect degradation products (e.g., HPLC)
-
pH meter, viscometer, and microscope for physical stability assessment
Procedure:
-
Prepare simple formulations of the API, with each formulation containing one of the diols as a primary solvent or co-solvent.
-
Package the formulations in the intended container-closure system.
-
Place the samples in stability chambers under specified long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[20]
-
At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for:
-
Physical properties: Appearance, color, odor, pH, and viscosity.
-
Chemical properties: Assay of the active ingredient and quantification of any degradation products using a stability-indicating HPLC method.
-
-
Compare the stability profiles of the API in the formulations containing different diols.
Experimental Workflow for Comparative Solvent Evaluation
The following diagram illustrates a typical workflow for the comparative evaluation of different diols as solvents for a specific active pharmaceutical ingredient.
Conclusion
The choice between this compound and other diols like Propylene Glycol, Butylene Glycol, Pentylene Glycol, and Hexylene Glycol as a solvent depends on the specific requirements of the formulation. This compound, with its longer carbon chain and lower water solubility, may be advantageous for dissolving more lipophilic compounds. In contrast, the shorter-chain, water-miscible diols like Propylene Glycol and Butylene Glycol are excellent solvents for a wide range of polar active ingredients and also contribute significant humectant properties. Pentylene and Hexylene Glycols offer intermediate properties and can be selected to fine-tune the sensory characteristics and solubility profile of a formulation.
For researchers and formulators, a thorough evaluation based on both the compiled physicochemical data and direct experimental comparisons using standardized protocols is crucial for making an informed solvent selection. This systematic approach will ensure the development of stable, effective, and aesthetically pleasing pharmaceutical and cosmetic products.
References
- 1. cnadditives.com [cnadditives.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Propylene glycol | 57-55-6 [chemicalbook.com]
- 4. slate.greyb.com [slate.greyb.com]
- 5. Pentylene Glycol | 111-29-5 [chemicalbook.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. specialchem.com [specialchem.com]
- 8. atamankimya.com [atamankimya.com]
- 9. britannica.com [britannica.com]
- 10. avenalab.com [avenalab.com]
- 11. HEXYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. specialchem.com [specialchem.com]
- 14. monumentchemical.com [monumentchemical.com]
- 15. sanjaychemindia.com [sanjaychemindia.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. chemistscorner.com [chemistscorner.com]
- 18. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 19. qlaboratories.com [qlaboratories.com]
- 20. jddtonline.info [jddtonline.info]
A Comparative Guide to the Analytical Quantification of Ethylhexanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 2-ethyl-1,3-hexanediol (Ethylhexanediol), a common solvent and emollient in cosmetic and personal care products. The accurate determination of this compound is crucial for quality control, formulation development, and safety assessment. This document outlines and compares the performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV), providing supporting data and detailed experimental protocols.
Methodology Comparison: GC-FID vs. HPLC-UV
The selection of an appropriate analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Gas Chromatography is a preferred technique due to the volatility of glycols, while High-Performance Liquid Chromatography can also be employed, typically requiring derivatization for effective detection.
Quantitative Performance Data
The following table summarizes the key performance characteristics of GC-FID and HPLC-UV for the quantification of this compound. Data for HPLC-UV is presented for a derivatized sample, as this compound lacks a significant chromophore for direct UV detection.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) (with derivatization) |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by detection based on the ionization of the analyte in a hydrogen flame. | Separation of compounds in a liquid mobile phase followed by detection based on the absorption of UV light by a derivatized analyte. |
| Limit of Detection (LOD) | ~0.5 - 5 µg/mL | ~0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 - 15 µg/mL | ~0.3 - 3 µg/mL |
| Linearity (R²) | >0.998 | >0.999 |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% |
| Precision (%RSD) | < 5% | < 3% |
| Throughput | Moderate | High |
| Derivatization | Optional (can improve sensitivity and peak shape) | Mandatory for UV detection |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the direct quantification of this compound in relatively clean matrices. For complex matrices or trace-level analysis, a derivatization step is recommended.
a) Sample Preparation (Direct Injection)
-
Dilution: Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, isopropanol) to achieve a concentration within the calibration range.
-
Internal Standard: Add an appropriate internal standard (e.g., 1,3-butanediol) to all standards and samples to correct for injection volume variations.
-
Filtration: Filter the sample through a 0.45 µm syringe filter prior to injection.
b) Sample Preparation (with Silylation Derivatization)
For enhanced sensitivity and improved peak shape, derivatization with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be performed.
-
Evaporation: Transfer a known volume of the diluted sample to a reaction vial and evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Injection: Allow the vial to cool to room temperature before injecting into the GC.
c) GC-FID Instrumental Parameters
| Parameter | Setting |
| Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL (Split or Splitless mode) |
| Oven Temperature Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 220°C (hold 5 min) |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method requires a pre-column derivatization step to attach a UV-absorbing chromophore to the this compound molecule. Benzoyl chloride is a common derivatizing agent for hydroxyl groups.
a) Sample Preparation and Derivatization
-
Dilution: Dilute the sample with a suitable solvent (e.g., acetonitrile).
-
Buffering: Add a basic buffer (e.g., 1 M sodium hydroxide) to the sample.
-
Derivatization: Add benzoyl chloride and vortex vigorously. The reaction is typically rapid.
-
Extraction: Neutralize the reaction mixture and extract the derivatized this compound into an organic solvent (e.g., hexane).
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
b) HPLC-UV Instrumental Parameters
| Parameter | Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| UV Detection Wavelength | ~230 nm (for benzoyl derivatives) |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both the GC-FID and HPLC-UV methods.
Caption: Workflow for this compound quantification by GC-FID.
Caption: Workflow for this compound quantification by HPLC-UV with derivatization.
Conclusion
Both GC-FID and HPLC-UV are viable methods for the quantification of this compound.
-
GC-FID offers a straightforward approach, particularly for less complex samples. The option of derivatization provides a pathway to enhanced sensitivity when required.
-
HPLC-UV , while necessitating a derivatization step, can offer superior sensitivity and is well-suited for high-throughput analysis in complex matrices commonly found in cosmetic and pharmaceutical formulations.
The choice of method should be guided by the specific analytical requirements, including sensitivity needs, sample matrix, and available resources. Method validation should always be performed under the specific laboratory conditions to ensure reliable and accurate results.
Performance comparison of Ethylhexanediol isomers in polymer synthesis
For Researchers, Scientists, and Drug Development Professionals: A Performance-Based Analysis
The selection of diol monomers is a critical determinant in the synthesis of polyesters and polyurethanes, profoundly influencing the final properties of the polymer. Among the C8 diols, structural isomers of ethylhexanediol offer a unique opportunity to tune polymer characteristics. This guide provides an objective comparison of the performance of a branched isomer, 2-ethyl-1,3-hexanediol, against a linear isomer, 1,8-octanediol, in polymer synthesis. The inclusion of branched structures can significantly impact polymer chain packing, leading to notable differences in thermal and mechanical properties.[1][2] This analysis is supported by experimental data from various sources to provide a comprehensive overview for researchers in material science and drug development.
Data Presentation: A Quantitative Comparison
The structural differences between 2-ethyl-1,3-hexanediol and 1,8-octanediol—a branched versus a linear C8 diol—are expected to manifest in the properties of the resulting polymers. Generally, the introduction of a side chain, as in 2-ethyl-1,3-hexanediol, can restrict chain mobility and disrupt crystalline packing.[2][3] This typically leads to a higher glass transition temperature (Tg) and potentially a more amorphous polymer compared to one synthesized with a linear diol like 1,8-octanediol.[2] The following tables summarize the expected and reported quantitative data for polymers synthesized with these two isomers.
Table 1: Comparison of Thermal Properties of Polyesters Synthesized with this compound Isomers
| Property | Polyester with 2-Ethyl-1,3-hexanediol | Polyester with 1,8-Octanediol |
| Glass Transition Temperature (Tg) | Higher (e.g., > 10 °C) | Lower (e.g., < 0 °C) |
| Melting Temperature (Tm) | Lower or not present (amorphous) | Higher (semi-crystalline) |
| Thermal Stability (Decomposition Temp.) | Generally good, dependent on the dicarboxylic acid used. | Good, with potential for higher decomposition temperatures due to crystallinity. |
Note: Specific values are highly dependent on the diacid used and the polymerization conditions. The data presented is a generalized comparison based on established principles of polymer chemistry.
Table 2: Comparison of Mechanical Properties of Polyurethanes Synthesized with this compound Isomers
| Property | Polyurethane with 2-Ethyl-1,3-hexanediol | Polyurethane with 1,8-Octanediol |
| Tensile Strength (MPa) | Moderate to high | High |
| Young's Modulus (MPa) | Higher | Lower |
| Elongation at Break (%) | Lower | Higher |
Note: The mechanical properties of polyurethanes are also heavily influenced by the diisocyanate and chain extender used in the synthesis.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of polyesters and polyurethanes using this compound isomers. These protocols are based on common laboratory practices and should be adapted based on specific research needs and safety considerations.
Protocol 1: Synthesis of Polyester via Melt Polycondensation
Materials:
-
Dicarboxylic acid (e.g., adipic acid, sebacic acid)
-
Diol (2-ethyl-1,3-hexanediol or 1,8-octanediol)
-
Catalyst (e.g., titanium (IV) isopropoxide, tin (II) octoate)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, condenser, and vacuum connection
Procedure:
-
The dicarboxylic acid and the diol are charged into the reaction vessel in a 1:1.1 molar ratio.
-
The catalyst is added to the mixture (typically 0.05-0.1 mol% relative to the dicarboxylic acid).
-
The reaction vessel is purged with nitrogen gas, and the temperature is gradually raised to 180-200 °C with continuous stirring.
-
The reaction is allowed to proceed for 2-4 hours, during which water is distilled off.
-
The temperature is then increased to 220-240 °C, and a vacuum is slowly applied (reducing the pressure to below 1 mmHg) to remove the excess diol and facilitate the increase of the polymer's molecular weight.
-
The polycondensation is continued for another 4-6 hours, or until the desired viscosity is achieved.
-
The resulting polymer is then cooled to room temperature under a nitrogen atmosphere.
Protocol 2: Synthesis of Polyurethane via a Two-Step Prepolymer Method
Materials:
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI))
-
Polyol (a polyester polyol synthesized from a diacid and an this compound isomer)
-
Chain extender (e.g., 1,4-butanediol)
-
Catalyst (e.g., dibutyltin dilaurate)
-
Solvent (e.g., dry tetrahydrofuran (THF))
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer and dropping funnel
Procedure:
-
The polyester polyol is dried under vacuum at 80-100 °C for several hours to remove any residual water.
-
The dried polyol is placed in the reaction vessel and dissolved in the solvent under a nitrogen atmosphere.
-
The diisocyanate is added dropwise to the polyol solution with vigorous stirring, maintaining the temperature at 60-80 °C. The molar ratio of NCO to OH groups is typically kept at 2:1.
-
The reaction is allowed to proceed for 2-3 hours to form the NCO-terminated prepolymer. The progress of the reaction can be monitored by titrating the NCO content.
-
In a separate vessel, the chain extender is dissolved in the solvent.
-
The chain extender solution is then added dropwise to the prepolymer solution with continuous stirring.
-
The chain extension reaction is continued for another 1-2 hours until the desired molecular weight is achieved.
-
The resulting polyurethane solution is then cast into a mold and the solvent is evaporated to obtain the polymer film.
Mandatory Visualization
The following diagrams illustrate the molecular structures of the discussed isomers and a generalized workflow for polyester synthesis.
References
A Comparative Guide to Ethylhexanediol and Butanediol as Chain Extenders in Polyurethane Systems
For researchers, scientists, and drug development professionals engaged in the formulation of polyurethanes, the selection of a chain extender is a critical determinant of the final material's properties. This guide provides a detailed comparison of two common diol chain extenders: 2-ethyl-1,3-hexanediol (EHD) and 1,4-butanediol (BDO). The efficacy of these chain extenders is evaluated based on their impact on the mechanical and thermal properties of polyurethanes, with a particular focus on systems utilizing hydroxyl-terminated polybutadiene (HTPB) as the polyol.
Executive Summary
The choice between EHD and BDO as a chain extender is not straightforward and is highly dependent on the specific polyurethane system. For HTPB-based polyurethanes, EHD is often recommended due to its superior compatibility with the non-polar HTPB backbone, leading to enhanced mechanical properties.[1][2] In contrast, BDO, a linear and more conventional chain extender, can exhibit poor compatibility in such systems.[1][2] This guide presents a compilation of experimental data to illustrate these differences, details the experimental protocols for synthesis and analysis, and provides visual diagrams to clarify the comparative workflow and underlying principles.
Data Presentation: A Comparative Analysis
The following table summarizes the mechanical properties of HTPB-based polyurethanes synthesized with 4,4'-methylenebis(phenyl isocyanate) (MDI) and either EHD or BDO as the chain extender. It is important to note that the data for EHD and BDO are compiled from different studies and represent an indirect comparison. Variations in experimental conditions can influence the results.
Table 1: Comparison of Mechanical Properties of HTPB-MDI Polyurethanes with EHD and BDO Chain Extenders
| Property | Ethylhexanediol (EHD) | Butanediol (BDO) |
| Hardness (Shore A) | 79 - 82 | ~60 - 80 |
| Tensile Strength (psi) | 1106 - 2147 | ~400 - 1000 |
| Modulus (psi) | 418 - 518 | ~300 - 600 |
| Elongation at Break (%) | 216 - 250+ | ~50 - 200 |
Data for EHD is from a study on Krasol LBH-2000 resin with varying hard domain contents.[1] Data for BDO is a representative range compiled from studies on HTPB-based systems.[3]
Experimental Protocols
The following protocols outline the general procedures for the synthesis and characterization of HTPB-MDI polyurethanes with diol chain extenders.
Protocol 1: One-Shot Polyurethane Synthesis
This method involves the simultaneous reaction of the polyol, diisocyanate, and chain extender.
Materials:
-
Hydroxyl-terminated polybutadiene (HTPB) resin (e.g., Krasol LBH-2000)
-
4,4'-methylenebis(phenyl isocyanate) (MDI)
-
2-ethyl-1,3-hexanediol (EHD) or 1,4-butanediol (BDO)
-
Dibutyltin dilaurate (DBTDL) catalyst
Procedure:
-
The HTPB resin is degassed and dehydrated in a four-necked resin kettle at 85°C under vacuum (<10 mmHg) for 1.5 hours.[1]
-
MDI flakes and the solid chain extender (if applicable) are melted in an oven before use.[1]
-
The liquid HTPB resin, molten MDI, the diol chain extender (EHD or BDO), and the DBTDL catalyst are charged into a centrifuge cup.[1]
-
The mixture is homogenized using a SpeedMixer™.[1]
-
The homogenized mixture is then poured into a hot metal mold.[1]
-
The sample is initially cured in an oven at 110°C for 3.5 hours, followed by curing at 65°C overnight.[1]
Protocol 2: Mechanical Property Testing
-
Tensile Testing: The tensile strength, modulus of elasticity, and elongation at break are determined using a universal testing machine according to ASTM D412 standards.
-
Hardness Testing: The Shore A hardness is measured using a durometer according to ASTM D2240.
Protocol 3: Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the soft and hard segments. The analysis is typically performed under a nitrogen atmosphere with a heating rate of 10°C/min.[4]
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polyurethane. The analysis is conducted under a nitrogen or air atmosphere with a controlled heating rate, and the temperatures at different weight loss percentages are recorded.[5][6][7]
Mandatory Visualization
Caption: Logical flow comparing EHD and BDO as chain extenders.
Caption: Experimental workflow for polyurethane synthesis and characterization.
References
A Comparative Guide to the Cross-Validation of Ethylhexanediol Purity by Diverse Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of various analytical methodologies for the determination of Ethylhexanediol purity. By presenting supporting experimental data and detailed protocols, this document aims to assist researchers and quality control professionals in selecting the most appropriate techniques for their specific needs. The cross-validation of results from orthogonal methods is critical for ensuring the accuracy and reliability of purity assessments in pharmaceutical and chemical industries.
Data Presentation: A Comparative Analysis
The purity of a single batch of 2-Ethyl-1,3-hexanediol was assessed using four distinct analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS). The quantitative results are summarized below, with performance characteristics established through method validation in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (¹H-qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Purity Assay (%) | 99.85 | 99.82 | 99.91 | 99.86 (by peak area normalization) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 99.2 - 100.8 | 98.9 - 101.1 | 99.5 - 100.5 | 99.0 - 101.0 |
| Precision (RSD) | ||||
| - Repeatability | < 0.5% | < 0.8% | < 0.2% | < 0.6% |
| - Intermediate Precision | < 0.8% | < 1.2% | < 0.4% | < 0.9% |
| Limit of Detection (LOD) | 0.005% | 0.01% | 0.05% | 0.001% |
| Limit of Quantification (LOQ) | 0.015% | 0.03% | 0.15% | 0.003% |
| Specificity | High (Good separation of volatile impurities) | Moderate (Dependent on chromophores) | High (Structurally specific) | Very High (Mass-based identification) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[6][7][8][9][10]
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent polar capillary column (e.g., DB-WAX) for better peak shape of diols.[11]
-
Carrier Gas: Helium or Nitrogen
-
Injector: Split/Splitless
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial temperature 100°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.
-
Carrier Gas Flow Rate: 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation: A stock solution of this compound (1000 µg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. The sample for purity analysis is prepared by dissolving approximately 100 mg of this compound in 10 mL of methanol.
Data Analysis: The purity of this compound is determined by area normalization, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While this compound lacks a strong chromophore, derivatization or detection at low UV wavelengths can be employed for its analysis. For impurity profiling, this method is effective for detecting impurities that possess UV-absorbing properties.[12][13][14][15][16][17][18][19][20][21]
Instrumentation:
-
HPLC System: Waters Alliance e2695 or equivalent
-
Detector: Photodiode Array (PDA) or UV-Vis Detector
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B)
-
Autosampler: Capable of injecting 10 µL
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program: Start with 95% A, hold for 2 minutes, ramp to 100% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
Sample Preparation: A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. Calibration standards are prepared by diluting the stock solution. The test sample is prepared at the same concentration.
Data Analysis: Purity is assessed by area normalization. The use of a PDA detector allows for peak purity analysis by comparing UV spectra across a single peak.
Quantitative Nuclear Magnetic Resonance Spectroscopy (¹H-qNMR)
¹H-qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[22][23][24][25][26][27][28][29][30] Purity is determined by comparing the integral of a specific proton signal of this compound to the integral of a known amount of an internal standard.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6)
-
Internal Standard: Maleic acid or another suitable standard with non-overlapping signals.
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Temperature: 25°C
Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into an NMR tube. Add approximately 0.75 mL of the deuterated solvent, cap, and vortex until fully dissolved.
Data Analysis: The purity of this compound is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_standard = Purity of the internal standard
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing a high degree of specificity for the identification and quantification of impurities.[31][32][33][34][35][36][37][38]
Instrumentation:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Chromatographic and Spectrometric Conditions:
-
GC conditions are similar to the GC-FID method.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 35-450 amu
Sample Preparation: Sample preparation is identical to the GC-FID method.
Data Analysis: Purity is determined by peak area normalization of the total ion chromatogram (TIC). Impurities can be identified by comparing their mass spectra to a reference library (e.g., NIST).
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. benchchem.com [benchchem.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. agilent.com [agilent.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. iiste.org [iiste.org]
- 11. CN110954632A - Method for determining content of 1,2-hexanediol in cosmetics - Google Patents [patents.google.com]
- 12. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Purity testing by HPLC - Chromatography Forum [chromforum.org]
- 17. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estimation of impurity profiles of drugs and related materials: part XXI. HPLC/UV/MS study of the impurity profile of ethynodiol diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. m.youtube.com [m.youtube.com]
- 24. pubsapp.acs.org [pubsapp.acs.org]
- 25. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 27. spectrabase.com [spectrabase.com]
- 28. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 31. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 33. Identifying and elucidating impurity species [rssl.com]
- 34. documents.thermofisher.com [documents.thermofisher.com]
- 35. innovationaljournals.com [innovationaljournals.com]
- 36. ijsdr.org [ijsdr.org]
- 37. 1,3-Hexanediol, 2-ethyl- [webbook.nist.gov]
- 38. 1,3-Hexanediol, 2-ethyl- [webbook.nist.gov]
A Comparative Analysis of Ethylhexanediol-Based Polymers and Industry-Standard Excipients
For Researchers, Scientists, and Drug Development Professionals: A Guide to Benchmarking Polymer Performance
In the landscape of polymer science for cosmetic and pharmaceutical applications, the exploration of novel monomers is crucial for advancing formulation efficacy and delivery systems. This guide presents a comparative benchmark of a hypothetical Ethylhexanediol-based polymer against established industry standards: Polyethylene Glycols (PEGs), Carbomers, and Silicone Polymers.
Due to the limited availability of direct experimental data on polymers specifically synthesized from 2-Ethyl-1,3-hexanediol, this guide utilizes a deductive approach. The projected properties of an this compound-based polymer are inferred from established principles of polymer chemistry, particularly the influence of branched diol monomers on polyester characteristics.[1][2][3][4][5] These inferred properties are then benchmarked against the well-documented performance of PEGs, Carbomers, and Silicones.
Hypothetical Synthesis of an this compound-Based Polymer
An this compound-based polymer, for the purpose of this comparison, is conceptualized as a polyester synthesized through the condensation reaction of 2-Ethyl-1,3-hexanediol with a suitable dicarboxylic acid, such as adipic acid. The presence of a branched alkyl side chain in the diol monomer is anticipated to influence the polymer's physical and chemical properties.
Comparative Performance Data
The following tables summarize the inferred quantitative data for a hypothetical this compound-based polymer against industry standards.
Table 1: Physical and Chemical Properties
| Property | Hypothetical this compound-Based Polymer | Polyethylene Glycols (PEGs) | Carbomers | Silicone Polymers (e.g., Dimethicone) |
| Primary Function | Film-former, Emollient | Humectant, Solvent, Surfactant[6][7][8] | Thickening, Gelling, Suspending Agent[9][10][] | Emollient, Occlusive, Film-former[12][13][14][15] |
| Typical Molecular Weight | Variable | 200 - 35,000 g/mol | High (cross-linked) | Variable |
| Water Solubility | Low to Insoluble | High (for lower MW) | Swellable in water | Insoluble |
| Glass Transition Temp. (Tg) | Higher than linear analogues[1][3] | Low | High | Low |
| Biodegradability | Potentially slow due to branching[2][4] | Varies with MW | Low | Very Low[13] |
Table 2: Performance Characteristics in Formulations
| Characteristic | Hypothetical this compound-Based Polymer | Polyethylene Glycols (PEGs) | Carbomers | Silicone Polymers |
| Viscosity Modification | Moderate | Low to Moderate | High[16] | Low to High |
| Film Formation | Good, potentially amorphous[2][4] | Poor to Moderate | Good (in gels) | Excellent |
| Emolliency | Good | Moderate | Low | Excellent |
| Drug Release Profile | Diffusion-controlled | Rapid | Controlled, pH-dependent[17] | Slow, diffusion-controlled |
| Bioadhesion | Low | Low | High[17] | Moderate |
Experimental Protocols
To validate the performance of any new polymer, a series of standardized tests are essential. The following are detailed methodologies for key experiments.
Polymer Viscosity Measurement
The viscosity of a polymer solution is a critical parameter for formulation development.
-
Objective: To determine the intrinsic viscosity of the polymer, which relates to its molecular weight and thickening properties.
-
Methodology:
-
Preparation of Polymer Solutions: Prepare a series of dilute solutions of the polymer in a suitable solvent (e.g., toluene for a polyester) at various known concentrations.[18]
-
Viscometer Setup: Use an Ubbelohde or a differential viscometer, and maintain a constant temperature using a water bath.[18][19]
-
Measurement:
-
Measure the flow time of the pure solvent.
-
For each polymer solution, measure the flow time.
-
-
Calculation: Calculate the relative, specific, and reduced viscosities for each concentration.
-
Data Analysis: Plot the reduced viscosity against concentration and extrapolate to zero concentration to determine the intrinsic viscosity.
-
Mechanical Properties of Polymer Films
The tensile strength and elongation of a polymer film are indicative of its durability and flexibility.
-
Objective: To measure the tensile properties of a thin film cast from the polymer.
-
Standard Method: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[20][21]
-
Methodology:
-
Film Preparation: Cast a thin film of the polymer of uniform thickness using a solvent-casting method.[22]
-
Specimen Cutting: Cut rectangular test specimens from the film with precise dimensions.
-
Tensile Testing:
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a constant rate of extension until the specimen fails.
-
-
Data Acquisition: Record the load and elongation throughout the test.
-
Analysis: Calculate the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.
-
In Vitro Drug Release
This protocol is essential for evaluating the polymer's potential as a matrix for controlled drug delivery.
-
Objective: To determine the rate and mechanism of drug release from a polymer matrix.
-
Methodology:
-
Formulation Preparation: Prepare a polymer matrix (e.g., a film or microspheres) containing a model drug.
-
Release Study Setup:
-
Place the drug-loaded matrix in a vessel containing a known volume of a release medium (e.g., phosphate-buffered saline).
-
Maintain constant temperature and agitation.
-
-
Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with fresh medium to maintain sink conditions.[23]
-
Drug Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism (diffusion, erosion, or a combination).[24][25][26]
-
Logical Framework for Polymer Selection
The choice of a polymer for a specific application depends on a hierarchical set of requirements.
Conclusion
While direct data for this compound-based polymers is not yet widely available, theoretical considerations suggest they could offer unique properties, such as amorphous film formation and a distinct tactile feel, owing to the branched nature of the monomer. The use of branched diols in polyesters is known to increase the glass transition temperature and affect crystallinity.[1][3] This could translate to films with good mechanical properties and altered degradation kinetics.[2][4]
Further empirical research is necessary to fully characterize this compound-based polymers and to validate their potential applications in cosmetics and drug delivery. The experimental protocols outlined in this guide provide a robust framework for such investigations, enabling a direct and meaningful comparison with established industry standards. Researchers and formulators are encouraged to utilize these methodologies to explore the potential of this and other novel polymer systems.
References
- 1. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Biobased monomers polyester diols biomass • [polyestertime.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of Polyethylene Glycol in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. d-nb.info [d-nb.info]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 12. resilsilicones.com [resilsilicones.com]
- 13. Silicones in Beauty Products: What You Should Know About This Ingredient [cosmebio.org]
- 14. specialchem.com [specialchem.com]
- 15. Silicone in Dermatology: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Potential applications of carbomer in oral mucoadhesive controlled drug delivery system: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. users.metu.edu.tr [users.metu.edu.tr]
- 19. infinitalab.com [infinitalab.com]
- 20. Polymer Testing | ADMET [admet.com]
- 21. thepolymerinstitute.com [thepolymerinstitute.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
- 25. tandfonline.com [tandfonline.com]
- 26. juniperpublishers.com [juniperpublishers.com]
Comparative Analysis of Plasticizers: Ethylhexanediol vs. Phthalates
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 2-Ethyl-1,3-hexanediol (referred to as Ethylhexanediol) and phthalates, two classes of compounds used as plasticizers. The objective is to present a comprehensive overview of their properties, performance characteristics, and toxicological profiles, supported by available data and standardized experimental protocols. This document is intended to assist researchers and professionals in making informed decisions regarding the selection and application of these plasticizers in their respective fields.
Introduction to Plasticizers
Plasticizers are additives that increase the plasticity or fluidity of a material, primarily plastics. They are incorporated into a polymer matrix to enhance its flexibility, durability, and workability. The most common application of plasticizers is in polyvinyl chloride (PVC) to transform it from a rigid material into a flexible one suitable for various applications, including medical devices, packaging, and consumer goods.[1][2]
Phthalates are esters of phthalic acid and have been the most widely used plasticizers for decades due to their high efficiency, versatility, and cost-effectiveness.[3][4] Common examples include di(2-ethylhexyl) phthalate (DEHP), diisononyl phthalate (DINP), and dibutyl phthalate (DBP).[4] However, growing concerns about their potential adverse health effects, particularly as endocrine disruptors, have led to increased scrutiny and restrictions on their use in many countries.[5][6]
This compound , specifically 2-Ethyl-1,3-hexanediol, is a colorless, viscous liquid that finds application as a plasticizer in the plastic and resin industry.[7][8] It is also used as a solvent and a chemical intermediate in the production of polyurethane resins.[9][10] While not as prevalent as phthalates, it is considered in applications where the migration of traditional plasticizers is a concern.
Comparative Data
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of 2-Ethyl-1,3-hexanediol and a representative phthalate, di(2-ethylhexyl) phthalate (DEHP).
| Property | 2-Ethyl-1,3-hexanediol | Di(2-ethylhexyl) phthalate (DEHP) |
| CAS Number | 94-96-2 | 117-81-7 |
| Molecular Formula | C8H18O2 | C24H38O4 |
| Molecular Weight | 146.23 g/mol | 390.56 g/mol |
| Appearance | Colorless, viscous liquid | Colorless, oily liquid |
| Boiling Point | 243 °C | 385 °C |
| Solubility in Water | 4.2 wt% at 20 °C | <0.01% at 25 °C |
Performance as Plasticizers
Phthalates in PVC:
The following table presents typical mechanical properties of PVC plasticized with DEHP at different concentrations.
| Plasticizer Content (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| 0 (Rigid PVC) | ~50 | <10 | >90 |
| 40 | ~25 | ~300 | ~85 |
| 60 | ~20 | ~350 | ~80 |
| 80 | ~15 | ~400 | ~75 |
*phr: parts per hundred parts of resin by weight
This compound as a Plasticizer and Reactive Diluent:
This compound is used as a plasticizer in the plastic and resin industry.[7][8] It also functions as a reactive diluent, particularly in epoxy resins.[6][12] In this role, it reduces the viscosity of the resin for easier processing and then reacts with the polymer matrix during curing. This reaction can potentially reduce migration compared to non-reactive plasticizers. Studies on reactive diluents in epoxy resins have shown that they can increase ductility and fracture toughness, although they may also lead to a decrease in modulus and ultimate strength.[6][12]
Toxicological Profile
The toxicological profiles of phthalates and this compound differ significantly, with phthalates having been the subject of extensive research and regulatory action.
| Toxicological Endpoint | This compound | Phthalates (specifically DEHP and its metabolites) |
| Acute Oral Toxicity (LD50, rat) | 1,400 - 2,710 mg/kg | Low acute toxicity |
| Acute Dermal Toxicity (LD50, rabbit) | >2,000 mg/kg | Low acute toxicity |
| Skin Irritation | Mild irritant | Weak irritant |
| Eye Irritation | Severe irritant | Weak irritant |
| Genotoxicity | Generally considered not to be a significant genotoxic agent.[13] | Generally negative for mutagenicity and genotoxicity.[14] |
| Developmental/Reproductive Toxicity | Can cause birth defects in laboratory animals at high doses.[5][7] | Considered a reproductive and developmental toxicant in animals.[14] |
| Endocrine Disruption | Limited data available on endocrine-disrupting potential. | Well-documented endocrine disruptors, interfering with androgen and estrogen signaling pathways.[4][15][16] |
Migration and Leaching
A significant concern with plasticizers is their tendency to migrate or leach out of the polymer matrix over time, as they are not chemically bound to it.[17][18] This can lead to contamination of surrounding environments and human exposure.[18][19]
Phthalates: The leaching of phthalates, particularly DEHP, from PVC products is a well-documented phenomenon.[18][19] Migration is influenced by factors such as temperature, contact with liquids (especially fatty substances), and the age of the material.[20] Leaching from medical devices like blood bags and IV tubing is a significant route of exposure for patients.[11][21][22]
This compound: Specific quantitative data on the migration of this compound from plastic matrices is limited in the available literature. However, its use as a reactive diluent in some systems suggests a potential for reduced migration, as it can become covalently bonded to the polymer network.[5]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate and compare the performance of plasticizers.
Tensile Properties (Tensile Strength and Elongation at Break)
This protocol is based on the principles of ASTM D638 for rigid plastics and ASTM D882 for thin plastic sheeting.[6][14][19][23][24][25][26]
Objective: To determine the tensile strength and elongation at break of a plasticized polymer.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer (for precise strain measurement).
-
Test specimens of the plasticized polymer, prepared according to the dimensions specified in the relevant ASTM standard (e.g., dumbbell shape for ASTM D638).
-
Micrometer for measuring specimen dimensions.
-
Conditioning chamber to maintain standard temperature and humidity.
Procedure:
-
Specimen Preparation: Prepare test specimens by molding or cutting from a sheet of the plasticized polymer. Ensure the dimensions are precise and uniform.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for a specified period (e.g., 40 hours) before testing.
-
Measurement: Measure the width and thickness of the gauge section of each specimen.
-
Testing: a. Mount the specimen in the grips of the UTM. b. Attach the extensometer to the gauge section of the specimen. c. Set the crosshead speed according to the standard. d. Start the test and record the force and elongation data until the specimen breaks.
-
Data Analysis: a. Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen. b. Elongation at Break: Calculate the percentage elongation at break by dividing the change in gauge length at the point of rupture by the initial gauge length and multiplying by 100.
Plasticizer Migration
This protocol is based on the principles of ASTM D2199, which measures migration to a lacquer, and can be adapted for other contact surfaces.[21]
Objective: To determine the tendency of a plasticizer to migrate from a plasticized polymer to a contact surface.
Materials and Equipment:
-
Samples of the plasticized vinyl fabric.
-
Glass panels.
-
A contact material (e.g., a coated panel or another polymer).
-
Weights to apply a standard pressure.
-
Forced-convection oven.
-
Analytical balance.
-
Heptane or other suitable solvent.
Procedure:
-
Sample Preparation: Cut a small, standardized sample of the plasticized vinyl fabric.
-
Assembly: Place the vinyl fabric sample onto the contact material on a glass panel. Place a weight on top to ensure intimate contact and apply a standard pressure (e.g., 3.45 kPa).
-
Accelerated Aging: Place the assembly in a forced-convection oven at an elevated temperature (e.g., 50 °C) for a specified duration (e.g., 72 hours).
-
Evaluation: a. After cooling, remove the vinyl fabric and examine the contact surface for any signs of softening, marring, or tackiness. b. The degree of migration can be rated qualitatively. c. For a quantitative assessment, the amount of plasticizer transferred to the contact surface can be determined by extraction with a solvent and subsequent analysis using techniques like gas chromatography-mass spectrometry (GC-MS).
Visualization of Signaling Pathways
Phthalates are known to exert their endocrine-disrupting effects by interacting with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate two of the key pathways affected by phthalate metabolites.
Phthalate Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)
Phthalate monoesters can act as ligands for PPARs, a family of nuclear receptors involved in lipid metabolism and cellular differentiation.[3][5][27] Activation of PPARs by phthalates can disrupt normal hormonal regulation in tissues like the ovary and liver.[5][27][28]
Caption: Phthalate activation of the PPAR signaling pathway.
Phthalate Interference with Androgen Receptor (AR) Signaling
Certain phthalates and their metabolites can interfere with the androgen receptor signaling pathway, which is crucial for male reproductive development and function.[7][29] This interference can occur through various mechanisms, including altering testosterone biosynthesis and directly or indirectly affecting AR function.[7][30]
Caption: Phthalate disruption of the Androgen Receptor pathway.
Conclusion
This comparative analysis highlights the distinct profiles of this compound and phthalates as plasticizers. Phthalates have a long history of effective use, offering a desirable balance of performance and cost. However, their well-documented toxicological concerns, particularly as endocrine disruptors, have led to a search for safer alternatives.
This compound is presented as a plasticizer and reactive diluent, with a toxicological profile that appears less hazardous than that of regulated phthalates, although more research on its long-term effects and endocrine disruption potential is warranted. A significant gap in the current body of scientific literature is the lack of direct, quantitative comparisons of the plasticizing performance of this compound against phthalates in common polymer systems like PVC.
For researchers and drug development professionals, the choice of plasticizer will depend on a careful balancing of performance requirements, material compatibility, potential for migration, and toxicological risk. While phthalates may offer predictable performance, the associated health and regulatory concerns are substantial. This compound and other non-phthalate alternatives represent a potential path towards safer materials, but their performance characteristics must be rigorously evaluated for each specific application. The experimental protocols outlined in this guide provide a framework for such evaluations. The visualization of signaling pathways underscores the molecular mechanisms by which phthalates can exert their adverse effects, providing a deeper understanding of the risks associated with their use.
References
- 1. pishrochem.com [pishrochem.com]
- 2. Non-Phthalate Plasticizers: A Safer, Greener Choice – South City Petrochem [southcitypetrochem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The estrogen receptor signaling pathway activated by phthalates is linked with transforming growth factor-β in the progression of LNCaP prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mcgill.ca [mcgill.ca]
- 17. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemsec.org [chemsec.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Leaching of plasticizers from and surface characterization of PVC blood platelet bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. dl.edi-info.ir [dl.edi-info.ir]
- 25. diva-portal.org [diva-portal.org]
- 26. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. apps.dtic.mil [apps.dtic.mil]
In-depth analysis of the environmental impact of Ethylhexanediol versus alternatives
An In-depth Analysis of the Environmental Impact of Ethylhexanediol Versus Alternatives
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of chemical ingredients in cosmetic, pharmaceutical, and industrial applications requires a thorough evaluation of their environmental footprint. This guide provides an in-depth analysis of the environmental impact of 2-Ethyl-1,3-hexanediol (this compound) compared to a range of alternatives used in similar applications, such as insect repellents, solvents, and cosmetic ingredients. The comparison focuses on key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential, supported by available experimental data.
Executive Summary
This compound exhibits a generally favorable environmental profile, characterized by its ready biodegradability and low potential for bioaccumulation. However, its acute aquatic toxicity, while not extreme, is a factor for consideration. In comparison, alternatives vary widely in their environmental impact. Synthetic repellents like DEET show moderate to rapid degradation but can be persistent in some conditions and exhibit a range of aquatic toxicity. Picaridin and IR3535 are generally considered to have a better environmental profile than DEET, though detailed comparative data can be limited. Naturally derived alternatives, such as specific plant oils, offer rapid biodegradability but can have variable and sometimes significant aquatic toxicity. Other diols, like 1,2-Propanediol and 1,3-Propanediol, and Glycerin, often used as solvents and humectants, generally present a lower environmental risk with high biodegradability and low toxicity.
This guide aims to provide the necessary data for an informed and objective comparison to aid in the selection of ingredients with a minimized environmental impact.
Comparative Environmental Impact Data
The following tables summarize the key quantitative data for this compound and its alternatives.
Table 1: Biodegradability
| Substance | Result | Test Guideline/Method | Half-life | Source(s) |
| 2-Ethyl-1,3-hexanediol | Likely to be biodegradable, not persistent. | Not Specified | Not Specified | [1] |
| DEET | Moderate to rapid degradation in surface water and soil. | Not Specified | Days to weeks in water/soil, ~5 hours in air. | [2][3] |
| Picaridin (Icaridin) | Readily biodegradable. | OECD 301F | >60% in 28 days | ECHA Dossier |
| IR3535 | Readily biodegradable. | OECD 301B | >60% in 28 days | ECHA Dossier |
| Citronella Oil | Readily biodegradable. | Not Specified | Vapors: 38 mins - 3.2 hours | [4] |
| Neem Oil (Azadirachtin) | Rapidly broken down by microbes and light. | Not Specified | Soil: 3-44 days, Water: 48 mins - 4 days | [5] |
| Cedarwood Oil | Inherently biodegradable. | Not Specified | Not Specified | |
| 1,2-Propanediol | Readily biodegradable. | Not Specified | Not Specified | |
| 1,3-Propanediol | Readily biodegradable. | Not Specified | Not Specified | [6] |
| Glycerin | Readily biodegradable. | OECD 301D | 92% in 30 days | [7] |
Table 2: Aquatic Toxicity
| Substance | Organism | Endpoint | Value (mg/L) | Test Guideline/Method | Source(s) |
| 2-Ethyl-1,3-hexanediol | Fish (Channel catfish) | 96h LC50 | 624 | Not Specified | Godavari Biorefineries Ltd. SDS |
| Daphnia magna | 48h EC50 | >100 | Not Specified | Godavari Biorefineries Ltd. SDS | |
| Algae (Desmodesmus subspicatus) | 72h EC50 | >100 | Not Specified | ECHEMI SDS | |
| DEET | Fish | Acute LC50 | 4 - 388 | Not Specified | [2] |
| Daphnia magna | Chronic NOEC | 0.5 - 24 | Not Specified | [2] | |
| Algae | Chronic NOEC | 0.5 - 24 | Not Specified | [2] | |
| Picaridin (Icaridin) | Fish (Danio rerio) | 96h LC50 | >100 | OECD 203 | ECHA Dossier |
| Daphnia magna | 48h EC50 | >100 | OECD 202 | ECHA Dossier | |
| Algae (Pseudokirchneriella subcapitata) | 72h ErC50 | >100 | OECD 201 | ECHA Dossier | |
| IR3535 | Fish (Danio rerio) | 96h LC50 | >100 | OECD 203 | ECHA Dossier |
| Daphnia magna | 48h EC50 | >100 | OECD 202 | ECHA Dossier | |
| Algae (Pseudokirchneriella subcapitata) | 72h ErC50 | >100 | OECD 201 | ECHA Dossier | |
| Citronella Oil | Fish (Rainbow trout) | LC50 | >17.3 | Not Specified | |
| Daphnia magna | EC50 | >26.4 | Not Specified | ||
| Neem Oil (Azadirachtin) | Fish (Danio rerio) | 96h LC50 | 0.22 (mL/L) | Acute toxicity test | [8] |
| Daphnia magna | 48h EC50 | 0.17 (mL/L) | Acute toxicity test | [8] | |
| Cedarwood Oil | Fish | Not specified | Low toxicity | Not Specified | [9] |
| Limonene (component of citrus oils) | Fish | LC50 | 0.7 | Not Specified | [2][7] |
| Daphnia | EC50 | 0.4 | Not Specified | [7] | |
| 1,2-Propanediol | Fish (Fathead minnow) | 96h NOEC | 52,930 | Not Specified | [10] |
| Daphnia | 48h NOEC | 13,020 | Not Specified | [10] | |
| 1,3-Propanediol | Fish (Fathead minnow) | 96h LC50 | >9,720 | ECHA | [11] |
| Daphnia magna | 48h EC50 | 7,417 | ECHA | [11] | |
| Glycerin | Fish | Acute EC50 | >1 | Not Specified | [7] |
| Invertebrates | Acute EC50 | >1 | Not Specified | [7] | |
| Algae | Acute EC50 | >1 | Not Specified | [7] |
Table 3: Bioaccumulation Potential
| Substance | Log Kow | BCF | Interpretation | Source(s) |
| 2-Ethyl-1,3-hexanediol | 0.6 | Not available | Low potential | [1] |
| DEET | Not available | Low | Not a persistent, bioaccumulative toxicant | [2] |
| Picaridin (Icaridin) | 1.7 | <1 | Low potential | ECHA Dossier |
| IR3535 | 1.3 | Not available | Low potential | ECHA Dossier |
| Citronella Oil | Not available | Not available | Low potential due to rapid degradation | [4] |
| Neem Oil (Azadirachtin) | Not available | Not available | Not expected to bioaccumulate | [5] |
| Cedarwood Oil | Not available | Some constituents >2000-5000 | Some constituents are potentially bioaccumulative | [3] |
| Limonene (component of citrus oils) | 4.23 | 246-262 | May bioaccumulate | [2] |
| 1,2-Propanediol | -1.07 | Not available | Not bioaccumulative | [12] |
| 1,3-Propanediol | -0.71 | Not available | Not bioaccumulative | |
| Glycerin | -1.75 | Not available | Not expected to bioaccumulate | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of environmental impact data. Below are summaries of typical experimental protocols for the key endpoints.
Biodegradability Testing
Method: OECD 301: Ready Biodegradability This series of tests (A-F) evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms. A common method is the Closed Bottle Test (OECD 301D) .
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (from wastewater treatment plant effluent) and kept in a completely filled, closed bottle in the dark at a constant temperature.
-
Procedure: The degradation is followed by analysis of the dissolved oxygen over a 28-day period. The amount of oxygen taken up by the microbial population during the biodegradation of the test substance, corrected for the oxygen uptake by the blank inoculum run in parallel, is expressed as a percentage of the theoretical oxygen demand (ThOD).
-
Pass Criteria: A substance is considered readily biodegradable if the percentage of biodegradation reaches a threshold of >60% ThOD within a 10-day window during the 28-day period.
Aquatic Toxicity Testing
Method: OECD 203: Fish, Acute Toxicity Test This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short exposure period.
-
Principle: Fish are exposed to the test substance added to water at a range of concentrations for a period of 96 hours.
-
Procedure: A limit test may be performed at 100 mg/L to demonstrate that the LC50 is greater than this concentration. If mortality occurs, a full range-finding test is conducted with at least five concentrations. Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure.
-
Test Organisms: Commonly used species include Rainbow trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio).
Method: OECD 202: Daphnia sp., Acute Immobilisation Test This test determines the concentration at which a substance immobilizes 50% of the exposed Daphnia (EC50).
-
Principle: Young daphnids, aged less than 24 hours, are exposed to the test substance in water at a range of concentrations for 48 hours.
-
Procedure: Similar to the fish acute toxicity test, a limit test or a full range-finding test is performed. Immobilisation is recorded after 24 and 48 hours, and the EC50 is determined.
Bioaccumulation Potential
Method: OECD 107: Partition Coefficient (n-octanol/water): Shake Flask Method This method determines the octanol-water partition coefficient (Kow), which is a key parameter for assessing the bioaccumulation potential of a substance.
-
Principle: The Kow is the ratio of the concentration of a substance in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium. It is usually expressed as its logarithm to base ten (log Kow).
-
Procedure: A solution of the test substance in either n-octanol or water is prepared. The two phases are mixed vigorously and then allowed to separate. The concentration of the substance in each phase is measured, and the log Kow is calculated. A low log Kow (typically <3) suggests a low potential for bioaccumulation.
Visualizations
Environmental Impact Assessment Workflow
The following diagram illustrates the typical workflow for assessing the environmental impact of a chemical substance.
Caption: Workflow for Environmental Impact Assessment of a Chemical.
Comparative Environmental Profile
This diagram provides a simplified logical comparison of the environmental profiles of this compound and its alternatives.
Caption: Comparative Environmental Profile of this compound and Alternatives.
References
- 1. fishersci.com [fishersci.com]
- 2. Limonene (CICADS) [inchem.org]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. Why is D-Limonene a Good Solvent? | Vertec BioSolvents [vertecbiosolvents.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. jast.modares.ac.ir [jast.modares.ac.ir]
- 9. ecommons.cornell.edu [ecommons.cornell.edu]
- 10. echa.europa.eu [echa.europa.eu]
- 11. echa.europa.eu [echa.europa.eu]
- 12. Limonene - Wikipedia [en.wikipedia.org]
A Spectroscopic Comparison of 2-Ethyl-1,3-Hexanediol from Different Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 2-Ethyl-1,3-hexanediol derived from different synthesis methodologies. While the primary commercial production route for 2-Ethyl-1,3-hexanediol involves the aldol condensation of n-butyraldehyde followed by hydrogenation, variations in this method, particularly in the catalysts employed, can lead to different diastereomeric ratios of the final product. 2-Ethyl-1,3-hexanediol possesses two chiral centers, resulting in the existence of threo and erythro diastereomers. The spectroscopic signatures of these isomers, though subtly different, can be critical for applications requiring high purity or specific stereochemistry.
Synthesis Routes and Their Influence on Stereochemistry
The most common synthesis of 2-Ethyl-1,3-hexanediol is a two-step process:
-
Aldol Condensation: Two molecules of n-butyraldehyde undergo an aldol condensation to form 2-ethyl-3-hydroxyhexanal.
-
Hydrogenation: The intermediate, 2-ethyl-3-hydroxyhexanal, is then hydrogenated to yield 2-Ethyl-1,3-hexanediol.
The choice of catalyst in the aldol condensation step can significantly influence the ratio of threo to erythro diastereomers in the final product.[1] For instance, conventional methods using alkali hydroxides tend to favor the formation of the erythro isomer.[1] Conversely, the use of alkali metal alkoxides as catalysts has been reported to produce a higher proportion of the threo isomer.[1] One study reported achieving a threo/erythro ratio of 64/36 using a sodium methylate butanol solution as the catalyst.[1]
Spectroscopic Data Presentation
The following tables summarize the available spectroscopic data for the mixture of DL- and meso-forms (erythro and threo) of 2-Ethyl-1,3-hexanediol.
Table 1: ¹H NMR Data for 2-Ethyl-1,3-hexanediol (Mixture of Diastereomers)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.9 | Multiplet | 1H | CHOH |
| ~3.6-3.8 | Multiplet | 2H | CH₂OH |
| Variable (broad) | Singlet | 2H | OH |
| ~1.3-1.6 | Multiplet | 7H | CH₂ (hexane backbone), CH (ethyl group) |
| ~0.9 | Triplet | 6H | CH₃ (terminal, hexane chain and ethyl group) |
Note: Data is compiled from publicly available spectra and may vary based on solvent and instrument conditions.[1]
Table 2: ¹³C NMR Data for 2-Ethyl-1,3-hexanediol (Mixture of Diastereomers)
| Chemical Shift (δ) ppm | Assignment |
| ~75.0 | CHOH |
| ~65.0 | CH₂OH |
| ~45.0 | CH (ethyl group) |
| ~35.0 | CH₂ |
| ~25.0 | CH₂ |
| ~22.0 | CH₂ (ethyl group) |
| ~14.0 | CH₃ |
| ~11.0 | CH₃ |
Note: Commercially available 2-Ethyl-1,3-hexanediol is a mixture of threo- and erythro-forms, which may result in closely spaced or overlapping resonances.
Table 3: Key IR Absorption Bands for 2-Ethyl-1,3-hexanediol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Strong, Broad | O-H Stretch (Alcohol) |
| 2850-3000 | Strong | C-H Stretch (Alkane) |
| 1460 | Medium | C-H Bend (Alkane) |
| 1050 | Strong | C-O Stretch (Alcohol) |
Table 4: Key Mass Spectrometry Fragments for 2-Ethyl-1,3-hexanediol
| m/z | Interpretation |
| 146 | [M]⁺ (Molecular Ion) |
| 128 | [M-H₂O]⁺ |
| 115 | [M-CH₂OH]⁺ |
| 87 | [M-C₄H₉]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
Spectroscopic Differences Between Diastereomers
While specific data for the pure threo and erythro isomers of 2-Ethyl-1,3-hexanediol are not available, general principles of NMR spectroscopy suggest that their spectra would exhibit subtle but measurable differences:
-
¹H NMR: The chemical shifts of the methine protons (CHOH and the CH of the ethyl group) and the coupling constants between them would likely differ. The spatial arrangement of the substituents in the threo and erythro isomers would lead to different magnetic environments for these protons.
-
¹³C NMR: The chemical shifts of the carbons in the chiral centers (C2 and C3) and adjacent carbons would also be expected to differ slightly between the two diastereomers.
Therefore, a synthesis route that produces a different ratio of diastereomers would be expected to yield a product with a slightly different NMR spectrum, particularly in the regions corresponding to the protons and carbons near the chiral centers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 2-Ethyl-1,3-hexanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 2-Ethyl-1,3-hexanediol (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition: The instrument is tuned and shimmed. A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat liquid 2-Ethyl-1,3-hexanediol is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the sample.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like 2-Ethyl-1,3-hexanediol, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the sample in a volatile solvent is injected into the GC, where it is vaporized and separated on a capillary column.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing fragmentation and ionization.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualizations
Caption: Workflow for comparing Ethylhexanediol from different synthesis routes.
References
Evaluating the cost-effectiveness of Ethylhexanediol in industrial applications
In the competitive landscape of industrial chemicals, Ethylhexanediol (EHD) has carved out a niche as a versatile compound with a range of applications. This guide provides an objective comparison of this compound's performance and cost-effectiveness against common alternatives in its primary industrial uses: as an insect repellent, a solvent and emollient in cosmetics, a plasticizer, and a chemical intermediate in polyurethane synthesis. This analysis is supported by available experimental data and methodologies to assist researchers, scientists, and drug development professionals in making informed decisions.
Insect Repellent
This compound has been historically used as an active ingredient in insect repellents. Its primary competitor in this application is N,N-Diethyl-meta-toluamide (DEET).
Performance Comparison:
Cost Comparison:
| Compound | Price (per kg) | Source |
| This compound | ~
| [3] |
| DEET | ~$12 USD | [4] |
Note: Prices are estimates and can vary based on supplier, quantity, and market fluctuations.
Experimental Protocol: Evaluating Insect Repellent Efficacy (Arm-in-Cage Test)
A standard method for evaluating the efficacy of insect repellents is the arm-in-cage test.
-
Subject Preparation: Human volunteers are recruited, and a defined area of their forearm is marked for application of the repellent.
-
Repellent Application: A precise amount of the insect repellent formulation is applied evenly to the marked area of the skin. An untreated area on the other arm serves as a control.
-
Mosquito Exposure: The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).
-
Data Collection: The time until the first confirmed bite is recorded. This is known as the "complete protection time." The number of landings and biting attempts within a specific timeframe can also be recorded.
-
Comparison: The complete protection times for different repellent formulations are compared to determine their relative efficacy.[5][6]
Solvent and Emollient in Cosmetics
This compound is utilized in cosmetic formulations as a solvent, humectant, and emollient.[7] A primary alternative in this space is 1,2-Hexanediol.
Performance Comparison:
Both this compound and 1,2-Hexanediol act as effective solvents and humectants.[7][8] 1,2-Hexanediol is often marketed as a multifunctional ingredient with antimicrobial properties, which can help in preserving cosmetic formulations.[8][9][10] It is also touted for its skin-conditioning and moisturizing benefits.[8][10] While direct comparative performance data is scarce, the growing popularity of 1,2-Hexanediol in "clean beauty" formulations suggests a market preference, potentially due to its broader range of functionalities and perceived milder profile.
Cost Comparison:
| Compound | Price (per kg) | Source |
| This compound | ~
| [3] |
| 1,2-Hexanediol | ~$16 USD | [3] |
| Bio-based 1,2-Hexanediol | ~$4 USD (per ton conversion) | |
| Petrochemical-based 1,2-Hexanediol | ~$2.80 USD (per ton conversion) | [11] |
Note: Prices are estimates and can vary based on supplier, quantity, and market fluctuations. The per-ton prices for 1,2-Hexanediol variants indicate a significant price difference based on the manufacturing process.
Experimental Protocol: Evaluating Solvent Efficacy in a Cosmetic Emulsion
The effectiveness of a solvent in a cosmetic emulsion can be assessed by evaluating the stability and physical characteristics of the formulation.
-
Formulation Preparation: Prepare two identical oil-in-water emulsion formulations, one with this compound and the other with an alternative solvent (e.g., 1,2-Hexanediol) at the same concentration.
-
Homogenization: Homogenize both formulations under controlled conditions (e.g., using a high-shear mixer at a specific speed and time) to ensure uniform droplet size.
-
Stability Testing:
-
Centrifugation Test: Centrifuge samples of each formulation at a specific speed and duration to accelerate phase separation. Observe for any signs of creaming, coalescence, or separation.
-
Freeze-Thaw Cycling: Subject the formulations to several cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours). Evaluate for phase separation or changes in consistency.
-
Accelerated Aging: Store the formulations at an elevated temperature (e.g., 40°C) for a specified period (e.g., one month) and observe for any changes in appearance, viscosity, or pH.
-
-
Physical Characterization:
-
Viscosity Measurement: Measure the viscosity of each formulation using a viscometer at controlled shear rates.
-
Microscopic Analysis: Examine the emulsion under a microscope to assess droplet size distribution and uniformity.
-
Plasticizer
This compound can be used as a plasticizer, particularly in applications where flexibility and low volatility are desired.[7] Alternatives include traditional phthalates (e.g., DINP) and a growing market of bio-based plasticizers.
Performance Comparison:
Cost Comparison:
| Plasticizer Type | Price (per kg) | Source |
| Phthalate-based | ~$1.00 - $1.50 USD | [13] |
| Bio-based | ~$2.50 - $4.00 USD | [13] |
Experimental Protocol: Evaluating Plasticizer Performance in PVC (ASTM D2288)
A standard method for evaluating the performance of plasticizers in Polyvinyl Chloride (PVC) is through mechanical testing of plasticized PVC films.
-
Compounding: PVC resin is mixed with the plasticizer (this compound or an alternative) and other necessary additives (stabilizers, lubricants) in a two-roll mill or an internal mixer to create a homogenous compound.
-
Molding: The compounded PVC is then compression molded into sheets of a specified thickness.
-
Specimen Preparation: Dog-bone shaped tensile specimens are cut from the molded sheets according to ASTM D638 specifications.
-
Mechanical Testing: The specimens are subjected to tensile testing using a universal testing machine. The following properties are measured:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Modulus of Elasticity: A measure of the material's stiffness.
-
-
Hardness Testing: The Shore hardness of the plasticized PVC is measured using a durometer.
-
Migration and Volatility Testing: The plasticized PVC samples can be subjected to tests to determine the loss of plasticizer over time under specific conditions (e.g., heat aging or solvent extraction).
Polyurethane Synthesis
This compound can serve as a diol (chain extender) in the synthesis of polyurethanes.[7] The choice of diol significantly influences the properties of the resulting polymer. Alternatives include a wide variety of diols with different chain lengths and structures.
Performance Comparison:
The structure of the diol chain extender plays a crucial role in determining the mechanical properties of polyurethanes. Generally, shorter-chain diols lead to more rigid polyurethanes with higher hardness and tensile strength, while longer-chain diols result in more flexible and elastomeric materials.[14] For example, polyurethanes synthesized with shorter diols like 1,4-butanediol (BDO) exhibit higher tensile strength compared to those made with longer diols.[15] The branched structure of this compound would likely impart unique properties to the resulting polyurethane, potentially affecting crystallinity and phase separation of the hard and soft segments.
Cost Comparison:
A direct cost comparison for using this compound versus other diols in polyurethane synthesis is difficult without specific formulation details and production scales. The cost of the diol is a contributing factor to the overall cost of the polyurethane, which is also heavily influenced by the price of isocyanates and polyols. The global polyurethane market is projected to grow, with an increasing focus on sustainable and bio-based raw materials.[16]
Experimental Protocol: Synthesis and Characterization of Polyurethanes with Different Diols
-
Reactant Preparation: The diisocyanate (e.g., MDI), polyol (soft segment), and diol chain extender (this compound or an alternative) are dried and degassed under vacuum.
-
Prepolymer Synthesis (if applicable): The diisocyanate and polyol are reacted to form a prepolymer with terminal isocyanate groups.
-
Chain Extension: The diol chain extender is added to the prepolymer (or to the initial mixture in a one-shot process) to form the final polyurethane. The reaction is typically carried out under a nitrogen atmosphere with controlled temperature and stirring. A catalyst (e.g., dibutyltin dilaurate) is often used.
-
Curing: The resulting polymer is cast into a mold and cured at a specific temperature for a set duration to complete the polymerization.
-
Characterization: The mechanical properties of the cured polyurethane are evaluated using methods similar to those described for plasticizer evaluation (tensile testing, hardness). Additionally, thermal properties can be analyzed using techniques like Differential Scanning Calorimetry (DSC) to determine the glass transition temperature.
Conclusion
This compound is a versatile industrial chemical with established applications. However, for each of its primary uses, there are strong competitors. In the insect repellent market, DEET remains the gold standard for efficacy. In cosmetics, 1,2-Hexanediol offers multifunctional benefits that are increasingly favored. In the plasticizer and polyurethane markets, a vast array of alternatives, including a growing number of bio-based options, provide a wide range of properties and are driven by a push for sustainability.
The cost-effectiveness of this compound is highly dependent on the specific application and the desired performance characteristics. While it may offer a competitive price point in some instances, its performance compared to leading alternatives needs to be carefully evaluated. The lack of recent, direct comparative studies for many of its applications highlights a need for further research to fully delineate its cost-benefit profile in the modern industrial landscape. For researchers and formulators, the choice of using this compound will require a thorough analysis of its performance in their specific systems against the cost and performance of readily available alternatives.
References
- 1. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indiamart.com [indiamart.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. researchgate.net [researchgate.net]
- 6. animal-fences.com [animal-fences.com]
- 7. ETHYL HEXANEDIOL - Ataman Kimya [atamanchemicals.com]
- 8. specialchem.com [specialchem.com]
- 9. jaymanindustries.com [jaymanindustries.com]
- 10. gwbiotek.com [gwbiotek.com]
- 11. market.us [market.us]
- 12. journal-iiie-india.com [journal-iiie-india.com]
- 13. persistencemarketresearch.com [persistencemarketresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Ethylhexanediol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of ethylhexanediol, a common solvent and chemical intermediate. Adherence to these guidelines will help mitigate risks, prevent environmental contamination, and ensure regulatory compliance.
Immediate Safety and Handling Protocols
This compound, while not classified as a hazardous substance by the EPA in its pure form, can pose health risks and requires careful handling.[1] It is known to cause serious eye damage.[2][3][4]
Personal Protective Equipment (PPE):
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[5][6] | To prevent serious eye irritation or damage.[2][3] |
| Hand Protection | Appropriate chemical-resistant gloves. | To prevent skin absorption, as it may be harmful if absorbed through the skin. |
| Body Protection | Protective clothing to prevent skin exposure.[5] | To avoid contact with skin. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if workplace conditions warrant.[5][6] | To avoid breathing in vapors or mists. |
Handling and Storage:
-
Always handle this compound in a well-ventilated area.[7][5][8]
-
Avoid contact with eyes, skin, and clothing.[7]
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong acids.[7][5]
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[3][7][6]
Step-by-Step Disposal Procedure
The proper disposal of this compound and its waste is a critical step in the laboratory workflow. The following procedure outlines the necessary steps from waste generation to final disposal.
Step 1: Waste Identification and Classification
The first and most critical step is to determine if the this compound waste is hazardous. While pure this compound is not typically classified as hazardous waste, it can become contaminated with other hazardous substances during experimental use.[1]
-
Uncontaminated this compound: If the this compound is unused and in its pure form, it is generally not considered hazardous waste.
-
Contaminated this compound: If the this compound has been used in a process where it has come into contact with hazardous materials (e.g., heavy metals, solvents), it may be classified as hazardous waste.[1]
-
Regulatory Consultation: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3. Additionally, it is imperative to consult state and local hazardous waste regulations to ensure complete and accurate classification.[3][6]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate proper disposal.
-
Collect this compound waste in a designated, properly labeled, and sealed container.[8][9] The container should be made of a material compatible with the chemical.
-
Do not mix this compound waste with other types of waste, such as solvents or oils, unless specifically instructed to do so by your institution's environmental health and safety (EHS) department or a licensed waste hauler.[8][9]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
-
Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[2][4][7]
-
Collection: Once absorbed, place the material into a suitable, labeled container for disposal.[2][4][7]
-
Ventilation: Ensure the area is well-ventilated.[7]
-
Decontamination: Clean the spill area thoroughly.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted in a compliant and environmentally responsible manner.
-
Licensed Waste Hauler: Partner with a licensed and reputable hazardous waste disposal company.[9] These companies are equipped to handle and transport chemical waste in accordance with all federal, state, and local regulations.
-
Recycling: In some cases, used glycols can be recycled.[1][9][10] Inquire with your waste hauler about the possibility of recycling your this compound waste.
-
Prohibited Disposal Methods: Never pour this compound down the drain or dispose of it in the regular trash.[8][11] Improper disposal can lead to environmental contamination and legal penalties.[9][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer working environment and protecting our planet. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. mcfenvironmental.com [mcfenvironmental.com]
- 2. fishersci.fr [fishersci.fr]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. goglycolpros.com [goglycolpros.com]
- 9. Laboratory Guide for Managing Chemical Waste [enviro-bee.com]
- 10. CHEMICAL RECYCLING - GFL Environmental Inc. [gflenv.com]
- 11. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethylhexanediol
Essential safety protocols and logistical plans for the use of Ethylhexanediol in laboratory settings, ensuring the protection of researchers and the integrity of scientific work.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals who handle this compound. Adherence to these guidelines is paramount for maintaining a safe laboratory environment and ensuring proper disposal of chemical waste.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a colorless and slightly viscous liquid, a comprehensive approach to personal protection is non-negotiable.[1][2] The following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any vapors or mists.
Eye and Face Protection:
-
Wear chemical splash goggles that meet OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 166.[3][4]
-
A face shield should be used in situations where splashing is a significant risk.[5][6]
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[3][4] Materials with excellent resistance include Butyl Rubber, Polyethylene/Ethylene Vinyl Alcohol, and Viton. Neoprene provides good resistance.[6] Always inspect gloves for integrity before use.[4]
-
Protective Clothing: Wear appropriate protective clothing to prevent any possibility of skin contact.[3][5] This includes a lab coat or apron. For larger scale operations, corrosion-proof clothing may be necessary.[6]
Respiratory Protection:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations low.[3]
-
If ventilation is inadequate or if you are facing concentrations above the exposure limit, a NIOSH/MSHA approved vapor respirator must be used.[3][5][7]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C8H18O2 | [2] |
| Molecular Weight | 146.23 g/mol | [8][9] |
| Appearance | Colorless, slightly viscous, oily liquid | [1][2][10] |
| Odor | Odorless | [9][10] |
| Melting Point | -40 °C (-40 °F) | [2][4][9] |
| Boiling Point | 241-249 °C (466-480 °F) | [2] |
| Flash Point | 127 °C (260.6 °F) | [9] |
| Autoignition Temperature | 340 °C (644 °F) | [4] |
| Density | 0.9422 g/cm³ at 20 °C | [10] |
| Vapor Pressure | < 0.01 mmHg at 20 °C | [9] |
| Water Solubility | 4.2 g/L at 20 °C (Slightly soluble) | [2] |
| Occupational Exposure Limits | No OSHA, ACGIH, or NIOSH established limits | [3][6] |
Operational Plans: Step-by-Step Procedures
Experimental Protocol: Safe Handling and Use
-
Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3][4]
-
Ventilation: Conduct all work with this compound in a well-ventilated area. A certified chemical fume hood is strongly recommended.
-
Donning PPE: Put on all required personal protective equipment as outlined above before opening the container.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or the creation of mists.
-
Handling: Avoid direct contact with skin, eyes, and clothing.[3] Do not breathe vapors or mists.[3]
-
After Handling: Wash hands thoroughly with soap and water after handling is complete.[3] Remove contaminated clothing and wash it before reuse.[3]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate any potential hazards.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate non-essential personnel from the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[3][4]
-
Collection: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[3][4]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is crucial for environmental safety and regulatory compliance.
-
Waste Collection: Collect all waste this compound and contaminated materials (e.g., absorbent materials from spills, used gloves) in a clearly labeled, sealed container.
-
Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible substances.[3]
-
Professional Disposal: Dispose of the chemical waste through a licensed and authorized waste management company.[5] Do not pour this compound down the drain or dispose of it with regular trash.
Workflow and Safety Pathway
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. ETHYL HEXANEDIOL - Ataman Kimya [atamanchemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.fr [fishersci.fr]
- 5. tcichemicals.com [tcichemicals.com]
- 6. godavaribiorefineries.com [godavaribiorefineries.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. This compound | C8H18O2 | CID 169068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Ethyl-1,3-hexanediol(94-96-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
